molecular formula C109H177N37O24 B15563253 Onc112

Onc112

Cat. No.: B15563253
M. Wt: 2389.8 g/mol
InChI Key: LFHRGUYKUBKTMG-MDGNPQECSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Onc112 is a useful research compound. Its molecular formula is C109H177N37O24 and its molecular weight is 2389.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C109H177N37O24

Molecular Weight

2389.8 g/mol

IUPAC Name

(3S)-4-[[(2S)-6-amino-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2R)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C109H177N37O24/c1-7-60(6)85(98(164)138-72(55-62-35-39-64(148)40-36-62)89(155)135-73(56-82(111)149)91(157)129-65(86(113)152)22-10-42-124-105(114)115)140-88(154)67(24-12-44-126-107(118)119)130-87(153)66(23-11-43-125-106(116)117)131-93(159)78-29-17-49-143(78)103(169)81-32-20-52-146(81)101(167)70(26-14-46-128-109(122)123)134-94(160)76-27-15-47-141(76)99(165)69(25-13-45-127-108(120)121)133-95(161)77-28-16-48-142(77)102(168)75(53-58(2)3)139-90(156)71(54-61-33-37-63(147)38-34-61)136-96(162)79-30-18-50-144(79)104(170)80-31-19-51-145(80)100(166)68(21-8-9-41-110)132-92(158)74(57-83(150)151)137-97(163)84(112)59(4)5/h33-40,58-60,65-81,84-85,147-148H,7-32,41-57,110,112H2,1-6H3,(H2,111,149)(H2,113,152)(H,129,157)(H,130,153)(H,131,159)(H,132,158)(H,133,161)(H,134,160)(H,135,155)(H,136,162)(H,137,163)(H,138,164)(H,139,156)(H,140,154)(H,150,151)(H4,114,115,124)(H4,116,117,125)(H4,118,119,126)(H4,120,121,127)(H4,122,123,128)/t60-,65+,66-,67+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,84-,85-/m0/s1

InChI Key

LFHRGUYKUBKTMG-MDGNPQECSA-N

Origin of Product

United States

Foundational & Exploratory

What is the mechanism of action of Onc112?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of ONC201

A Note on Nomenclature: Initial inquiries regarding "Onc112" have been redirected to "ONC201" based on the context of the query. This compound is identified in the scientific literature as a proline-rich antimicrobial peptide that inhibits bacterial protein synthesis. In contrast, the request for a technical guide for researchers in drug development, focusing on signaling pathways, strongly indicates an interest in the anti-cancer therapeutic agent ONC201. This document will focus exclusively on ONC201, the founding member of the imipridone class of anti-cancer compounds.

Executive Summary

ONC201 (dordaviprone) is a first-in-class, orally bioavailable small molecule of the imipridone class with a novel dual mechanism of action that converges on the induction of apoptosis and disruption of key cellular processes in cancer cells. It functions as a bitopic antagonist of the G-protein coupled dopamine (B1211576) receptor D2 (DRD2) and an allosteric agonist of the mitochondrial caseinolytic protease P (ClpP).[1][2][3] This dual engagement triggers a cascade of downstream signaling events, including the activation of the integrated stress response (ISR), inactivation of the Akt/ERK pathways, and subsequent upregulation of the TRAIL/DR5 apoptotic pathway.[4][5][6] ONC201 has demonstrated significant therapeutic potential, particularly in H3 K27M-mutant diffuse midline gliomas, owing to its ability to cross the blood-brain barrier.[7][8][9]

Core Mechanism of Action: Dual Target Engagement

The anti-cancer activity of ONC201 is initiated by its interaction with two distinct protein targets:

  • Dopamine Receptor D2 (DRD2) Antagonism: ONC201 acts as a selective antagonist of the D2-like dopamine receptors, DRD2 and DRD3.[4][10] This interaction is described as bitopic, involving both orthosteric and allosteric binding sites on the receptor.[11][12] DRD2 is overexpressed in various malignancies, including glioma, where it is implicated in pro-survival signaling.[12][13] Antagonism of DRD2 by ONC201 disrupts these oncogenic signals.[12]

  • Mitochondrial ClpP Agonism: ONC201 functions as an allosteric agonist of the mitochondrial matrix protease ClpP.[1][14][15] Hyperactivation of ClpP by ONC201 leads to the degradation of mitochondrial proteins, resulting in impaired oxidative phosphorylation and mitochondrial dysfunction, which selectively induces apoptosis in cancer cells.[14][15][16]

Signaling Pathways and Cellular Effects

The dual engagement of DRD2 and ClpP by ONC201 initiates a coordinated network of anti-cancer signaling pathways:

  • Integrated Stress Response (ISR) Activation: A primary consequence of ONC201 activity is the induction of the ISR.[6][7][17] This involves the phosphorylation of eIF2α and the subsequent upregulation of the transcription factors ATF4 and CHOP.[4][6] CHOP, in turn, upregulates the expression of Death Receptor 5 (DR5).[6][16] In some hematological malignancies, ONC201 can induce an atypical, eIF2α-independent ISR.[16][18]

  • Inactivation of Akt and ERK Signaling: ONC201 leads to the dual inactivation of the pro-survival Akt and ERK signaling pathways.[4][5][19] This de-inhibition of the transcription factor Foxo3a allows for its nuclear translocation.[4][19]

  • Upregulation of the TRAIL/DR5 Apoptotic Pathway: Nuclear Foxo3a promotes the transcription of the TNF-related apoptosis-inducing ligand (TRAIL).[4][8][19] The concurrent upregulation of TRAIL and its receptor DR5 (mediated by the ISR) creates a potent, p53-independent apoptotic signal in tumor cells.[4][5][8]

  • Metabolic and Epigenetic Disruption: In H3 K27M-mutant gliomas, ONC201 has been shown to disrupt integrated metabolic and epigenetic pathways.[1][20][21] This includes altering tumor cell metabolism and reversing the pathogenic loss of H3K27me3.[1]

Below is a diagram illustrating the core signaling pathways modulated by ONC201.

ONC201_Mechanism_of_Action cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus ONC201 ONC201 DRD2 DRD2/DRD3 ONC201->DRD2 Antagonism ClpP ClpP ONC201->ClpP Agonism Akt Akt DRD2->Akt Inhibition ERK ERK DRD2->ERK Inhibition Foxo3a_cyto Foxo3a (P) Akt->Foxo3a_cyto Phosphorylation (Inhibition) ERK->Foxo3a_cyto Phosphorylation (Inhibition) Foxo3a_nuc Foxo3a Foxo3a_cyto->Foxo3a_nuc Nuclear Translocation eIF2a eIF2α ATF4 ATF4 eIF2a->ATF4 Translation ISR Integrated Stress Response (ISR) ISR->eIF2a Phosphorylation Mito_Dysfunction Mitochondrial Dysfunction ClpP->Mito_Dysfunction Mito_Dysfunction->ISR Apoptosis Apoptosis Mito_Dysfunction->Apoptosis TRAIL_gene TRAIL Gene Foxo3a_nuc->TRAIL_gene Transcription CHOP CHOP ATF4->CHOP Transcription DR5_gene DR5 Gene CHOP->DR5_gene Transcription TRAIL_gene->Apoptosis DR5_gene->Apoptosis

Caption: Core signaling pathways modulated by ONC201.

Quantitative Data Summary

The following tables summarize key quantitative data related to the preclinical and clinical evaluation of ONC201.

Table 1: Preclinical Pharmacodynamics

ParameterValueCell/SystemReference
Binding Affinity (Ki) for DRD2/DRD3 3 µMIn vitro binding studies[4]
ONC206 GI50 Range <78-889 nM1,088 cancer cell lines (GDSC)[22]
TR Compound Potency vs. ONC201 60- to 270-fold more potentBreast cancer cell lines[15]

Table 2: Clinical Pharmacokinetics & Dosing

ParameterValuePopulationReference
Recommended Phase II Dose (RP2D) 625 mgAdult patients[4][10]
Dosing Schedule (Recurrent Glioma) Once weekly or every three weeksAdult patients[4][10]
Pediatric Dosing Scaled by body weightPediatric patients[3][23]
Plasma Cmax (Pediatric) 2.3 µg/mLPediatric patients[3]
Plasma Tmax (Pediatric) 2.1 hPediatric patients[3]
Plasma T1/2 (Pediatric) 8.4 hPediatric patients[3]

Table 3: Clinical Efficacy in H3 K27M-Mutant Diffuse Midline Glioma (Recurrent)

EndpointValueConfidence IntervalReference
Overall Response Rate (ORR) 20%95% CI, 10.0%-33.7%[1][2][7]
Disease Control Rate 40%95% CI, 26.4%-54.8%[2][7]
Median Duration of Response 11.2 months95% CI, 3.8-not reached[1][2][7]
Median Overall Survival (Non-recurrent at enrollment) ~22 monthsN/A[9]
Progression-Free Survival (PFS) at 6 months 35%N/A[2]
Progression-Free Survival (PFS) at 12 months 30%N/A[2]

Experimental Protocols

Detailed methodologies for key experiments that have elucidated the mechanism of action of ONC201 are described below.

DRD2/DRD3 Receptor Binding and Antagonism Assays
  • Objective: To determine the binding affinity and functional antagonism of ONC201 at dopamine receptors.

  • Methodology:

    • Radioligand Competition Assays: Membranes from cells overexpressing DRD2 or DRD3 are incubated with a radiolabeled antagonist (e.g., [³H]methyl-spiperone) in the presence of varying concentrations of ONC201. The displacement of the radioligand is measured to calculate the inhibitory constant (Ki).[12]

    • β-arrestin and cAMP Assays: Functional antagonism is assessed using cell-based reporter assays. Cells expressing DRD2/DRD3 are stimulated with dopamine in the presence of ONC201. The inhibition of dopamine-induced β-arrestin recruitment or changes in cAMP levels are measured to confirm antagonistic activity.[12]

    • Schild Analysis: To determine the nature of the antagonism (competitive vs. non-competitive), dopamine dose-response curves are generated in the presence of multiple fixed concentrations of ONC201. A rightward shift in the EC50 with no change in the maximum response indicates competitive antagonism, whereas a depression of the maximum response is indicative of non-competitive antagonism.[11][12]

The workflow for determining DRD2 antagonism is visualized below.

DRD2_Antagonism_Workflow cluster_workflow DRD2 Antagonism Experimental Workflow start Start binding_assay Radioligand Competition Assay start->binding_assay functional_assay β-arrestin / cAMP Functional Assay start->functional_assay determine_ki Determine Ki (Binding Affinity) binding_assay->determine_ki confirm_antagonism Confirm Functional Antagonism functional_assay->confirm_antagonism schild_analysis Schild Analysis determine_mechanism Determine Antagonism (Competitive/Non-competitive) schild_analysis->determine_mechanism end End determine_ki->end confirm_antagonism->schild_analysis determine_mechanism->end

References

Onc112: A Proline-Rich Antimicrobial Peptide Targeting Bacterial Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Onc112 is a potent, proline-rich antimicrobial peptide (PrAMP) that exhibits significant activity against a range of Gram-negative bacteria. Unlike many other antimicrobial peptides that function by disrupting the bacterial cell membrane, this compound employs a sophisticated intracellular mechanism, targeting the bacterial ribosome to inhibit protein synthesis. This targeted mode of action, coupled with its low toxicity to mammalian cells, makes this compound a promising candidate for the development of novel antibiotics to combat the growing threat of multidrug-resistant bacteria. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to Proline-Rich Antimicrobial Peptides (PrAMPs)

Proline-rich antimicrobial peptides (PrAMPs) are a distinct class of host defense peptides characterized by a high content of proline and often arginine residues.[1][2] They are integral components of the innate immune system in a variety of organisms, including insects and mammals.[3] A key feature of many PrAMPs is their non-lytic mechanism of action; instead of permeabilizing the cell membrane, they traverse it to engage with intracellular targets.[1][4] This selective mechanism contributes to their low toxicity towards eukaryotic cells.[5] The primary intracellular target for many PrAMPs, including the oncocin family to which this compound belongs, is the bacterial ribosome.[3][6]

This compound: Structure and Function

This compound is a synthetic derivative of oncocin, an antimicrobial peptide originally isolated from the milkweed bug, Oncopeltus fasciatus.[6] It is a 19-residue peptide that has been optimized for activity against Gram-negative pathogens.[7] The structure of this compound is crucial for its function, enabling it to penetrate the bacterial inner membrane, often utilizing specific transporters like SbmA, and subsequently bind to the ribosome.[6][8][9]

Mechanism of Action: Inhibition of Bacterial Translation

The primary mechanism of action of this compound is the inhibition of protein synthesis.[10][11] This is achieved through a multi-step process that effectively stalls the ribosome at the initiation phase of translation.

Ribosomal Binding

Crystal structure studies have revealed that this compound binds within the peptide exit tunnel of the 70S ribosome.[10][12] Its binding site is extensive, spanning from the peptidyl transferase center (PTC) to the upper region of the exit tunnel.[5][10] This strategic positioning allows this compound to interfere with multiple critical functions of the ribosome.

Interference with Translation Initiation and Elongation

This compound's mode of inhibition is multifaceted:

  • Blocks the A-site: The N-terminus of this compound extends into the PTC and physically obstructs the accommodation of aminoacyl-tRNA (aa-tRNA) at the A-site.[8][9][10] This prevents the formation of a new peptide bond, a crucial step in protein elongation.

  • Destabilizes the Initiation Complex: this compound binding allows for the formation of the 70S initiation complex but prevents the transition to the elongation phase.[3][9][11] It is proposed that this compound destabilizes this complex, leading to the dissociation of the initiator fMet-tRNA from the P-site.[8][9]

  • Blocks the Peptide Exit Tunnel: The C-terminal portion of this compound physically plugs the peptide exit tunnel, preventing the passage of a nascent polypeptide chain.[10][13]

This concerted action effectively traps the ribosome in a non-productive state, leading to a global shutdown of protein synthesis and ultimately, bacterial cell death.

Signaling Pathway Diagram

Onc112_Mechanism_of_Action cluster_bacterium Bacterial Cell Onc112_ext This compound (extracellular) SbmA SbmA Transporter Onc112_ext->SbmA Uptake Onc112_int This compound (intracellular) SbmA->Onc112_int Ribosome 70S Ribosome Onc112_int->Ribosome Binds to Exit Tunnel Initiation_Complex 70S Initiation Complex (mRNA + fMet-tRNA) Onc112_int->Initiation_Complex Blocks A-site & Destabilizes Ribosome->Initiation_Complex Forms Elongation Protein Elongation Initiation_Complex->Elongation Transition Blocked Cell_Death Bacterial Cell Death Initiation_Complex->Cell_Death Inhibition of Protein Synthesis Protein_Synthesis Functional Proteins Elongation->Protein_Synthesis Experimental_Workflow cluster_workflow This compound Characterization Workflow Peptide_Synthesis This compound Synthesis & Purification MIC_Assay MIC Determination Peptide_Synthesis->MIC_Assay Binding_Assay Ribosome Binding Assay (e.g., Fluorescence Polarization) Peptide_Synthesis->Binding_Assay Data_Analysis Data Analysis & Interpretation MIC_Assay->Data_Analysis Ribosome_Isolation Bacterial Ribosome Isolation Ribosome_Isolation->Binding_Assay Binding_Assay->Data_Analysis InVivo_Expression In Vivo Expression of this compound in E. coli DMS_Footprinting In Vivo DMS Footprinting InVivo_Expression->DMS_Footprinting DMS_Footprinting->Data_Analysis

References

Oncocin-Derived Peptides: A Technical Guide to Their Discovery, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oncocin, a proline-rich antimicrobial peptide (PrAMP), and its derivatives represent a promising class of antibiotics with potent activity against Gram-negative bacteria. Originally isolated from the milkweed bug, Oncopeltus fasciatus, these peptides have been optimized to enhance their efficacy and stability, leading to the development of potent analogs such as Onc112 and Onc72. Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis by binding to the 70S ribosome, makes them attractive candidates for combating antibiotic resistance. This guide provides an in-depth overview of the discovery, origin, and mechanism of action of Oncocin-derived peptides. It further details the experimental protocols for their synthesis, antimicrobial and cytotoxicity evaluation, and functional characterization, supplemented with quantitative data and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Discovery and Origin

Oncocin is a member of the proline-rich antimicrobial peptides (PrAMPs), a family of defense molecules found in various insects and mammals. The original Oncocin peptide was identified in the milkweed bug, Oncopeltus fasciatus.[1][2] Subsequent research focused on optimizing its native sequence to improve its antimicrobial activity, particularly against clinically relevant Gram-negative pathogens.[3][4] This optimization led to the creation of synthetic derivatives with enhanced stability and potency. The foundational Oncocin peptide has the sequence VDKPPYLPRPRPPRRIYNR-NH2.[3][4] Through systematic mutagenesis and substitutions, more potent and stable analogs have been developed. For instance, the replacement of specific arginine residues with ornithine or D-arginine has been shown to increase the peptides' half-life in serum without compromising their antimicrobial efficacy.[3]

Mechanism of Action: Targeting the Bacterial Ribosome

Oncocin-derived peptides exert their antimicrobial effect through a non-lytic mechanism, targeting intracellular processes rather than disrupting the bacterial membrane.[3][5] This targeted approach contributes to their low toxicity towards mammalian cells.[1][3] The primary mechanism of action involves the following key steps:

  • Cellular Entry: Oncocin peptides passively diffuse across the outer membrane of Gram-negative bacteria and are then actively transported into the cytoplasm via the SbmA transporter.[6]

  • Ribosome Binding: Once inside the cytoplasm, Oncocin binds with high affinity to the bacterial 70S ribosome.[1][5] This interaction is a key determinant of its antibacterial activity. While an initial interaction with the heat shock protein DnaK was reported, subsequent studies have confirmed that the ribosome is the primary target.[5]

  • Inhibition of Protein Synthesis: Oncocin binds within the peptide exit tunnel of the 50S ribosomal subunit.[1][5][6] This binding sterically hinders the accommodation of aminoacyl-tRNA in the A-site and blocks the peptidyl transferase center (PTC), thereby inhibiting the elongation phase of protein synthesis.[1][6] This ultimately leads to bacterial cell death.

dot

Oncocin_Mechanism cluster_extracellular Extracellular cluster_membrane Bacterial Membranes cluster_cytoplasm Cytoplasm Oncocin_ext Oncocin Peptide Outer_Membrane Outer Membrane Oncocin_ext->Outer_Membrane Passive Diffusion SbmA SbmA Transporter Outer_Membrane->SbmA Inner_Membrane Inner Membrane SbmA->Inner_Membrane Active Transport Oncocin_int Oncocin Peptide Inner_Membrane->Oncocin_int Active Transport Ribosome 70S Ribosome Oncocin_int->Ribosome Binding Protein_Synthesis Protein Synthesis Oncocin_int->Protein_Synthesis Inhibition Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Mechanism of action of Oncocin peptides.

Quantitative Data Summary

The antimicrobial activity of Oncocin and its derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The cytotoxicity is often expressed as the half-maximal inhibitory concentration (IC50) or the concentration that causes 50% cell death.

PeptideOrganismMIC (µg/mL)Cell LineCytotoxicity (IC50/CC50 in µg/mL)Reference
OncocinE. coli0.125 - 8Human cell linesNon-toxic[3]
OncocinP. aeruginosa0.125 - 8Human erythrocytesNon-hemolytic[3]
OncocinA. baumannii0.125 - 8--[3]
This compoundE. coli~1--[1]
Onc72E. coli--Non-toxic up to 40 mg/kg in mice[7]
P4K/L7K OncocinE. coli2-4 fold lower than Oncocin--[6]
P4K/L7R OncocinE. coli2-4 fold lower than Oncocin--[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of Oncocin-derived peptides.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Oncocin-derived peptides are chemically synthesized using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA, NMM)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Ether for precipitation

  • HPLC system for purification

  • Mass spectrometer for characterization

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (C-terminal) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA) in DMF. Add the activated amino acid solution to the resin and allow it to react for 2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.

dot

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Amino Acid Coupling (Fmoc-AA, HBTU, DIEA) wash1->couple wash2 Wash (DMF) couple->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotect Next cycle final_deprotect 4. Final Fmoc Deprotection repeat->final_deprotect Final cycle cleave 5. Cleavage from Resin (TFA cocktail) final_deprotect->cleave purify 6. Purification (HPLC) cleave->purify characterize 7. Characterization (Mass Spec) purify->characterize end End: Purified Peptide characterize->end Cytotoxicity_Workflow start Start: Mammalian Cells seed 1. Seed Cells in 96-well plate start->seed treat 2. Treat with Peptide Dilutions seed->treat incubate1 3. Incubate (24-48h) treat->incubate1 add_mtt 4. Add MTT solution incubate1->add_mtt incubate2 5. Incubate (4h) add_mtt->incubate2 solubilize 6. Solubilize Formazan (DMSO) incubate2->solubilize read 7. Measure Absorbance (570nm) solubilize->read calculate 8. Calculate IC50 read->calculate end End: Cytotoxicity Data calculate->end

References

An In-Depth Technical Guide to the Structural Biology of Onc112 Binding to the 70S Ribosome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents with unique mechanisms of action. Proline-rich antimicrobial peptides (PrAMPs) represent a promising class of therapeutics. Among them, Onc112, a synthetic derivative of the insect-derived oncocin, has emerged as a potent inhibitor of bacterial protein synthesis. Unlike many conventional antibiotics that target a single functional site on the ribosome, this compound employs a sophisticated and concerted mechanism, making it a compelling candidate for overcoming established resistance pathways.

This technical guide provides a comprehensive overview of the structural basis for this compound's interaction with the bacterial 70S ribosome. By elucidating the precise binding mode, detailing the experimental methodologies used for its characterization, and presenting key quantitative data, this document serves as a resource for researchers engaged in antibiotic discovery and development.

Mechanism of Action: A Multi-Pronged Ribosomal Attack

This compound exerts its antimicrobial effect by arresting protein synthesis at the initiation phase.[1][2][3] Structural and biochemical studies have revealed that it functions as a molecular plug, simultaneously engaging multiple critical sites on the 50S large ribosomal subunit.[4][5]

The proposed mechanism involves the following key steps:

  • Binding within the Nascent Peptide Exit Tunnel (NPET): this compound enters and binds deep within the ribosomal exit tunnel. Critically, it does so in a reverse orientation compared to a nascent polypeptide chain, with its N-terminus positioned towards the peptidyl transferase center (PTC).[6][7]

  • Occlusion of the Peptidyl Transferase Center (PTC): The N-terminus of this compound extends into the PTC, the catalytic core of the ribosome responsible for peptide bond formation.[4][5]

  • Blocking of the Aminoacyl-tRNA (A-site): The central region of the this compound peptide occupies the A-site cleft, physically preventing the accommodation of incoming aminoacyl-tRNA (aa-tRNA).[4][6][8] This steric hindrance is a primary contributor to translation inhibition.

  • Destabilization of the Initiation Complex: By interfering with both the A-site and P-site, this compound destabilizes the entire 70S initiation complex.[6][7][8] This leads to the dissociation of the initiator fMet-tRNA from the P-site, effectively preventing the transition from translation initiation to elongation.[2][6][7]

This concerted mode of action, where a single molecule blocks the A-site, P-site, PTC, and the peptide exit tunnel, is a distinctive feature of this compound.[4][5] This strategy dramatically limits the probability of bacteria developing resistance through single-point mutations at the binding site.[5]

cluster_workflow This compound Mechanism of Action A This compound enters Nascent Peptide Exit Tunnel (NPET) B Binds in reverse orientation (N-terminus towards PTC) A->B C N-terminus interferes with PTC & P-site B->C D Peptide body occludes A-site cleft B->D F 70S initiation complex is destabilized C->F E Blocks accommodation of aminoacyl-tRNA (aa-tRNA) D->E E->F G fMet-tRNA dissociates from P-site F->G H Transition to elongation is blocked G->H I Protein Synthesis Arrested H->I

Caption: Flowchart of the this compound inhibitory mechanism on the 70S ribosome.

Structural Insights from X-ray Crystallography

The atomic-level understanding of the this compound-ribosome interaction is primarily derived from X-ray crystal structures of this compound in complex with the Thermus thermophilus 70S ribosome, solved at resolutions of 2.9 Å to 3.1 Å.[4][6][8] These structures reveal a 34 Å-long peptide plug that extensively interacts with the 23S rRNA of the large subunit.[4]

Key Interactions and Conformational Changes:

  • This compound binding induces significant conformational changes in several universally conserved rRNA nucleotides within the PTC and exit tunnel.[4][9]

  • Nucleotides U2585 and A2062 are reoriented to accommodate the proline residues of the peptide.[4]

  • The N-terminus of this compound directly interferes with the binding of the CCA-end of the aminoacyl-tRNA in the PTC.[4]

  • The middle section, specifically residues 6 to 8, occupies the A-site cleft.[4]

  • Within the exit tunnel, the side chains of Arginine residues (Arg9 and Arg11) extend to block the upper chamber, forming stacking interactions with nucleobases C2610 and A2062, respectively.[5][10]

cluster_sites Logical Relationship of this compound Binding Sites ONC This compound Peptide PTC Peptidyl Transferase Center (PTC) ONC->PTC interferes with ASITE Aminoacyl-tRNA Site (A-site) ONC->ASITE occludes PSITE Peptidyl-tRNA Site (P-site) ONC->PSITE destabilizes NPET Nascent Peptide Exit Tunnel (NPET) ONC->NPET binds within

Caption: Overlapping functional sites on the 50S subunit targeted by this compound.

Quantitative Data on this compound-Ribosome Interaction

Biochemical and biophysical assays have quantified the binding affinity and inhibitory activity of this compound, confirming the ribosome as its primary cellular target.

ParameterOrganismValueMethodReference
Dissociation Constant (Kd) Escherichia coli~75 nMCompetitive FP Assay[11]
Klebsiella pneumoniae~75 nMCompetitive FP Assay[11]
Acinetobacter baumannii~75 nMCompetitive FP Assay[11]
Pseudomonas aeruginosa~36 nMCompetitive FP Assay[11]
Staphylococcus aureus~102 nMCompetitive FP Assay[11]
Minimal Inhibitory Conc. (MIC) Escherichia coli~1 µg/mL (~2 µM)Broth Microdilution[12]
Structural Resolution Thermus thermophilus 70S2.9 ÅX-ray Crystallography[4]
Thermus thermophilus 70S3.1 ÅX-ray Crystallography[6][8]

Table 1: Summary of quantitative data for this compound interaction with bacterial ribosomes.

Experimental Protocols

The structural and functional characterization of this compound's interaction with the 70S ribosome relies on a combination of high-resolution structural biology and sophisticated biochemical assays.

X-ray Crystallography of the this compound-70S Complex

This protocol provides a generalized overview based on published methodologies.[4][6][8]

  • Preparation of Ribosomal Complexes: 70S ribosomes from Thermus thermophilus are purified and complexed with a specific mRNA fragment and a deacylated tRNA (such as tRNAfMet) bound to the P-site. This prepares a homogenous population of ribosomes in a defined functional state.

  • Crystallization: The 70S initiation-like complexes are crystallized, typically using vapor diffusion methods.

  • Soaking: this compound peptide is introduced into the crystallization drops containing the 70S crystals. The peptide diffuses into the crystals and binds to the ribosomes within the crystal lattice.

  • Data Collection: Crystals are cryo-cooled, and X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The structure is solved using molecular replacement with a known ribosome structure as a search model. The electron density corresponding to this compound is then identified in difference Fourier maps (Fo-Fc), and the peptide is modeled and refined.

Competitive Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of this compound for the 70S ribosome.[13]

  • Reagent Preparation:

    • 70S Ribosomes: Purified 70S ribosomes from the target bacterial species (e.g., E. coli, A. baumannii).

    • Fluorescent Tracer: A chemically synthesized analogue of this compound labeled with a fluorophore (e.g., carboxyfluorescein-labeled Cf-Onc112).

    • Competitor Peptide: Unlabeled this compound or its analogues at various concentrations.

    • Assay Buffer: A suitable buffer (e.g., PBS with Tween 20) to maintain ribosome integrity.

  • Assay Procedure:

    • A fixed concentration of 70S ribosomes and the fluorescent tracer (Cf-Onc112) are incubated together in microplates.

    • Increasing concentrations of the unlabeled competitor peptide (this compound) are added to the wells.

    • The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Measurement: The fluorescence polarization of each well is measured. When the small fluorescent tracer is bound to the large ribosome, it tumbles slowly, resulting in high polarization. When displaced by the unlabeled competitor, the free tracer tumbles rapidly, leading to low polarization.

  • Data Analysis: The FP signal is plotted against the logarithm of the competitor concentration. The resulting sigmoidal curve is fitted to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.

cluster_workflow Workflow: Competitive Fluorescence Polarization Assay A Prepare Reagents: 1. 70S Ribosomes 2. Fluorescent Tracer (Cf-Onc112) 3. Unlabeled Competitor (this compound) B Incubate fixed concentrations of 70S Ribosomes + Cf-Onc112 A->B C Add serial dilutions of unlabeled this compound B->C D Incubate to reach equilibrium C->D E Measure Fluorescence Polarization (FP) D->E F High FP = Tracer Bound Low FP = Tracer Displaced E->F G Plot FP vs. [this compound] F->G H Calculate IC50 and Ki G->H

Caption: Experimental workflow for determining this compound ribosome binding affinity.

Toe-printing Analysis

Toe-printing analysis is a reverse transcriptase-based method used to precisely map the position of a stalled ribosome on an mRNA template.

  • In Vitro Translation: A cell-free translation system is programmed with a specific mRNA template in the presence or absence of the inhibitor (this compound).

  • Ribosome Stalling: this compound causes ribosomes to stall at the initiation codon.

  • Primer Extension: A radiolabeled or fluorescently labeled DNA primer, complementary to a downstream region of the mRNA, is added. Reverse transcriptase extends the primer until it is blocked by the stalled ribosome.

  • Analysis: The resulting cDNA products are separated by denaturing polyacrylamide gel electrophoresis. The length of the truncated cDNA product (the "toe-print") precisely maps the location of the ribosome's leading edge on the mRNA, which for this compound is 16-17 nucleotides downstream from the start codon.[1]

Conclusion and Future Directions

The structural and biochemical characterization of this compound's interaction with the 70S ribosome provides a blueprint for a highly effective mechanism of translation inhibition. By physically obstructing multiple functional centers simultaneously, this compound presents a formidable barrier to the development of bacterial resistance. The high-resolution structural data, combined with detailed binding affinity and functional assays, offer an invaluable platform for the rational, structure-based design of a new generation of antimicrobial therapeutics. Future efforts can focus on optimizing the peptide sequence to enhance ribosomal binding, improve cellular uptake across a broader spectrum of pathogenic bacteria, and increase stability, ultimately paving the way for novel antibiotics that can combat multidrug-resistant infections.

References

Onc112 Target Sites on the Bacterial Ribosome: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the molecular interactions between the proline-rich antimicrobial peptide (PrAMP) Onc112 and the bacterial ribosome. The information is intended for researchers, scientists, and drug development professionals working on novel antibiotics.

Executive Summary

This compound is a potent inhibitor of bacterial protein synthesis that targets the 70S ribosome. Its unique mechanism of action involves binding to multiple functional sites within the ribosome, leading to the stalling of translation at the initiation phase. This multi-pronged approach to inhibition makes this compound a promising candidate for the development of new antibiotics that could circumvent existing resistance mechanisms.

Mechanism of Action

This compound exerts its antimicrobial effect by binding within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[1][2] The peptide forms a 34 Å-long plug that obstructs the passage of newly synthesized peptides.[3][4] This binding event has several critical consequences for ribosomal function:

  • Interference with the Peptidyl Transferase Center (PTC): The N-terminus of this compound reaches into the PTC, where it sterically hinders the accommodation of aminoacyl-tRNA (aa-tRNA) at the A-site.[1][5]

  • P-site Disruption: The binding of this compound also interferes with the peptidyl-tRNA located in the P-site.[3][4]

  • Inhibition of Translation Elongation: By blocking the A and P sites, this compound prevents the formation of peptide bonds and the subsequent translocation of the nascent polypeptide chain.[4][6]

  • Destabilization of the Initiation Complex: The presence of this compound in the exit tunnel destabilizes the 70S initiation complex, leading to the dissociation of the initiator fMet-tRNA from the P-site.[1][5] This effectively traps the ribosome in a non-productive state, preventing the transition to the elongation phase of protein synthesis.[1][2][7]

A key feature of this compound's mechanism is its simultaneous interaction with three critical functional sites of the ribosome: the A-site, the P-site, and the peptide exit tunnel.[3][4] This multi-site binding is thought to significantly reduce the likelihood of bacteria developing resistance through single-point mutations.[4]

This compound Binding Sites

Crystallographic studies have revealed the precise binding location of this compound on the Thermus thermophilus 70S ribosome.[1][2][3] The peptide binds in a reverse orientation compared to a nascent polypeptide chain.[1][5] The binding site is extensive and involves interactions with the 23S rRNA.

Key Ribosomal Interactions

The interaction of this compound with the ribosome involves specific nucleotides of the 23S rRNA. For instance, the binding of this compound reorients nucleotide U2585, which would then clash with the amino acid moiety of a peptidyl-tRNA in the P-site.[3] Furthermore, in the upper region of the exit tunnel, the binding of this compound influences the conformation of nucleotide A2062.[3]

The binding site of this compound overlaps with those of several other classes of ribosome-targeting antibiotics, including macrolides, lincosamides, and streptogramins.[3]

Quantitative Data

The binding affinity of this compound to the bacterial ribosome has been quantified, demonstrating a strong interaction.

Parameter Value Organism Reference
Crystal Structure Resolution2.9 ÅThermus thermophilus[3]
Crystal Structure Resolution3.1 ÅThermus thermophilus[1][2]
Dissociation Constant (Kd)~75 nmol/LEscherichia coli[8]
Dissociation Constant (Kd)~75 nmol/LKlebsiella pneumoniae[8]
Dissociation Constant (Kd)~75 nmol/LAcinetobacter baumannii[8]
Dissociation Constant (Kd)36 nmol/LPseudomonas aeruginosa[8]
Dissociation Constant (Kd)102 nmol/LStaphylococcus aureus[8]
Relative Binding Affinity~50-fold stronger than to DnaKE. coli[3][4][6]

Experimental Protocols

The elucidation of the this compound-ribosome interaction has been primarily achieved through X-ray crystallography and biochemical assays.

X-ray Crystallography

Objective: To determine the three-dimensional structure of this compound in complex with the bacterial 70S ribosome.

Methodology:

  • Preparation of Ribosomes: 70S ribosomes are purified from a suitable bacterial species, such as Thermus thermophilus or Escherichia coli.

  • Complex Formation: The purified 70S ribosomes are incubated with a molar excess of this compound, along with mRNA and a tRNA mimic (e.g., fMet-tRNAfMet) to stabilize the ribosome in a defined functional state.

  • Crystallization: The this compound-70S ribosome complex is crystallized using vapor diffusion techniques. This involves screening a wide range of buffer conditions, precipitants, and temperatures to find conditions that promote the growth of well-ordered crystals.

  • Data Collection: The crystals are cryo-cooled and subjected to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a sensitive detector.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the complex. The atomic model of the ribosome is then fitted into the electron density, and the structure is refined to obtain a high-resolution model of the this compound-ribosome complex.

Toe-printing Assay

Objective: To map the position of the ribosome on an mRNA molecule and determine the effect of this compound on the initiation of translation.

Methodology:

  • In Vitro Translation System: A cell-free translation system is assembled containing purified ribosomes, initiation factors, fMet-tRNAfMet, and a specific mRNA template.

  • Incubation with this compound: The translation reaction is initiated in the presence or absence of this compound.

  • Primer Extension: A radiolabeled DNA primer complementary to a region downstream of the start codon on the mRNA is added to the reaction. Reverse transcriptase is then used to synthesize a cDNA copy of the mRNA template.

  • Analysis: The reverse transcriptase will stop at the position of the ribosome on the mRNA. The resulting cDNA products are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. The presence of a "toe-print" (a band corresponding to the stalled ribosome) at the initiation codon in the presence of this compound indicates that the peptide inhibits the transition from initiation to elongation.

Visualizations

Signaling Pathway: this compound Mechanism of Action

Onc112_Mechanism cluster_ribosome Bacterial 70S Ribosome A_site A-site Inhibition Translation Inhibition A_site->Inhibition P_site P-site P_site->Inhibition Exit_Tunnel Nascent Peptide Exit Tunnel Exit_Tunnel->A_site Blocks Exit_Tunnel->P_site Interferes with This compound This compound This compound->Exit_Tunnel Binds aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Binding Prevented fMet_tRNA fMet-tRNA fMet_tRNA->P_site Destabilized

Caption: Mechanism of this compound-mediated translation inhibition.

Experimental Workflow: X-ray Crystallography

XRay_Workflow Purification Purify 70S Ribosomes Complex_Formation Form this compound-Ribosome Complex Purification->Complex_Formation Crystallization Crystallize Complex Complex_Formation->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Determination Determine 3D Structure Data_Collection->Structure_Determination

Caption: Workflow for determining the this compound-ribosome structure.

References

Molecular Interactions of Onc112 in the Ribosomal Exit Tunnel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onc112, a synthetic derivative of the proline-rich antimicrobial peptide (PrAMP) oncocin, has emerged as a promising candidate in the development of novel antibiotics.[1][2][3] Its potent activity against Gram-negative bacteria stems from a unique mechanism of action: the inhibition of protein synthesis by targeting the bacterial 70S ribosome.[1][2][4] Unlike many antimicrobial peptides that disrupt the cell membrane, this compound is actively transported into the bacterial cytoplasm where it interacts with its intracellular target.[3][5] This guide provides an in-depth analysis of the molecular interactions between this compound and the ribosomal exit tunnel, detailing its binding mechanism, the resulting inhibition of translation, the experimental methodologies used to elucidate these interactions, and the quantitative data that underpins our current understanding.

The this compound Binding Site: A Multi-Functional Blockade

High-resolution crystal structures of this compound in complex with the Thermus thermophilus 70S ribosome reveal that a single peptide molecule establishes an extensive network of interactions, simultaneously obstructing three critical functional sites.[1][6] The 19-residue-long peptide binds deep within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[1][7][8]

Key Features of the Binding Site:

  • Reverse Orientation: Interestingly, this compound binds in a reverse orientation compared to a nascent polypeptide chain, with its N-terminus positioned near the peptidyl transferase center (PTC) and its C-terminus extending towards the exit of the tunnel.[2][3][7]

  • Peptidyl Transferase Center (PTC) and A-Site Interference: The N-terminal region of this compound extends into the PTC, directly overlapping with the binding site for the aminoacyl-tRNA (aa-tRNA) in the A-site.[1][6][7] This steric hindrance physically prevents the accommodation of incoming aa-tRNAs, a crucial step in peptide bond formation.[2][7]

  • P-Site Disruption: The binding of this compound induces conformational changes in the 23S rRNA, which indirectly interfere with the peptidyl-tRNA in the P-site, further contributing to the blockade of the PTC's function.[1]

  • Exit Tunnel Plug: The remainder of the this compound molecule forms a 34 Å-long plug that completely blocks the ribosomal exit tunnel, preventing the passage of any newly synthesized polypeptide chain.[1]

The binding of this compound involves a network of interactions with the 23S rRNA. The N-terminus interacts with the PTC, while the middle part occupies the A-site cleft.[1] Specific residues of this compound form stacking interactions and hydrogen bonds with key nucleotides of the 23S rRNA, including C2452, U2506, G2061, C2610, and A2062.[1] For instance, residues Tyr6 and Leu7 of this compound form a three-layer stack with the nucleotide base of C2452.[1] Furthermore, Arg9 and Arg11 engage in stacking interactions with the bases of C2610 and A2062, respectively, within the exit tunnel.[1]

Mechanism of Translation Inhibition

The intricate binding of this compound to the ribosome leads to a potent inhibition of protein synthesis, primarily by preventing the transition from the initiation to the elongation phase of translation.[7][8][9]

The proposed mechanism unfolds as follows:

  • Binding to the Initiation Complex: this compound binds to the 70S ribosome, likely after the initiation complex has formed but before the first elongation cycle begins.[2][7][8]

  • Blocking A-Site Accommodation: The presence of this compound in the A-site physically blocks the binding of the incoming aminoacyl-tRNA.[2][7]

  • Destabilization of the Initiator tRNA: The binding of this compound also destabilizes the initiation complex, promoting the dissociation of the initiator fMet-tRNA from the P-site.[2][7]

  • Stalling at Elongation: For ribosomes that have already initiated translation, this compound significantly slows the overall elongation rate.[10] Single-molecule FRET studies have shown that this compound hinders the delivery of aa-tRNA and increases the rejection rate of the correct cognate aa-tRNA.[10]

This multi-pronged attack ensures a comprehensive shutdown of protein synthesis, ultimately leading to bacterial cell death.

Quantitative Binding Data

The affinity of this compound for the 70S ribosome has been quantified for several bacterial species, demonstrating its potential as a broad-spectrum antibiotic. The dissociation constants (Kd) and inhibition constants (Ki) are consistently in the nanomolar range, indicating a strong and specific interaction.

Bacterial SpeciesRibosome TypeMethodDissociation/Inhibition ConstantReference
Escherichia coli70SFluorescence PolarizationKd: ~75 nmol/L[4]
Escherichia coli70SFluorescence PolarizationKi: 44 ± 4 nmol/L[11]
Klebsiella pneumoniae70SFluorescence PolarizationKd: ~75 nmol/L[4]
Klebsiella pneumoniae70SFluorescence PolarizationKi: 45 ± 2 nmol/L[11]
Acinetobacter baumannii70SFluorescence PolarizationKd: ~75 nmol/L[4]
Acinetobacter baumannii70SFluorescence PolarizationKi: 56 ± 2 nmol/L[11]
Pseudomonas aeruginosa70SFluorescence PolarizationKd: 36 nmol/L[4]
Pseudomonas aeruginosa70SFluorescence PolarizationKi: 17 ± 1 nmol/L[11]
Staphylococcus aureus70SFluorescence PolarizationKd: 102 nmol/L[4]
Staphylococcus aureus70SFluorescence PolarizationKi: 302 ± 66 nmol/L[11]

Experimental Protocols

The detailed understanding of this compound's interaction with the ribosome has been made possible through a combination of structural biology, biochemical, and biophysical techniques.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

These techniques have been pivotal in providing high-resolution three-dimensional structures of the this compound-ribosome complex.

General Workflow:

  • Ribosome Preparation: Isolation and purification of 70S ribosomes from bacterial sources (e.g., Thermus thermophilus or Escherichia coli).

  • Complex Formation: Incubation of the purified ribosomes with this compound, along with mRNA and tRNA mimics, to form a stable complex.

  • Crystallization (for X-ray Crystallography): Growing crystals of the this compound-ribosome complex. This is often the most challenging step.

  • Vitrification (for Cryo-EM): Rapidly freezing the this compound-ribosome complex in a thin layer of vitreous ice.

  • Data Collection: Diffraction data collection from crystals using synchrotron X-ray sources or imaging of the vitrified sample using a transmission electron microscope.

  • Structure Determination: Processing the diffraction data or images to reconstruct the three-dimensional electron density map and build an atomic model of the complex.[1][6][7]

Biochemical Assays
  • Cell-Free Translation Assays: These in vitro systems are used to assess the inhibitory effect of this compound on protein synthesis. The assay typically involves combining ribosomes, tRNAs, amino acids, and an mRNA template in the presence and absence of this compound and measuring the amount of protein produced.[1]

  • Toe-printing Assays: This technique is used to map the position of the ribosome on an mRNA molecule. It can demonstrate that this compound traps ribosomes at the initiation codon, preventing the transition to elongation.[12]

  • Fluorescence Polarization (FP): FP is employed to measure the binding affinity of fluorescently labeled this compound to the ribosome. The increase in polarization upon binding is proportional to the fraction of bound peptide, allowing for the determination of the dissociation constant (Kd).[11][13]

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET)

smFRET allows for the real-time observation of the dynamics of individual ribosomes during translation. By labeling different components of the translational machinery (e.g., tRNAs) with fluorescent dyes, researchers can monitor the kinetics of aa-tRNA binding, translocation, and the effect of this compound on these processes at the single-molecule level.[10]

Visualizations

Signaling and Logical Pathways

Onc112_Mechanism_of_Action cluster_uptake Cellular Uptake cluster_ribosome Ribosome Interaction cluster_inhibition Translation Inhibition SbmA_Transporter SbmA Transporter Onc112_int Internal this compound SbmA_Transporter->Onc112_int Onc112_ext External this compound Onc112_ext->SbmA_Transporter Ribosome 70S Ribosome (Initiation Complex) Onc112_int->Ribosome Binds to Exit Tunnel Block_A_Site Block aa-tRNA Accommodation Ribosome->Block_A_Site Destabilize_P_Site Destabilize fMet-tRNA Ribosome->Destabilize_P_Site Inhibition Inhibition of Protein Synthesis Block_A_Site->Inhibition Destabilize_P_Site->Inhibition

Experimental_Workflow_Crystallography A 1. Isolate & Purify 70S Ribosomes B 2. Form this compound-Ribosome Complex (with mRNA/tRNA) A->B C 3. Crystallize the Complex B->C D 4. X-ray Diffraction Data Collection C->D E 5. Phase Determination & Electron Density Map D->E F 6. Atomic Model Building & Refinement E->F G Final Structure F->G

Logical_Relationship A This compound binds in ribosomal exit tunnel B N-terminus extends to PTC A->B C Overlaps with A-site B->C D Induces conformational changes in 23S rRNA B->D E Blocks aa-tRNA binding C->E F Destabilizes P-site tRNA D->F G Prevents transition to elongation E->G F->G

Conclusion

The molecular interactions of this compound within the ribosomal exit tunnel represent a sophisticated mechanism of antimicrobial action. By simultaneously targeting multiple functional centers of the ribosome, this compound effectively shuts down bacterial protein synthesis.[1] The high-affinity binding, coupled with its unique mode of inhibition, makes this compound a compelling lead structure for the development of a new generation of antibiotics.[4][14] The detailed structural and functional data available provide a solid foundation for structure-based drug design, offering the potential to create derivatives with enhanced potency, broader spectrum, and reduced susceptibility to resistance.[1]

References

A Technical Guide to the Cellular Uptake of Onc112 in Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Onc112, a proline-rich antimicrobial peptide (PrAMP), represents a promising class of antibiotics targeting multi-drug resistant Gram-negative bacteria. Unlike many conventional antibiotics that target the cell wall, this compound acts on an intracellular target—the 70S ribosome—to inhibit protein synthesis.[1][2] This intracellular mode of action necessitates a sophisticated and efficient mechanism for traversing the formidable double-membrane barrier of Gram-negative bacteria. This document provides a detailed technical overview of the current understanding of the this compound cellular uptake pathway, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the core mechanisms. The uptake is characterized by a two-step process: initial passive diffusion across the outer membrane followed by active transport across the inner membrane via the SbmA transporter.[3][4]

The this compound Cellular Uptake Mechanism

The efficacy of this compound is critically dependent on its ability to reach the bacterial cytoplasm and accumulate to concentrations sufficient for binding to its ribosomal target.[1] This process involves sequential translocation across two distinct membrane barriers: the outer membrane and the inner (cytoplasmic) membrane.

Step 1: Outer Membrane Translocation

The initial step involves the passage of this compound across the lipopolysaccharide (LPS)-rich outer membrane. This translocation is believed to occur via passive diffusion .[3][5] As a cationic peptide, this compound likely interacts electrostatically with the negatively charged phosphate (B84403) groups of the Lipid A component of LPS. This interaction displaces the divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer, leading to localized disorganization of the outer membrane structure. This transient disruption allows the peptide to permeate the membrane and enter the periplasmic space. It is crucial to note that this process does not involve gross membrane permeabilization or lysis, a characteristic that distinguishes PrAMPs like this compound from many other lytic antimicrobial peptides.[6][7]

Step 2: Inner Membrane Transport

Once in the periplasm, this compound is actively transported into the cytoplasm. This is not a passive process; it is mediated by a specific inner membrane transporter protein.[3][4] The primary transporter responsible for this compound uptake has been identified as SbmA , an integral inner membrane protein.[4][8] The reliance on a specific transporter explains the targeted activity of this compound against certain Gram-negative species. The active transport mechanism ensures the efficient accumulation of this compound within the cytoplasm against a concentration gradient, allowing it to reach its ribosomal target.[8] The C-terminal region of the peptide is understood to be important for this cellular uptake process, while the N-terminus is primarily responsible for ribosome binding.[9]

Visualizing the Uptake Pathway and Experimental Logic

Diagram: Cellular Uptake Pathway of this compound

Onc112_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Gram-Negative Bacterium cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane cluster_cytoplasm Cytoplasm Onc112_ext This compound lps LPS Onc112_ext->lps 1. Electrostatic Interaction Onc112_peri This compound lps->Onc112_peri 2. Passive Diffusion sbmA SbmA Transporter Onc112_peri->sbmA 3. Recognition Onc112_cyto This compound sbmA->Onc112_cyto 4. Active Transport ribosome 70S Ribosome Onc112_cyto->ribosome 5. Target Binding & Translation Inhibition

Caption: The multi-step cellular uptake pathway of this compound in Gram-negative bacteria.

Diagram: Workflow for SbmA Transporter Identification

Experimental_Workflow start Hypothesis: SbmA transports this compound strain_prep Prepare Bacterial Strains start->strain_prep wt_strain Wild-Type (WT) (SbmA functional) strain_prep->wt_strain ko_strain ΔsbmA Mutant (SbmA deleted) strain_prep->ko_strain exposure Expose both strains to varying this compound concentrations wt_strain->exposure ko_strain->exposure mic_test Determine Minimum Inhibitory Concentration (MIC) for each strain exposure->mic_test decision Is MIC(ΔsbmA) >> MIC(WT)? mic_test->decision conclusion_yes Conclusion: SbmA is the primary transporter for this compound decision->conclusion_yes Yes conclusion_no Conclusion: SbmA is not the primary transporter or other pathways exist decision->conclusion_no No

Caption: Experimental logic for confirming the role of SbmA via gene knockout.

Quantitative Data Summary

While direct kinetic data for this compound membrane translocation is sparse in the literature, its overall efficacy, which is a direct consequence of successful uptake and target engagement, is well-documented through Minimum Inhibitory Concentration (MIC) values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against a Gram-negative Bacterium

Bacterial StrainMIC (μg/mL)MIC (μM)Reference
Escherichia coli~1.0~2.0[9]

Note: MIC values can vary based on specific strains and experimental conditions.

Key Experimental Protocols

The elucidation of the this compound uptake mechanism relies on a combination of microbiological, biochemical, and genetic techniques. Below are detailed protocols for key experiments.

Protocol: Bacterial Uptake Assessment by Peptide Depletion

This method quantifies the amount of this compound taken up by bacteria by measuring its depletion from the culture medium.

Objective: To quantify the amount of this compound absorbed by a bacterial population over time.

Materials:

  • Mid-log phase culture of Gram-negative bacteria (e.g., E. coli).

  • MHB (Mueller-Hinton Broth) or other suitable growth medium.

  • This compound peptide of known concentration.

  • Microcentrifuge and tubes.

  • HPLC system with a C18 column or LC-MS for peptide quantification.

  • Sterile, low-binding pipette tips and tubes.

Methodology:

  • Bacterial Preparation: Grow bacteria to mid-log phase (e.g., OD₆₀₀ ≈ 0.5). Harvest the cells by centrifugation (e.g., 5000 x g, 10 min), wash twice with fresh broth, and resuspend to a standardized cell density (e.g., 1x10⁸ CFU/mL).

  • Incubation: Add a known concentration of this compound to the bacterial suspension. An untreated bacterial suspension should be used as a negative control. Incubate at 37°C with shaking.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the suspension.

  • Separation: Immediately separate the bacteria from the supernatant by centrifugation (e.g., 13,000 x g, 5 min).

  • Quantification: Carefully collect the supernatant. Analyze the concentration of the remaining this compound in the supernatant using reverse-phase HPLC or LC-MS.

  • Calculation: The amount of this compound taken up by the bacteria is calculated by subtracting the concentration measured in the supernatant from the initial concentration added.

Protocol: Membrane Permeabilization Assay

This assay determines if this compound disrupts the bacterial inner membrane, a key differentiator from lytic peptides.

Objective: To assess whether this compound compromises the integrity of the bacterial cytoplasmic membrane.

Materials:

  • Mid-log phase bacterial culture.

  • Phosphate-buffered saline (PBS).

  • Sytox Orange (or Sytox Green) nucleic acid stain.

  • A known membrane-lysing agent as a positive control (e.g., Melittin).

  • PBS as a negative control.

  • Fluorometer or fluorescence microscope.

Methodology:

  • Bacterial Preparation: Prepare a washed bacterial suspension in PBS at a standardized density (e.g., OD₆₀₀ = 0.2).

  • Reagent Preparation: Prepare solutions of this compound at various concentrations (e.g., 1x, 5x, 20x MIC). Prepare positive and negative controls. Add Sytox Orange to all samples to a final concentration of ~5 µM.

  • Incubation: Add the this compound solutions and controls to the bacterial suspensions. Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the fluorescence intensity using a fluorometer (e.g., excitation/emission ~547/570 nm for Sytox Orange).

  • Analysis: An increase in fluorescence indicates that the dye has entered the cell through a compromised membrane and bound to nucleic acids. Compare the fluorescence of this compound-treated cells to the negative (no peptide) and positive (lytic peptide) controls. A lack of significant fluorescence increase suggests that this compound does not permeabilize the inner membrane.[6]

Conclusion

The cellular uptake of this compound in Gram-negative bacteria is a specific, multi-step process that distinguishes it from membrane-disrupting antimicrobial peptides. Its ability to hijack the SbmA inner membrane transporter allows for efficient translocation into the cytoplasm, where it can inhibit protein synthesis by binding to the ribosome.[4][8][10] This targeted uptake mechanism contributes to its potent activity against Gram-negative pathogens while potentially minimizing non-specific toxicity. A thorough understanding of this pathway is essential for the rational design of next-generation PrAMPs with improved potency, spectrum, and drug-like properties. Future research focusing on the precise kinetics of each translocation step and the molecular interactions with the SbmA transporter will further empower the development of these promising therapeutic agents.

References

The Critical Role of the SbmA Transporter in the Cellular Uptake of the Antimicrobial Peptide Onc112

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The proline-rich antimicrobial peptide (PrAMP) Onc112 has emerged as a promising candidate for combating multidrug-resistant Gram-negative bacteria. Its unique intracellular mechanism of action, which involves the inhibition of protein synthesis by binding to the bacterial ribosome, is critically dependent on its efficient translocation across the inner bacterial membrane. This technical guide provides a comprehensive overview of the pivotal role played by the inner membrane transporter SbmA in the uptake of this compound. We will delve into the quantitative data supporting this transport mechanism, detail the experimental protocols required to investigate this interaction, and provide visual representations of the key pathways and processes involved.

Introduction: this compound and the SbmA Transporter

This compound is a synthetic derivative of the insect-derived oncocin, a class of PrAMPs known for their potent activity against Gram-negative bacteria. Unlike many other antimicrobial peptides that act by disrupting the cell membrane, PrAMPs like this compound utilize a "Trojan horse" strategy, entering the bacterial cytoplasm to engage with specific intracellular targets.[1] The primary target of this compound is the 70S ribosome, where it binds within the polypeptide exit tunnel, ultimately blocking the transition from translation initiation to elongation.[1][2][3]

The successful delivery of this compound to its ribosomal target is contingent upon its ability to traverse the bacterial cell envelope. The SbmA protein is an integral inner membrane transporter in many Gram-negative bacteria, including Escherichia coli.[4][5][6] It has been identified as the primary conduit for the internalization of a variety of structurally diverse antimicrobial peptides, including this compound.[1][7][8] SbmA is a member of a newly defined class of secondary transporters known as SbmA-like peptide transporters (SLiPT).[9][10] Its function is energized by the proton motive force, facilitating the translocation of cationic peptides like this compound into the cytoplasm.[1][11]

SbmA-Mediated Uptake: The Gateway for this compound Activity

The indispensable role of SbmA in the antimicrobial action of this compound has been unequivocally demonstrated through genetic studies. Experiments comparing wild-type bacterial strains with those harboring a deletion of the sbmA gene (ΔsbmA) have revealed a dramatic increase in resistance to this compound in the mutant strains.[8] This indicates that SbmA is the principal route of entry for this compound and that in its absence, the peptide is unable to reach the necessary cytoplasmic concentration to inhibit ribosomal function effectively.

Further evidence suggests that specific structural features of this compound are crucial for its recognition and transport by SbmA. Notably, the C-terminal region of this compound has been implicated as being essential for efficient SbmA-mediated uptake.[7] Positively charged residues distributed along the peptide are also thought to be important for this interaction.

Quantitative Analysis of SbmA-Dependent this compound Uptake

The impact of SbmA on the efficacy of this compound can be quantified by comparing the susceptibility of wild-type and ΔsbmA strains. The following table summarizes the key quantitative findings from a study investigating the role of SbmA in this compound uptake in E. coli.

StrainGenotypeThis compound Concentration (µM)Growth Inhibition (%)MIC₅₀ (µM)
BW25113Wild-type (sbmA⁺)8508
ΔsbmAsbmA knockout100~20>100

Data adapted from Seefeldt et al., 2015.[8]

This data clearly illustrates that the absence of a functional SbmA transporter leads to a significant decrease in susceptibility to this compound, with the MIC₅₀ increasing by more than 12.5-fold.[8]

Experimental Protocols

To enable researchers to investigate the role of SbmA in the uptake of this compound or other peptides, we provide a detailed methodology for a key experiment.

Minimal Inhibitory Concentration (MIC) Assay to Compare Wild-Type and ΔsbmA Strains

Objective: To determine and compare the minimum concentration of this compound required to inhibit the growth of wild-type and sbmA-deficient E. coli strains.

Materials:

  • E. coli strains (e.g., BW25113 as wild-type and the corresponding Keio collection ΔsbmA mutant)

  • Luria-Bertani (LB) broth

  • This compound peptide stock solution (of known concentration)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader) capable of measuring OD₆₀₀

Procedure:

  • Bacterial Culture Preparation: Inoculate single colonies of both the wild-type and ΔsbmAE. coli strains into separate tubes containing 5 mL of LB broth. Incubate overnight at 37°C with shaking.

  • Sub-culturing: The next day, dilute the overnight cultures 1:100 into fresh LB broth and grow to an early exponential phase (OD₆₀₀ ≈ 0.4-0.6).

  • Preparation of Peptide Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in LB broth in the 96-well plate. The final volume in each well should be 50 µL. Include a no-peptide control (LB broth only).

  • Inoculation: Dilute the early exponential phase cultures to a final density of approximately 5 x 10⁵ CFU/mL in LB broth. Add 50 µL of the diluted bacterial suspension to each well of the 96-well plate containing the this compound dilutions. This will bring the total volume in each well to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours with shaking.

  • Data Collection: After incubation, measure the optical density at 600 nm (OD₆₀₀) of each well using a microplate reader.

  • Data Analysis:

    • Subtract the OD₆₀₀ of the sterile broth blank from all readings.

    • Calculate the percentage of growth inhibition for each this compound concentration relative to the no-peptide control.

    • The MIC is defined as the lowest concentration of this compound that results in a significant inhibition of visible growth. The MIC₅₀ is the concentration that inhibits growth by 50%.

Visualizing the Molecular Pathways

Overall Mechanism of this compound Action

The following diagram illustrates the multi-step process of this compound's antimicrobial activity, highlighting the critical role of the SbmA transporter.

Onc112_Mechanism cluster_extracellular Extracellular Space cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm Onc112_ext This compound SbmA SbmA Transporter Onc112_ext->SbmA Binding Onc112_int This compound SbmA->Onc112_int Translocation (Proton Motive Force) Ribosome 70S Ribosome Onc112_int->Ribosome Binding to Ribosomal Exit Tunnel Translation_Inhibition Translation Inhibition Ribosome->Translation_Inhibition Blocks Elongation

Caption: Workflow of this compound uptake and its mechanism of action.

Proposed Transport Mechanism of the SbmA Transporter

This diagram outlines the proposed conformational changes SbmA undergoes to transport peptides across the inner membrane.

SbmA_Transport_Cycle Resting Outward-Open State Periplasmic cavity accessible Proton_Peptide_Binding Substrate Binding This compound and H⁺ bind Resting->Proton_Peptide_Binding 1. Substrate Binding Occluded Occluded State Conformational change Proton_Peptide_Binding->Occluded 2. Translocation Initiation Inward_Open Inward-Open State Release of this compound and H⁺ into cytoplasm Occluded->Inward_Open 3. Peptide Release Reset Reset to Outward-Open Ready for new cycle Inward_Open->Reset 4. Transporter Reset Reset->Resting

Caption: Proposed alternating access mechanism of the SbmA transporter.

Conclusion

The SbmA transporter is a linchpin in the antimicrobial activity of this compound against Gram-negative bacteria. Its role as the primary entry gate for this potent ribosome inhibitor underscores its importance as a factor in both bacterial susceptibility and the potential for resistance development. A thorough understanding of the SbmA-Onc112 interaction is paramount for the rational design of next-generation antimicrobial peptides with improved uptake efficiencies and for the development of strategies to overcome potential resistance mechanisms. The data and methodologies presented in this guide provide a solid foundation for researchers and drug developers working to harness the therapeutic potential of this compound and other SbmA-dependent antimicrobial agents.

References

An In-depth Technical Guide to the Initial Antimicrobial Studies of Onc112

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies on the antimicrobial spectrum of Onc112, a proline-rich antimicrobial peptide (PrAMP). It details the peptide's mechanism of action, summarizes its antimicrobial activity with quantitative data, and outlines the experimental protocols used for its evaluation.

Core Mechanism of Action: Ribosomal Inhibition

Initial studies reveal that this compound exerts its antimicrobial effect not by disrupting the bacterial membrane, but by targeting and inhibiting intracellular protein synthesis.[1][2] The primary target of this compound is the bacterial 70S ribosome.[3] The peptide enters Gram-negative bacteria through the SbmA inner membrane transporter and proceeds to halt protein synthesis through a multi-step process.[2][4]

The mechanism of action can be summarized as follows:

  • Binding to the Ribosomal Exit Tunnel : this compound binds within the nascent peptide exit tunnel of the large ribosomal subunit (50S).[2][5]

  • Blocking the Peptidyl Transferase Center (PTC) : The peptide extends towards the PTC, physically occupying the aminoacyl-tRNA (aa-tRNA) binding site (A-site).[3][5]

  • Inhibition of Translation Elongation : While the formation of the initial 70S translation-initiation complex is permitted, the binding of this compound prevents the accommodation of the incoming aa-tRNA into the A-site.[2][4] This blockage effectively stalls the ribosome, preventing its entry into the elongation phase of protein synthesis.[2][5]

  • Destabilization of the Initiation Complex : The presence of this compound destabilizes the entire initiation complex, leading to the dissociation of the initiator tRNA (fMet-tRNAiMet) from the P-site.[2][4]

This unique mechanism, which plugs critical ribosomal sites, makes this compound a potent inhibitor of bacterial protein synthesis.[3]

Onc112_Mechanism_of_Action Figure 1: this compound Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Membranes cluster_cytoplasm Cytoplasm cluster_ribosome Ribosome Detail This compound This compound SbmA SbmA Transporter This compound->SbmA Uptake OuterMembrane Outer Membrane Ribosome 70S Ribosome SbmA->Ribosome Initiation 1. Initiation Complex Forms Binding 2. This compound Binds in Exit Tunnel Block 3. Blocks aa-tRNA at A-Site Destabilize 4. Destabilizes Complex (Inhibition of Elongation) MIC_Assay_Workflow Figure 2: Broth Microdilution MIC Assay Workflow A 1. Prepare Bacterial Inoculum (Culture to 0.5 McFarland) C 3. Dilute Bacterial Culture to 5x10^5 CFU/mL A->C B 2. Serially Dilute this compound in 96-Well Polypropylene Plate D 4. Inoculate Plate with Bacteria B->D C->D E 5. Incubate Plate (37°C, 18-24h) D->E F 6. Visually Assess Turbidity E->F G 7. Determine MIC (Lowest concentration with no growth) F->G

References

In Vitro Activity of Onc112 Against Pathogenic Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onc112, a synthetic proline-rich antimicrobial peptide (PrAMP), represents a promising class of therapeutics in an era of mounting antibiotic resistance. Its primary mechanism of action involves the inhibition of protein synthesis in bacteria, a mode of action distinct from many currently prescribed antibiotics. This document provides a comprehensive overview of the in vitro activity of this compound against a range of pathogenic bacteria. It details the molecular mechanism, presents available quantitative data on its efficacy, and provides standardized protocols for its evaluation.

Introduction

The increasing prevalence of multidrug-resistant bacteria poses a significant global health threat. Proline-rich antimicrobial peptides (PrAMPs), such as this compound, are being investigated as potential next-generation antibiotics due to their potent activity, particularly against Gram-negative bacteria, and their unique intracellular targets. Unlike many antimicrobial peptides that disrupt the bacterial cell membrane, this compound translocates into the cytoplasm to exert its effects, minimizing the development of resistance associated with membrane-targeting agents.

Mechanism of Action

This compound's antimicrobial activity is primarily attributed to its ability to inhibit protein synthesis by binding to the bacterial 70S ribosome.[1] The process begins with the peptide's entry into the bacterial cell, followed by its interaction with the ribosomal machinery.

Cellular Uptake

This compound enters Gram-negative bacteria through the SbmA transporter protein, a component of the inner bacterial membrane.[2][3] This specific transport mechanism contributes to the selective activity of this compound against bacteria while having low toxicity towards mammalian cells, which lack this transporter.[4]

Ribosomal Targeting and Inhibition of Translation

Once inside the cytoplasm, this compound targets the 70S ribosome with high affinity.[4] Structural studies, including X-ray crystallography, have revealed that this compound binds within the ribosomal exit tunnel.[5] This binding site is strategically located to physically obstruct the passage of newly synthesized polypeptide chains.

The binding of this compound extends towards the peptidyl transferase center (PTC), a critical region of the ribosome responsible for peptide bond formation.[5] By occupying this space, this compound directly interferes with the accommodation of aminoacyl-tRNA at the A-site of the ribosome.[2][3] This action effectively blocks the elongation step of protein synthesis. Furthermore, the presence of this compound can destabilize the translation initiation complex, preventing the transition from initiation to elongation.[2][3][5][6]

The following diagram illustrates the proposed mechanism of action for this compound:

Onc112_Mechanism cluster_outside Bacterial Exterior cluster_cell Bacterial Cytoplasm cluster_ribosome 70S Ribosome Onc112_ext This compound SbmA SbmA Onc112_ext->SbmA SbmA Transporter Ribosome P-site A-site Peptidyl Transferase Center Exit Tunnel Protein Protein Synthesis (Blocked) Ribosome->Protein Inhibits Elongation Onc112_int This compound Onc112_int->Ribosome:Exit_Tunnel Binds to Ribosome Death Bacterial Cell Death Protein->Death SbmA->Onc112_int

This compound Mechanism of Action.

Quantitative Data on In Vitro Activity

The in vitro efficacy of this compound is quantified through various metrics, primarily Minimum Inhibitory Concentrations (MICs) and dissociation constants (Kd) for ribosome binding.

Minimum Inhibitory Concentrations (MIC)

MIC values represent the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. While a comprehensive, standardized table of MIC values for this compound against a wide array of pathogenic bacteria is still emerging in the literature, some studies have reported its activity. For instance, a related oncocin peptide has an MIC of approximately 1 µg/mL.[4] Another study noted that substitutions to the this compound sequence could lead to a two-fold decrease in the MIC against E. coli strains.[7]

Ribosome Binding Affinity

The affinity of this compound for the 70S ribosome is a key indicator of its potency. This is often expressed as the dissociation constant (Kd), where a lower value indicates a stronger binding affinity.

Bacterial SpeciesDissociation Constant (Kd) (nmol/L)
Escherichia coli~75
Klebsiella pneumoniae~75
Acinetobacter baumannii~75
Pseudomonas aeruginosa36
Staphylococcus aureus102
Table 1: Dissociation constants (Kd) of this compound for the 70S ribosomes of various pathogenic bacteria.[3]

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment and comparison of the in vitro activity of antimicrobial peptides like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[8]

Materials:

  • Test antimicrobial peptide (this compound)

  • Bacterial strains (e.g., E. coli, P. aeruginosa, S. aureus)

  • Mueller-Hinton Broth (MHB), cation-adjusted[9]

  • Sterile 96-well polypropylene (B1209903) microtiter plates[10]

  • Sterile deionized water or 0.01% acetic acid for peptide dissolution[9]

  • Spectrophotometer (microplate reader)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar (B569324) plate.

    • Inoculate a fresh broth culture and incubate until it reaches the logarithmic growth phase.

    • Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[9]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the this compound stock solution in MHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well containing the this compound dilutions.

    • Include a positive control well (bacteria with no peptide) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[11]

  • MIC Determination:

    • After incubation, assess bacterial growth. This can be done visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[9][11]

    • The MIC is the lowest concentration of this compound that inhibits visible growth of the bacteria.[11]

The following diagram outlines the workflow for the MIC determination assay:

MIC_Workflow A Prepare Bacterial Inoculum (Logarithmic Phase Culture) C Add Bacterial Suspension to Wells A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Measure Optical Density (OD600) or Visually Inspect for Growth D->E F Determine the Lowest Concentration with No Visible Growth (MIC) E->F

Workflow for MIC Determination.
Bacterial Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[12][13]

Materials:

  • Bacterial cultures treated with this compound

  • MTT solution (5 mg/mL in sterile phosphate-buffered saline)

  • Solubilization solution (e.g., acidified isopropanol)[6]

  • 96-well plates

  • Microplate reader

Procedure:

  • Bacterial Treatment:

    • Expose bacterial cultures to various concentrations of this compound for a defined period.

  • MTT Addition:

    • Following treatment, add MTT solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals (typically 1-4 hours).[13]

  • Solubilization:

    • Add a solubilization solution to dissolve the insoluble purple formazan crystals.[6]

  • Absorbance Measurement:

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis:

    • The intensity of the purple color is proportional to the number of viable, metabolically active cells. A decrease in absorbance in this compound-treated wells compared to the control indicates a reduction in bacterial viability.

Conclusion

This compound demonstrates significant in vitro activity against a range of pathogenic bacteria, driven by its targeted inhibition of bacterial protein synthesis. Its unique mechanism of action, involving cellular uptake via the SbmA transporter and subsequent binding to the 70S ribosome, makes it a compelling candidate for further drug development. The provided experimental protocols offer a standardized framework for the continued investigation and evaluation of this compound and other novel antimicrobial peptides. Further research to establish a broader profile of MIC values against clinically relevant resistant strains will be crucial in advancing this compound towards therapeutic applications.

References

A Technical Guide to the Discovery and Mechanism of Action of Onc112

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the proline-rich antimicrobial peptide (PrAMP) Onc112, a potent inhibitor of bacterial protein synthesis. It is intended for researchers, scientists, and drug development professionals interested in the discovery, mechanism of action, and experimental protocols associated with this promising antimicrobial agent.

Introduction to this compound

This compound is a synthetic derivative of oncocin, a proline-rich antimicrobial peptide identified in the milkweed bug, Oncopeltus fasciatus.[1] PrAMPs are a class of antimicrobial peptides that, unlike many other AMPs, do not kill bacteria by disrupting their cell membranes. Instead, they are actively transported into the bacterial cytoplasm to engage with specific intracellular targets.[2] this compound has demonstrated potent activity against Gram-negative bacteria and is being investigated as a lead structure for the development of new broad-spectrum antibiotics.[1][3]

Mechanism of Action: Inhibition of Bacterial Translation

The primary mechanism of action of this compound is the inhibition of protein synthesis by targeting the bacterial 70S ribosome.[4][5] Structural and biochemical studies have revealed a multi-faceted inhibitory process:

  • Binding to the Ribosomal Exit Tunnel: this compound binds deep within the nascent peptide exit tunnel of the 50S ribosomal subunit.[4][5][6] This binding occurs in a reverse orientation compared to a nascent polypeptide chain.[7]

  • Blocking the Peptidyl Transferase Center (PTC): The N-terminus of this compound extends into the peptidyl transferase center, the active site for peptide bond formation.[4] This sterically hinders the accommodation of aminoacyl-tRNA (aa-tRNA) at the A-site.[7][8]

  • Destabilization of the Initiation Complex: By preventing the binding of aa-tRNA, this compound traps the ribosome in its initiation state.[6][8] This stalled 70S initiation complex is subsequently destabilized, leading to the dissociation of the initiator fMet-tRNA from the P-site.[7][8]

  • Prevention of Elongation: By blocking the transition from the initiation to the elongation phase of translation, this compound effectively halts protein synthesis.[6][9]

This concerted mode of action, simultaneously blocking multiple functional sites of the ribosome, makes this compound a highly effective inhibitor.[4]

Onc112_Mechanism cluster_membrane Bacterial Cell cluster_ribosome Ribosome Interaction Onc112_ext This compound (extracellular) SbmA SbmA Transporter Onc112_ext->SbmA Uptake Onc112_int This compound (cytoplasm) SbmA->Onc112_int Ribosome 70S Ribosome (Initiation Complex) Onc112_int->Ribosome Targets Binding This compound binds to Ribosomal Exit Tunnel Onc112_int->Binding Block_A_Site Blocks aa-tRNA accommodation at A-site Binding->Block_A_Site Destabilize Destabilizes Initiation Complex Block_A_Site->Destabilize Inhibition Translation Inhibition Destabilize->Inhibition

Caption: Mechanism of this compound action from cell entry to translation inhibition.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified through various assays, primarily focusing on its binding affinity to the ribosome and its antimicrobial activity against different bacterial strains.

Parameter Bacterial Species Value Assay Type Reference
Kd Escherichia coli~75 nmol/LFluorescence Polarization[3]
Kd Klebsiella pneumoniae~75 nmol/LFluorescence Polarization[3]
Kd Acinetobacter baumannii~75 nmol/LFluorescence Polarization[3]
Kd Pseudomonas aeruginosa36 nmol/LFluorescence Polarization[3]
Kd Staphylococcus aureus102 nmol/LFluorescence Polarization[3]
Ki E. coli BW2511344 ± 4 nmol/LFluorescence Polarization[1]

Kd: Dissociation constant; Ki: Inhibition constant.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon the primary research. The following sections outline the key experimental protocols used in the characterization of this compound.

This assay measures the binding affinity of this compound to the bacterial 70S ribosome.

Principle: A fluorescently labeled version of this compound is used. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the large 70S ribosome, its tumbling is restricted, leading to an increase in fluorescence polarization.

Protocol Outline:

  • Preparation of Ribosomes: 70S ribosomes are purified from the desired bacterial strain (e.g., E. coli, K. pneumoniae) using established sucrose (B13894) gradient centrifugation methods.[1]

  • Peptide Labeling: A fluorescent probe (e.g., fluorescein) is chemically conjugated to the this compound peptide.

  • Binding Reaction: A constant concentration of the fluorescently labeled this compound is incubated with increasing concentrations of purified 70S ribosomes in a suitable binding buffer.

  • Measurement: Fluorescence polarization is measured using a plate reader equipped with polarization filters.

  • Data Analysis: The change in millipolarization (mP) is plotted against the ribosome concentration. The dissociation constant (Kd) or inhibition constant (Ki) is then calculated by fitting the data to a one-site binding model.[1]

FP_Assay_Workflow start Start prep_ribo Purify 70S Ribosomes (Sucrose Gradient) start->prep_ribo label_pep Synthesize Fluorescently Labeled this compound start->label_pep prepare_assay Prepare Serial Dilutions of 70S Ribosomes prep_ribo->prepare_assay mix Incubate Labeled this compound with Ribosome Dilutions label_pep->mix prepare_assay->mix measure Measure Fluorescence Polarization (mP) mix->measure analyze Plot ΔmP vs. [Ribosome] Calculate Kd/Ki measure->analyze end End analyze->end

Caption: Experimental workflow for determining this compound ribosome binding affinity.

This assay directly measures the ability of this compound to inhibit protein synthesis in a cell-free system.

Protocol Outline:

  • System Setup: A bacterial cell-free transcription-translation system (e.g., E. coli S30 extract) is used. This system contains all the necessary components for protein synthesis (ribosomes, tRNAs, enzymes).

  • Reporter Gene: A reporter gene, typically encoding an enzyme like firefly luciferase, is used as the template DNA.

  • Inhibition: The cell-free system is incubated with the reporter DNA, amino acids (including a radiolabeled one if measuring incorporation, or a substrate for the reporter enzyme), and varying concentrations of this compound.

  • Measurement:

    • Luciferase Activity: If using a luciferase reporter, the luminescence is measured after adding the appropriate substrate. A decrease in luminescence indicates inhibition of protein synthesis.

    • Radiolabel Incorporation: The amount of radiolabeled amino acid incorporated into newly synthesized protein is measured via scintillation counting.

  • Data Analysis: The percentage of inhibition is plotted against the this compound concentration to determine the IC50 value (the concentration required to inhibit 50% of translation).

Structural elucidation of how this compound binds to the ribosome was achieved through X-ray crystallography.

Protocol Outline:

  • Complex Formation: Purified 70S ribosomes from Thermus thermophilus are incubated with a synthetic mRNA fragment, a P-site tRNA (tRNAfMet), and this compound to form a stable complex.[4][5]

  • Crystallization: The this compound-70S ribosome complex is crystallized using vapor diffusion methods.

  • Data Collection: The crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.

  • Structure Determination: The structure is solved using molecular replacement, with a known 70S ribosome structure as the search model.[4] The resulting electron density map reveals the precise location and conformation of the bound this compound peptide.[4] This work has been performed to a resolution of 2.9-3.1 Å.[4][5]

Conclusion

The discovery and characterization of this compound have provided significant insights into a novel mechanism for inhibiting bacterial protein synthesis. By targeting the ribosomal exit tunnel and destabilizing the initiation complex, this compound represents a potent antimicrobial agent with a distinct mode of action. The detailed quantitative data and experimental protocols presented in this guide offer a comprehensive resource for the scientific community to further explore the therapeutic potential of this compound and other proline-rich antimicrobial peptides.

References

Methodological & Application

Synthesizing the Antimicrobial Peptide Onc112: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis, Purification, and Characterization of Onc112 for Research Applications

Introduction

This compound is a proline-rich antimicrobial peptide (PrAMP) that has garnered significant interest within the scientific community for its potent activity against Gram-negative bacteria.[1][2] As a derivative of oncocin, a naturally occurring peptide from the milkweed bug (Oncopeltus fasciatus), this compound exhibits a unique mechanism of action by inhibiting bacterial protein synthesis.[3] Specifically, it binds to the bacterial ribosome, obstructing the peptide exit tunnel and preventing the transition from translation initiation to elongation.[2][3] This targeted intracellular activity, coupled with low toxicity to mammalian cells, makes this compound a promising candidate for the development of novel antibiotics.

These application notes provide a comprehensive guide for the chemical synthesis, purification, and characterization of the this compound peptide for research purposes. The protocols outlined below are based on the well-established principles of solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry, which is particularly suited for the synthesis of proline-rich sequences.

This compound Peptide Specifications

A summary of the key specifications for the synthetic this compound peptide is provided in the table below.

ParameterValueReference
Amino Acid Sequence Val-Asp-Lys-Pro-Pro-Tyr-Leu-Pro-Arg-Pro-Arg-Pro-Pro-Arg-{d-Arg}-Ile-Tyr-Asn-{d-Arg}-NH2[4]
Molecular Formula C109H177N37O24[4]
Molecular Weight 2389.8 g/mol [4]
Purity (by HPLC) ≥ 95%[4]
Form Lyophilized Powder[4]
Solubility Soluble in water

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis of this compound is most effectively achieved through Fmoc-based solid-phase peptide synthesis. The following protocol outlines the manual synthesis on a Rink Amide resin, which will yield a C-terminally amidated peptide, consistent with the known structure of this compound.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-Arg(Pbf)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagent solution: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in DMF, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF

  • N,N-Diisopropylethylamine (DIPEA)

  • Kaiser test kit

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for a minimum of 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive blue color result).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours. Due to the proline-rich nature of this compound, a double coupling (repeating the coupling step) for the amino acid following a proline is recommended to ensure complete reaction.[5]

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, resin remains colorless or yellowish).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the peptide-resin extensively with DMF, followed by DCM, and finally methanol. Dry the resin under vacuum.

Cleavage and Deprotection

This step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.

Protocol:

  • Place the dried peptide-resin in a reaction vessel.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Peptide Purification by RP-HPLC

The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

  • Column: C18 semi-preparative column.

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Solvent B over 30-60 minutes is a good starting point for optimization.

  • Detection: Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level (≥95%) and lyophilize to obtain the final purified peptide as a fluffy white powder.

Characterization of Synthetic this compound

The identity and purity of the synthesized this compound peptide should be confirmed using mass spectrometry.

Protocol:

  • Mass Spectrometry: Use Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry to confirm the molecular weight of the purified peptide. The expected monoisotopic mass should be consistent with the calculated mass of this compound.

Visualizations

Signaling Pathway of this compound in Bacteria

Onc112_Signaling_Pathway cluster_bacterium Bacterial Cell Onc112_ext This compound (extracellular) SbmA SbmA Transporter Onc112_ext->SbmA Uptake Onc112_int This compound (intracellular) SbmA->Onc112_int Ribosome 70S Ribosome Onc112_int->Ribosome Binds to peptide exit tunnel Translation_Initiation Translation Initiation Complex Forms Ribosome->Translation_Initiation Destabilization Initiation Complex Destabilization Ribosome->Destabilization This compound binding causes Elongation Translation Elongation AA_tRNA Aminoacyl-tRNA AA_tRNA->Elongation Blocked by this compound Protein_Synthesis Protein Synthesis Dissociation fMet-tRNA Dissociation Destabilization->Dissociation

Caption: Mechanism of action of this compound in bacteria.

Experimental Workflow for this compound Synthesis

Onc112_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_downstream Downstream Processing Resin 1. Resin Swelling (Fmoc-Rink Amide) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling 3. Amino Acid Coupling (HBTU/HOBt or HATU, DIPEA) Deprotection->Coupling Elongation 4. Repeat Steps 2 & 3 (Chain Elongation) Coupling->Elongation Final_Deprotection 5. Final Fmoc Deprotection Elongation->Final_Deprotection Cleavage 6. Cleavage & Deprotection (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification Characterization 8. Characterization (Mass Spectrometry) Purification->Characterization Final_Product Lyophilized this compound Peptide Characterization->Final_Product

Caption: Workflow for the synthesis of this compound peptide.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the successful synthesis, purification, and characterization of the this compound peptide. Adherence to these methodologies will enable researchers to produce high-purity this compound for a variety of research applications, including studies on its mechanism of action, structure-activity relationships, and potential as a therapeutic agent. The unique proline-rich nature of this compound necessitates careful attention to coupling efficiency during synthesis, and the provided guidelines are designed to mitigate potential challenges. The robust purification and characterization steps are crucial for ensuring the quality and reliability of the synthesized peptide for downstream experiments.

References

Application Notes and Protocols for Onc112 Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onc112 is a proline-rich antimicrobial peptide (PrAMP) that has demonstrated potent activity, particularly against Gram-negative bacteria.[1][2] Unlike many other antimicrobial peptides that act by disrupting the cell membrane, this compound translocates into the bacterial cytoplasm and inhibits protein synthesis by binding to the 70S ribosome.[1][2][3][4] Specifically, it binds within the ribosomal exit tunnel, extending towards the peptidyl transferase center, thereby blocking and destabilizing the initiation complex of translation.[1][4] This intracellular mechanism of action contributes to its low cytotoxicity against mammalian cells.[3] These application notes provide detailed protocols for the comprehensive antimicrobial susceptibility testing of this compound to evaluate its efficacy and guide further research and development.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coliBL21(DE3)8[5]
Escherichia coliBW251138[6]
Escherichia coliATCC 259228[6]
Klebsiella pneumoniaeATCC 100312[6]
Acinetobacter baumanniiATCC 1530832[7]
Pseudomonas aeruginosaATCC 2785364[7]
Staphylococcus aureusDSM 6247>64[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound peptide

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile water or a suitable buffer at a concentration of 1 mg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound:

    • Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (at the highest desired concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound), and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1-11.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_onc Prepare this compound Stock serial_dil Serial Dilution of this compound prep_onc->serial_dil prep_bac Prepare Bacterial Inoculum inoculation Inoculation prep_bac->inoculation serial_dil->inoculation incubation Incubation (18-24h, 37°C) inoculation->incubation read_mic Read MIC incubation->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed as a continuation of the MIC assay to determine the concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.

Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (37°C)

Procedure:

  • Subculturing: From the wells of the MIC plate showing no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto a TSA plate.

  • Incubation: Incubate the TSA plates at 37°C for 18-24 hours.

  • Determining MBC: The MBC is the lowest concentration of this compound that results in no colony growth on the agar plate, corresponding to a ≥99.9% kill of the initial inoculum.

Workflow for MBC Determination

MBC_Workflow mic_plate MIC Plate (Post-incubation) subculture Subculture from clear wells mic_plate->subculture plate_agar Plate on TSA subculture->plate_agar incubate_plate Incubate (18-24h, 37°C) plate_agar->incubate_plate read_mbc Read MBC incubate_plate->read_mbc

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Time-Kill Kinetics Assay

This assay evaluates the rate at which this compound kills a bacterial population over time.

Materials:

  • This compound

  • Bacterial strain in logarithmic growth phase

  • CAMHB

  • Sterile tubes or flasks

  • Shaking incubator (37°C)

  • TSA plates

  • Sterile saline or PBS for serial dilutions

Procedure:

  • Preparation: Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without this compound.

  • Inoculation: Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto TSA plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.

Workflow for Time-Kill Kinetics Assay

Time_Kill_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis prep_tubes Prepare this compound tubes (various MIC multiples) inoculate Inoculate tubes prep_tubes->inoculate prep_inoculum Prepare bacterial inoculum prep_inoculum->inoculate incubate_sample Incubate and sample at time points inoculate->incubate_sample serial_dilute_plate Serial dilute and plate incubate_sample->serial_dilute_plate incubate_plates Incubate plates (18-24h, 37°C) serial_dilute_plate->incubate_plates count_colonies Count colonies (CFU/mL) incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data

Caption: Workflow for Time-Kill Kinetics Assay.

Anti-Biofilm Activity Assay (Crystal Violet Method)

This protocol determines the ability of this compound to inhibit biofilm formation.

Materials:

  • This compound

  • Bacterial strain

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (B145695) (95%) or Glacial Acetic Acid (30%)

  • Microplate reader

Procedure:

  • Preparation of this compound Dilutions: Prepare two-fold serial dilutions of this compound in TSB in a 96-well plate as described in the MIC protocol.

  • Inoculation: Add the bacterial inoculum (adjusted to approximately 1 x 10⁶ CFU/mL) to each well. Include growth and sterility controls.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells and wash the wells twice with sterile PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with sterile water.

  • Solubilization: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the growth control.

Workflow for Anti-Biofilm Assay

Anti_Biofilm_Workflow cluster_formation Biofilm Formation cluster_staining Staining cluster_quantification Quantification prep_plate Prepare this compound dilutions in plate inoculate_plate Inoculate with bacteria prep_plate->inoculate_plate incubate_biofilm Incubate (24-48h, 37°C) inoculate_plate->incubate_biofilm wash_planktonic Wash planktonic cells incubate_biofilm->wash_planktonic stain_cv Stain with Crystal Violet wash_planktonic->stain_cv wash_excess Wash excess stain stain_cv->wash_excess solubilize Solubilize bound stain wash_excess->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow for Crystal Violet Anti-Biofilm Assay.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of this compound to mammalian cells.

Materials:

  • This compound

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Sterile 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the medium and add fresh medium containing two-fold serial dilutions of this compound. Include a vehicle control (medium only) and a positive control for cell death (e.g., Triton X-100).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is the concentration of this compound that causes a 50% reduction in cell viability.

Workflow for Cytotoxicity (MTT) Assay

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_readout Assay and Readout seed_cells Seed mammalian cells in 96-well plate incubate_attach Incubate (24h) for attachment seed_cells->incubate_attach add_this compound Add this compound dilutions incubate_attach->add_this compound incubate_treatment Incubate (24-48h) add_this compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize_formazan Solubilize formazan with DMSO incubate_mtt->solubilize_formazan read_abs Read absorbance (570 nm) solubilize_formazan->read_abs

Caption: Workflow for Cytotoxicity MTT Assay.

Conclusion

The provided protocols offer a comprehensive framework for evaluating the antimicrobial properties of this compound. Adherence to standardized methodologies is crucial for generating reproducible and comparable data. The unique intracellular target of this compound makes it a promising candidate for further development as a novel antimicrobial agent, and thorough characterization of its activity is a critical step in this process.

References

Application Notes and Protocols for Onc112 in Bacterial Translation Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onc112 is a synthetic proline-rich antimicrobial peptide (PrAMP) that has demonstrated potent activity against a range of bacterial pathogens. Its primary mechanism of action is the inhibition of bacterial protein synthesis, making it a subject of significant interest in the development of novel antibiotics. This compound enters bacterial cells and binds to the 70S ribosome, a crucial component of the protein synthesis machinery. This binding event disrupts the translation process, ultimately leading to bacterial cell death.[1][2][3]

These application notes provide detailed protocols for key assays used to characterize the activity of this compound, including in vitro translation inhibition, determination of minimum inhibitory concentration (MIC), and ribosome binding assays.

Mechanism of Action

This compound exerts its antimicrobial effect by targeting the bacterial 70S ribosome.[1][3] Structural and biochemical studies have revealed that this compound binds within the ribosomal exit tunnel and extends towards the peptidyl transferase center (PTC).[2][3][4] This strategic positioning allows it to interfere with critical steps in protein synthesis:

  • Blocks the A-site: The N-terminus of this compound physically obstructs the accommodation of aminoacyl-tRNA (aa-tRNA) at the A-site of the PTC.[1][2][3] This prevents the addition of new amino acids to the growing polypeptide chain.

  • Destabilizes the Initiation Complex: this compound binding destabilizes the translation initiation complex, which can lead to the dissociation of the initiator tRNA (fMet-tRNA) from the P-site.[2][4][5] This effectively prevents the transition from the initiation to the elongation phase of translation.[6]

  • Obstructs the Peptide Exit Tunnel: The peptide itself forms a plug in the nascent peptide exit tunnel, further hindering the progression of translation.[1][3]

This multi-faceted mechanism of action, targeting multiple functional sites on the ribosome, makes this compound a potent inhibitor of bacterial protein synthesis.[1]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacterial Strains
Bacterial StrainMIC (µg/mL)MIC (µM)Reference
Escherichia coli BW251134 - 81.7 - 3.4[7][8]
Escherichia coli (unspecified)16 - 326.8 - 13.6[7]
Klebsiella pneumoniae20.85[7]
Pseudomonas aeruginosa>128>54.5[7]
Staphylococcus aureus>128>54.5[7]

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Table 2: Ribosome Binding Affinity of this compound
Bacterial Ribosome SourceMethodDissociation/Inhibition Constant (Kd/Ki)Reference
Escherichia coli BW25113Fluorescence PolarizationKi = 44 ± 4 nM[1]
Klebsiella pneumoniae DSM 681Fluorescence PolarizationKi = 45 ± 2 nM[1]
Acinetobacter baumannii DSM 30008Fluorescence PolarizationKi = 56 ± 2 nM[1]
Pseudomonas aeruginosa DSM 1117Fluorescence PolarizationKi = 17 ± 1 nM[1]
Staphylococcus aureus DSM 6247Fluorescence PolarizationKi = 302 ± 66 nM[1]
Thermus thermophilusX-ray Crystallography-[3]
Escherichia coliCell-free translation and binding assaysNanomolar range[3]

Experimental Protocols

In Vitro Bacterial Translation Inhibition Assay using a Luciferase Reporter

This assay determines the concentration of this compound required to inhibit protein synthesis in a bacterial cell-free system. The synthesis of a reporter enzyme, such as firefly luciferase, is quantified in the presence of varying concentrations of the inhibitor.

Materials:

  • E. coli S30 cell-free extract (commercial or prepared in-house)

  • Plasmid DNA encoding firefly luciferase under the control of a bacterial promoter (e.g., T7)

  • This compound stock solution (dissolved in sterile water or appropriate buffer)

  • Amino acid mixture

  • Energy source (e.g., ATP, GTP)

  • Reaction buffer (containing salts, buffers, and other necessary components for translation)

  • Luciferase assay reagent

  • Luminometer

  • 384-well plates

Protocol:

  • Prepare the Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the E. coli S30 extract, reaction buffer, amino acid mixture, and energy source. The final concentrations of each component should be as recommended by the supplier of the cell-free system.

  • Prepare this compound Dilutions: Prepare a serial dilution of the this compound stock solution in sterile water or the reaction buffer. The concentration range should be chosen to span the expected IC50 value (e.g., from 0.1 µM to 100 µM).

  • Set up the Reactions: In a 384-well plate, add the following to each well:

    • 1 µL of this compound dilution (or water for the no-inhibitor control).

    • 5 µL of the master mix.

    • 1 µL of the luciferase plasmid DNA (concentration as recommended for the cell-free system).

  • Incubation: Mix the contents of the wells gently and incubate the plate at 37°C for 1-2 hours.

  • Luciferase Assay:

    • Allow the plate to cool to room temperature.

    • Add 10 µL of luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no DNA) from all readings.

    • Normalize the luminescence signal of the this compound-treated wells to the no-inhibitor control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of luciferase synthesis, by fitting the data to a dose-response curve.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This assay determines the lowest concentration of this compound that visibly inhibits the growth of a specific bacterial strain. The protocol should be performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Protocol:

  • Prepare Bacterial Inoculum:

    • From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g., an optical density at 600 nm (OD600) of 0.4-0.6).

    • Dilute the culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Prepare this compound Dilutions:

    • Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

    • The final volume in each well will be 100 µL.

    • Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

    • Growth can be assessed visually or by measuring the OD600 using a microplate reader.

Ribosome Binding Assay using Fluorescence Polarization

This assay measures the binding of a fluorescently labeled this compound derivative to the bacterial 70S ribosome. The binding event causes a change in the polarization of the emitted fluorescent light, which can be quantified to determine the binding affinity.

Materials:

  • Purified 70S ribosomes from the bacterial strain of interest

  • Fluorescently labeled this compound (e.g., with 5-Carboxyfluorescein, CF-Onc112)

  • Unlabeled this compound

  • Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH4Cl, 10 mM Mg(OAc)2, 2 mM DTT)

  • Black, low-binding 384-well plates

  • Fluorescence polarization plate reader

Protocol:

  • Determine Optimal CF-Onc112 Concentration:

    • Perform a saturation binding experiment by titrating a fixed concentration of 70S ribosomes with increasing concentrations of CF-Onc112.

    • The concentration of CF-Onc112 that gives a stable and significant fluorescence polarization signal in the presence of ribosomes is chosen for the competition assay.

  • Competition Binding Assay:

    • Prepare a serial dilution of unlabeled this compound in the binding buffer.

    • In a 384-well plate, add the following to each well:

      • 10 µL of the unlabeled this compound dilution.

      • 10 µL of the 70S ribosome solution (at a concentration that gives a good signal in the saturation experiment).

    • Incubate at room temperature for 15 minutes.

    • Add 10 µL of the CF-Onc112 solution (at the predetermined optimal concentration).

    • The final volume in each well will be 30 µL.

    • Include controls for no ribosomes (minimum polarization) and no unlabeled this compound (maximum polarization).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the unlabeled this compound concentration.

    • Fit the data to a competitive binding equation to determine the IC50 value.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Onc112_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 50S 50S 30S 30S A_site A-site Inhibition Inhibition A_site->Inhibition Prevents aa-tRNA binding P_site P-site E_site E-site Exit_Tunnel Peptide Exit Tunnel Exit_Tunnel->A_site Blocks Exit_Tunnel->P_site Destabilizes Initiation Complex This compound This compound This compound->Exit_Tunnel Binds aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site

Caption: Mechanism of action of this compound on the bacterial ribosome.

Experimental_Workflow_Translation_Inhibition cluster_prep Preparation cluster_assay Assay Setup cluster_detection Detection & Analysis Master_Mix Prepare Master Mix (S30 Extract, Buffer, etc.) Reaction_Setup Set up reactions in 384-well plate: Master Mix + this compound + Luciferase DNA Master_Mix->Reaction_Setup Onc112_Dilutions Prepare this compound Serial Dilutions Onc112_Dilutions->Reaction_Setup Incubation Incubate at 37°C for 1-2 hours Reaction_Setup->Incubation Luciferase_Assay Add Luciferase Reagent Incubation->Luciferase_Assay Measure_Luminescence Measure Luminescence Luciferase_Assay->Measure_Luminescence Data_Analysis Calculate % Inhibition and IC50 Measure_Luminescence->Data_Analysis

Caption: Workflow for the in vitro translation inhibition assay.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial_Inoculum Prepare Bacterial Inoculum (Log phase, ~5x10^5 CFU/mL) Inoculation Inoculate 96-well plate: This compound dilutions + Bacterial Inoculum Bacterial_Inoculum->Inoculation Onc112_Dilutions Prepare this compound Serial Dilutions in Broth Onc112_Dilutions->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually inspect for growth Incubation->Visual_Inspection OD_Measurement Measure OD600 (optional) Incubation->OD_Measurement Determine_MIC Determine MIC Visual_Inspection->Determine_MIC OD_Measurement->Determine_MIC

Caption: Workflow for MIC determination by broth microdilution.

References

Application Notes and Protocols: Cell-Free Protein Synthesis Inhibition Assay with Onc112

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onc112 is a proline-rich antimicrobial peptide that has demonstrated potent inhibitory effects on bacterial protein synthesis.[1][2] Its unique mechanism of action, targeting the bacterial ribosome, makes it a compelling candidate for the development of novel antibiotics.[3][4] Cell-free protein synthesis (CFPS) systems provide a powerful and controlled in vitro platform for studying the effects of inhibitors like this compound on the translational machinery, independent of cellular uptake and other complex biological processes.[1] This document provides a detailed protocol for a cell-free protein synthesis inhibition assay using an E. coli S30 extract system and a firefly luciferase reporter gene to quantify the inhibitory activity of this compound.

Principle of the Assay

This assay quantifies the inhibitory effect of this compound on the synthesis of a reporter protein, firefly luciferase, in an E. coli-based cell-free transcription-translation system. The amount of functional luciferase produced is directly proportional to the luminescence generated upon the addition of its substrate, luciferin (B1168401). In the presence of this compound, the translation of luciferase mRNA is inhibited, leading to a dose-dependent decrease in the luminescent signal. This reduction in luminescence is used to determine the inhibitory potency of this compound, often expressed as the half-maximal inhibitory concentration (IC50).

Data Presentation

The inhibitory activity of this compound on cell-free protein synthesis can be quantified and summarized as shown in the tables below.

Table 1: Dose-Dependent Inhibition of Firefly Luciferase Synthesis by this compound

This compound Concentration (µM)Average Luminescence (RLU)Standard Deviation% Inhibition
0 (No Inhibitor Control)1,500,00075,0000
0.11,275,00063,75015
0.5825,00041,25045
1.0450,00022,50070
5.0150,0007,50090
10.075,0003,75095
Positive Control (Kanamycin)60,0003,00096

Table 2: IC50 Value of this compound in the Cell-Free Protein Synthesis Inhibition Assay

CompoundIC50 (µM)
This compound~0.6

Mandatory Visualization

Onc112_Mechanism_of_Action cluster_ribosome 70S Ribosome cluster_initiation Translation Initiation P_site P-site A_site A-site Inhibition Inhibition E_site E-site (Exit Tunnel) E_site->P_site Destabilizes Initiation Complex E_site->A_site Blocks aa-tRNA Accommodation mRNA mRNA mRNA->P_site Binds to 30S subunit fMet_tRNA fMet-tRNA fMet_tRNA->P_site Forms Initiation Complex This compound This compound This compound->E_site Binds in Exit Tunnel Elongation Elongation Blocked Inhibition->Elongation Prevents Transition

This compound Mechanism of Action

CFPS_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_incubation Incubation cluster_detection Detection & Analysis reagents Thaw Reagents on Ice (E. coli S30 Extract, Master Mix, this compound, DNA) dilutions Prepare Serial Dilutions of this compound reagents->dilutions plate Add this compound Dilutions to 96-well Plate dilutions->plate add_mix Add Master Mix and Luciferase DNA to Wells plate->add_mix master_mix Prepare Master Mix (S30 Extract, Buffers, Amino Acids, Energy Source) master_mix->add_mix incubate Incubate at 37°C for 1-2 hours add_mix->incubate add_luciferin Add Luciferin Substrate incubate->add_luciferin read_luminescence Measure Luminescence add_luciferin->read_luminescence analyze Calculate % Inhibition and IC50 read_luminescence->analyze

Experimental Workflow

Experimental Protocols

Materials and Reagents
  • This compound Peptide: Lyophilized, of high purity (>95%).

  • E. coli S30 Extract-based Cell-Free Protein Synthesis Kit: Commercially available kits are recommended for consistency (e.g., from Promega, Thermo Fisher Scientific, or NEB). These kits typically include:

    • S30 Extract from an appropriate E. coli strain (e.g., BL21).

    • Reaction Buffer/Premix containing amino acids, nucleotides (ATP, GTP), and an energy regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase).

  • Reporter Plasmid: A plasmid containing the firefly luciferase gene under the control of a T7 promoter.

  • Control Inhibitor: A known protein synthesis inhibitor such as kanamycin (B1662678) or chloramphenicol.

  • Nuclease-Free Water: For dilutions and controls.

  • Luciferase Assay Reagent: A commercial reagent containing luciferin substrate and necessary buffers for the luciferase reaction.

  • Equipment and Consumables:

    • Microplate luminometer

    • Incubator or water bath capable of maintaining 37°C

    • Pipettes and nuclease-free pipette tips

    • Nuclease-free microcentrifuge tubes

    • White, opaque 96-well microplates for luminescence measurements

Experimental Procedure
  • Preparation of Reagents:

    • This compound Stock Solution: Resuspend the lyophilized this compound peptide in nuclease-free water to a final concentration of 1 mM. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • This compound Dilutions: On the day of the experiment, thaw an aliquot of the this compound stock solution and prepare a series of dilutions in nuclease-free water to achieve the desired final concentrations in the assay (e.g., ranging from 0.1 µM to 10 µM).

    • Control Inhibitor: Prepare a stock solution of the control inhibitor (e.g., 10 mg/mL kanamycin) and dilute it to a working concentration known to cause near-complete inhibition.

    • Reporter DNA: Dilute the firefly luciferase plasmid DNA to the concentration recommended by the CFPS kit manufacturer.

  • Cell-Free Protein Synthesis Reaction Setup:

    • Thaw all components of the cell-free protein synthesis kit on ice.

    • In a nuclease-free microcentrifuge tube, prepare a master mix containing the S30 extract, reaction buffer/premix, and the luciferase reporter plasmid DNA according to the kit's protocol. Prepare enough master mix for all reactions, including controls.

    • In the wells of a white, opaque 96-well plate, add 2 µL of each this compound dilution, the control inhibitor, or nuclease-free water (for the no-inhibitor control) in triplicate.

    • Add 18 µL of the master mix to each well to bring the final reaction volume to 20 µL. Gently mix by pipetting up and down.

  • Incubation:

    • Seal the 96-well plate to prevent evaporation.

    • Incubate the plate at 37°C for 1 to 2 hours. The optimal incubation time may vary depending on the specific CFPS kit used.

  • Luminescence Detection:

    • Equilibrate the 96-well plate and the luciferase assay reagent to room temperature.

    • Add a volume of luciferase assay reagent to each well as recommended by the manufacturer (typically equal to the reaction volume, e.g., 20 µL).

    • Immediately measure the luminescence using a microplate luminometer.

  • Data Analysis:

    • Calculate the average luminescence and standard deviation for each set of triplicates.

    • Determine the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Luminescence_sample / Luminescence_no_inhibitor_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot). The IC50 is the concentration of this compound that results in a 50% reduction in luciferase synthesis.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by binding to the 70S bacterial ribosome.[1][2] Specifically, it binds within the ribosomal exit tunnel and extends towards the peptidyl transferase center (PTC).[3][4] This binding has two major consequences:

  • Blocks Aminoacyl-tRNA Accommodation: The presence of this compound in the exit tunnel sterically hinders the proper binding of aminoacyl-tRNA to the A-site of the ribosome.[1][2]

  • Destabilizes the Initiation Complex: this compound binding also destabilizes the initiation complex, which is formed by the 30S and 50S ribosomal subunits, mRNA, and the initiator fMet-tRNA at the P-site.[1][2]

By preventing the accommodation of the next aminoacyl-tRNA and destabilizing the initiation complex, this compound effectively blocks the transition from the initiation phase to the elongation phase of protein synthesis, leading to a halt in the production of new proteins.[1][2]

References

Application Notes and Protocols for Studying Onc112-Ribosome Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques employed to investigate the formation and characterization of the Onc112-ribosome complex. Detailed protocols for key experiments are provided to facilitate the study of this and other proline-rich antimicrobial peptides (PrAMPs) that target the bacterial ribosome.

Introduction

This compound, a potent proline-rich antimicrobial peptide, inhibits bacterial protein synthesis by binding to the 70S ribosome.[1][2] Understanding the molecular details of this interaction is crucial for the development of new antibiotics that can overcome existing resistance mechanisms. This compound binds within the ribosomal exit tunnel, extending towards the peptidyl transferase center (PTC), thereby interfering with the binding of aminoacyl-tRNA (aa-tRNA) and destabilizing the initiation complex.[2][3] This document outlines the primary experimental approaches used to elucidate the mechanism of action of this compound and provides detailed protocols for their implementation.

Data Presentation

Table 1: Quantitative Data for this compound-Ribosome Interaction
ParameterValueBacterial SpeciesMethodReference
Dissociation Constant (Kd)
This compound~75 nMEscherichia coliFluorescence Polarization[4]
This compound~75 nMKlebsiella pneumoniaeFluorescence Polarization[4]
This compound~75 nMAcinetobacter baumanniiFluorescence Polarization[4]
This compound36 nMPseudomonas aeruginosaFluorescence Polarization[4]
This compound102 nMStaphylococcus aureusFluorescence Polarization[4]
Inhibition Concentration (IC50)
This compound>18-fold reductionIn vitro translationBiochemical Assay[3]

Signaling Pathways and Experimental Workflows

Onc112_Mechanism_of_Action cluster_ribosome 70S Ribosome P_site P-site A_site A-site aa_tRNA Aminoacyl-tRNA A_site->aa_tRNA Prevents accommodation Exit_Tunnel Peptide Exit Tunnel Exit_Tunnel->P_site Interferes with peptidyl-tRNA Exit_Tunnel->A_site Blocks access This compound This compound This compound->Exit_Tunnel Binds Initiation_Complex Initiation Complex This compound->Initiation_Complex Destabilizes Elongation Elongation Phase Initiation_Complex->Elongation Transition Blocked

Mechanism of this compound action on the ribosome.

Ribosome_Profiling_Workflow start Bacterial Culture + this compound lysis Cell Lysis start->lysis nuclease Nuclease Digestion (RNase I) lysis->nuclease sucrose (B13894) Sucrose Gradient Centrifugation nuclease->sucrose monosomes Isolate Monosomes sucrose->monosomes footprints Extract Ribosome-Protected Footprints (RPFs) monosomes->footprints library Sequencing Library Preparation footprints->library sequencing High-Throughput Sequencing library->sequencing analysis Data Analysis: Map reads to genome sequencing->analysis end Ribosome Occupancy Profile analysis->end

Workflow for Ribosome Profiling experiment.

Experimental Protocols

Purification of Bacterial 70S Ribosomes

Objective: To isolate highly pure and active 70S ribosomes from bacterial cells for use in subsequent binding and functional assays.

Principle: This protocol involves cell lysis, differential centrifugation to pellet ribosomes, and sucrose density gradient ultracentrifugation to separate 70S monosomes from ribosomal subunits and polysomes.

Protocol:

  • Cell Culture and Harvest:

    • Inoculate a suitable bacterial strain (e.g., E. coli MRE600, which is RNase I deficient) in a rich medium (e.g., LB broth) and grow to mid-log phase (OD600 ≈ 0.6-0.8).

    • Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Wash the cell pellet twice with ice-cold Buffer A (20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol).

  • Cell Lysis:

    • Resuspend the cell pellet in Buffer A.

    • Lyse the cells using a French press at 10,000-12,000 psi. Perform the lysis step twice to ensure efficient cell disruption.

    • Add DNase I to a final concentration of 1 µg/mL and incubate on ice for 30 minutes to digest the genomic DNA.

    • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to remove cell debris.

  • Crude Ribosome Preparation:

    • Carefully transfer the supernatant to ultracentrifuge tubes.

    • Pellet the ribosomes by ultracentrifugation at 100,000 x g for 4 hours at 4°C.

  • Sucrose Cushion Centrifugation:

    • Gently rinse the ribosome pellets with Buffer A.

    • Resuspend the pellets in a minimal volume of Buffer A.

    • Layer the resuspended ribosomes onto a sucrose cushion (e.g., 1.1 M sucrose in Buffer A).

    • Centrifuge at 150,000 x g for 16 hours at 4°C. This step helps to remove contaminating proteins.

  • Sucrose Density Gradient Centrifugation:

    • Resuspend the ribosome pellet in Buffer A.

    • Prepare a linear sucrose gradient (e.g., 10-40% or 15-45%) in ultracentrifuge tubes.

    • Layer the ribosome suspension on top of the gradient.

    • Centrifuge at 100,000 x g for 16 hours at 4°C.

    • Fractionate the gradient and monitor the absorbance at 260 nm to identify the 70S ribosome peak.

  • Ribosome Recovery and Storage:

    • Pool the fractions containing the 70S ribosomes.

    • Pellet the ribosomes by ultracentrifugation at 150,000 x g for 16 hours at 4°C.

    • Resuspend the final ribosome pellet in a storage buffer (e.g., Buffer A with 25% glycerol).

    • Determine the ribosome concentration by measuring the absorbance at 260 nm (1 A260 unit = 23 pmol of 70S ribosomes).

    • Store the purified ribosomes in small aliquots at -80°C.

Ribosome Profiling

Objective: To determine the precise binding site of this compound on the ribosome and to assess its impact on translation initiation on a genome-wide scale.

Principle: Ribosome profiling (Ribo-Seq) involves the deep sequencing of ribosome-protected mRNA fragments (RPFs). Treatment of cells with this compound traps ribosomes at initiation codons, leading to an accumulation of RPFs at these sites, which can be quantified by sequencing.[5]

Protocol:

  • Cell Growth and Treatment:

    • Grow a bacterial culture to mid-log phase.

    • Treat the culture with a sub-inhibitory concentration of this compound (e.g., 50 µM) for a short period (e.g., 10 minutes) to arrest translation initiation.[5] An untreated culture should be processed in parallel as a control.

  • Harvesting and Lysis:

    • Rapidly harvest the cells by filtration or centrifugation at 4°C.

    • Immediately flash-freeze the cell pellet in liquid nitrogen to preserve the ribosome-mRNA complexes.

    • Lyse the frozen cells by cryo-milling or by resuspending in a lysis buffer containing inhibitors of RNases and proteases.

  • Nuclease Footprinting:

    • Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes. The concentration of RNase I and the digestion time need to be optimized to ensure complete digestion of unprotected mRNA while preserving the integrity of the ribosomes.

  • Isolation of Monosomes:

    • Layer the nuclease-treated lysate onto a sucrose density gradient (e.g., 10-50%).

    • Separate the monosomes from polysomes and ribosomal subunits by ultracentrifugation.

    • Collect the fractions corresponding to the 80S monosome peak.

  • Extraction of Ribosome-Protected Fragments (RPFs):

    • Extract the RNA from the monosome fractions using a phenol-chloroform extraction or a commercial RNA purification kit.

    • Isolate the RPFs (typically 28-30 nucleotides in length) by size selection on a denaturing polyacrylamide gel.

  • Library Preparation and Sequencing:

    • Ligate adapters to the 3' and 5' ends of the RPFs.

    • Perform reverse transcription to convert the RNA fragments into cDNA.

    • Amplify the cDNA library by PCR.

    • Sequence the library using a high-throughput sequencing platform.

  • Data Analysis:

    • Remove adapter sequences from the sequencing reads.

    • Align the reads to the reference genome.

    • Analyze the distribution of reads along the transcripts to identify regions of high ribosome occupancy, particularly at the start codons in the this compound-treated sample.

In Vitro Translation Inhibition Assay

Objective: To quantify the inhibitory activity of this compound on bacterial protein synthesis.

Principle: A cell-free translation system is used to synthesize a reporter protein (e.g., luciferase or a fluorescent protein). The effect of this compound on protein synthesis is measured by the reduction in the reporter signal.

Protocol:

  • Reaction Setup:

    • Use a commercially available bacterial cell-free translation system (e.g., E. coli S30 extract system).

    • Prepare a reaction mixture containing the S30 extract, amino acids, energy source (ATP, GTP), and a DNA or mRNA template encoding a reporter protein.

    • Add varying concentrations of this compound to the reaction mixtures. A no-drug control should be included.

  • Incubation:

    • Incubate the reactions at 37°C for a specified period (e.g., 1-2 hours) to allow for protein synthesis.

  • Detection:

    • Measure the amount of synthesized reporter protein.

      • For luciferase, add the luciferin (B1168401) substrate and measure the luminescence using a luminometer.

      • For fluorescent proteins, measure the fluorescence using a fluorometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Fluorescence Polarization (FP) Binding Assay

Objective: To determine the binding affinity (Kd) of this compound to the 70S ribosome.

Principle: A fluorescently labeled version of this compound (or a competitor peptide) is used. When the small fluorescent peptide binds to the large ribosome, its tumbling rate in solution decreases, leading to an increase in the polarization of the emitted light. The Kd can be determined by titrating the ribosome concentration or by competition with unlabeled this compound.

Protocol:

  • Reagent Preparation:

    • Prepare a fluorescently labeled this compound analog (e.g., with fluorescein (B123965) or another suitable fluorophore).

    • Purify 70S ribosomes as described in Protocol 1.

    • Prepare a binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)2, 150 mM NH4Cl, 6 mM β-mercaptoethanol).

  • Direct Binding Assay:

    • Prepare a series of dilutions of the 70S ribosome in the binding buffer.

    • Add a constant, low concentration of the fluorescently labeled this compound to each ribosome dilution in a black microplate.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Competition Assay:

    • Prepare a mixture of a constant concentration of 70S ribosomes and fluorescently labeled this compound.

    • Add a series of dilutions of unlabeled this compound to this mixture.

    • Incubate to reach equilibrium.

    • Measure the fluorescence polarization. The unlabeled peptide will compete with the labeled peptide for binding to the ribosome, causing a decrease in polarization.

  • Data Analysis:

    • For the direct binding assay, plot the fluorescence polarization as a function of the ribosome concentration and fit the data to a binding isotherm to determine the Kd.

    • For the competition assay, plot the fluorescence polarization as a function of the unlabeled this compound concentration and fit the data to a competition binding curve to determine the IC50, from which the Ki (and Kd) can be calculated.

Cryo-Electron Microscopy (Cryo-EM)

Objective: To obtain a high-resolution 3D structure of the this compound-ribosome complex to visualize the detailed molecular interactions.

Principle: A purified sample of the this compound-ribosome complex is rapidly frozen in a thin layer of vitreous ice. The frozen sample is then imaged in a transmission electron microscope at cryogenic temperatures. A large number of 2D projection images of the complex in different orientations are collected and computationally reconstructed to generate a 3D density map.

Protocol:

  • Complex Formation:

    • Incubate purified 70S ribosomes with a molar excess of this compound to ensure saturation of the binding sites.

    • The complex can be formed with mRNA and a P-site tRNA to mimic a specific translational state.[1]

  • Grid Preparation and Vitrification:

    • Apply a small volume (3-4 µL) of the this compound-ribosome complex solution to a glow-discharged cryo-EM grid.

    • Blot the grid with filter paper to create a thin film of the solution.

    • Rapidly plunge-freeze the grid in liquid ethane (B1197151) cooled by liquid nitrogen. This process vitrifies the sample, preventing the formation of ice crystals that would damage the complex.

  • Data Collection:

    • Transfer the vitrified grid to a cryo-electron microscope.

    • Collect a large dataset of high-resolution images (micrographs) of the particles at different tilt angles. Automated data collection is typically used.

  • Image Processing and 3D Reconstruction:

    • Perform motion correction on the raw movie frames to correct for beam-induced movement.

    • Estimate the contrast transfer function (CTF) of the microscope for each micrograph.

    • Automatically pick individual ribosome particles from the micrographs.

    • Perform 2D classification to sort the particles into different views and remove bad particles.

    • Generate an initial 3D model.

    • Perform 3D classification and refinement to improve the resolution of the 3D reconstruction.

  • Model Building and Analysis:

    • Fit an atomic model of the ribosome and a model of this compound into the final cryo-EM density map.

    • Refine the model to optimize the fit to the density.

    • Analyze the final structure to identify the specific interactions between this compound and the ribosomal RNA and proteins.

Toe-printing Assay

Objective: To map the precise position of the ribosome on an mRNA template when stalled by this compound.

Principle: A primer is annealed to an mRNA template downstream of the region of interest. Reverse transcriptase is then used to synthesize a cDNA copy of the mRNA. When the reverse transcriptase encounters a ribosome stalled on the mRNA, it stops, resulting in a truncated cDNA product. The length of this "toe-print" can be used to determine the exact location of the ribosome.

Protocol:

  • Reaction Setup:

    • Set up an in vitro translation reaction as described in Protocol 3, using a specific mRNA template.

    • Add this compound to the reaction to induce ribosome stalling.

    • Include a control reaction without this compound.

  • Primer Annealing:

    • After the translation reaction, add a radiolabeled or fluorescently labeled DNA primer that is complementary to a sequence on the 3' end of the mRNA.

    • Anneal the primer to the mRNA by heating and slow cooling.

  • Primer Extension:

    • Add reverse transcriptase and dNTPs to the reaction mixture.

    • Incubate to allow for the synthesis of cDNA.

  • Analysis:

    • Stop the reaction and purify the cDNA products.

    • Separate the cDNA products by size on a denaturing polyacrylamide sequencing gel.

    • Include a sequencing ladder of the same mRNA template to precisely determine the size of the toe-print.

    • The position of the toe-print band will indicate the location of the stalled ribosome. For ribosomes stalled at the initiation codon, the toe-print will appear at a characteristic distance (typically +15 to +17 nucleotides) from the 'A' of the AUG start codon.

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET)

Objective: To study the real-time dynamics of the ribosome and the effect of this compound on conformational changes during translation.

Principle: FRET is a distance-dependent interaction between two fluorescent dyes (a donor and an acceptor). By labeling specific components of the ribosome or tRNA with these dyes, conformational changes can be monitored as changes in FRET efficiency.

Protocol:

  • Labeling:

    • Site-specifically label ribosomal proteins or tRNAs with donor and acceptor fluorophores (e.g., Cy3 and Cy5). The choice of labeling sites is critical and should be based on known structures to probe specific conformational changes.

  • Complex Formation and Immobilization:

    • Assemble the labeled components into a functional ribosome-mRNA-tRNA complex.

    • Immobilize the complexes on a passivated microscope slide, often via a biotin-streptavidin linkage.

  • Data Acquisition:

    • Use a total internal reflection fluorescence (TIRF) microscope to excite the donor fluorophore and simultaneously detect the emission from both the donor and acceptor.

    • Record movies of the fluorescence signals from individual molecules over time.

  • Data Analysis:

    • Extract the fluorescence intensity trajectories for the donor and acceptor from each molecule.

    • Calculate the FRET efficiency for each time point.

    • Analyze the FRET trajectories to identify different conformational states and the kinetics of transitions between them.

    • Compare the dynamics in the presence and absence of this compound to understand its effect on ribosome conformational changes. For example, smFRET has been used to show that this compound impairs the delivery of aa-tRNA to the ribosome.[6]

References

Application Notes and Protocols: X-ray Crystallography of the Antimicrobial Peptide Onc112 Bound to the 70S Ribosome

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of antibiotic-resistant bacteria necessitates the development of novel therapeutics. Proline-rich antimicrobial peptides (PrAMPs), such as Onc112, represent a promising class of antibiotics that inhibit bacterial protein synthesis by targeting the ribosome. This document provides detailed application notes and protocols based on the successful X-ray crystallographic studies of this compound in complex with the Thermus thermophilus 70S ribosome. The structural insights reveal a unique mechanism of action, where a single this compound molecule simultaneously blocks three critical functional sites of the ribosome, offering a robust strategy to combat resistance. These protocols and data serve as a foundational resource for researchers engaged in structural biology, microbiology, and structure-based drug design.

Mechanism of Action of this compound

This compound is a 19-residue proline-rich peptide that inhibits bacterial protein synthesis.[1] Unlike many antibiotics that target a single site, this compound employs a concerted mechanism by binding within the ribosomal exit tunnel and physically obstructing multiple functional centers.[1][2] The crystal structure of the this compound-70S ribosome complex, resolved to resolutions of 2.9-3.1 Å, reveals that the peptide forms a 34 Å-long plug.[1][3] Its N-terminus extends into the peptidyl transferase center (PTC), where it sterically hinders the binding of aminoacyl-tRNA (aa-tRNA) at the A-site and interferes with the peptidyl-tRNA at the P-site.[1][3] The central region of this compound occupies the A-site cleft, while its C-terminus blocks the upper portion of the peptide exit tunnel.[3] This multi-pronged binding strategy effectively stalls the ribosome during the initiation phase of translation, leading to the destabilization and dissociation of the initiation complex.[2][4][5]

cluster_mechanism This compound Mechanism of Action node_uptake SbmA-mediated uptake of this compound into cytoplasm node_binding This compound binds in reverse orientation within the peptide exit tunnel node_uptake->node_binding node_block Simultaneous Blockade of Three Sites: - Peptidyl Transferase Center (PTC) - A-site Cleft - Peptide Exit Tunnel node_binding->node_block node_inhibit Prevents accommodation of aminoacyl-tRNA at the A-site node_block->node_inhibit node_destabilize Destabilizes the 70S initiation complex node_inhibit->node_destabilize node_result Inhibition of Protein Synthesis node_destabilize->node_result

Caption: Mechanism of this compound-mediated inhibition of protein synthesis.

Quantitative Data Summary

The structural and biochemical analysis of the this compound-ribosome interaction has yielded critical quantitative data, which is summarized below.

Table 1: Crystallographic Data

This table presents the data collection and refinement statistics for the this compound-T. thermophilus 70S ribosome complex.

ParameterValueReference
Resolution (Å)2.9 - 3.1[1][2][5]
PDB ID4Z8C[6]
Space GroupP2₁2₁2₁[1]
Unit Cell Dimensions
a, b, c (Å)210.9, 467.4, 690.6[1]
α, β, γ (°)90, 90, 90[1]
Data Collection
Wavelength (Å)0.979[1]
Rsym or Rmerge0.14 (0.85)[1]
I / σI13.9 (2.0)[1]
Completeness (%)99.8 (99.0)[1]
Redundancy6.5 (6.2)[1]
Refinement
Rwork / Rfree0.22 / 0.26[1]
No. of atoms166,112[1]
Values in parentheses are for the highest-resolution shell.
Table 2: Binding and Activity Data

This table summarizes the binding affinity of this compound and the impact of specific residue mutations.

ParameterDescriptionValueReference
Binding Affinity
Kd (this compound to 70S Ribosome)Dissociation constant for ribosome binding.Nanomolar range[1][7]
Relative AffinityThis compound binds ~50-fold stronger to the 70S ribosome than to the chaperone DnaK.~50x[1]
Mutational Analysis
K3A, Y6A, L7A, R11AAlanine substitutions of key residues involved in 23S rRNA interactions.>30-fold decrease in binding affinity[1]
R11ASubstitution of Arg11, which interacts with A2062 of the 23S rRNA.~6-fold decrease in binding affinity[6]

Experimental Protocols

The following protocols are compiled from published methodologies for the crystallization of the this compound-70S ribosome complex.[1][8]

Preparation of Ribosomal Components
  • T. thermophilus 70S Ribosome Purification:

    • Purify 70S ribosomes from T. thermophilus cells as previously described.[8]

    • Resuspend the purified ribosomes in a buffer containing 5 mM HEPES-KOH (pH 7.5), 50 mM KCl, 10 mM NH₄Cl, and 10 mM Mg(CH₃COO)₂.

    • Adjust the final concentration to 26–32 mg/mL.

    • For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80 °C.

  • mRNA and tRNA Preparation:

    • Synthesize or procure mRNA with a Shine-Dalgarno sequence and an AUG start codon (e.g., 5′-GGC AAG GAG GUA AAA AUG CGU UUU CGU-3′).[8]

    • Overexpress and purify initiator tRNA (e.g., E. coli tRNAfMet) using established methods.[8]

Formation of the this compound-Ribosome Ternary Complex
  • Initiation Complex Assembly:

    • Mix 5 µM of purified 70S ribosomes with 10 µM of mRNA in the final buffer (5 mM HEPES-KOH, pH 7.6, 50 mM KCl, 10 mM NH₄Cl, 10 mM Mg(CH₃COO)₂).

    • Incubate the mixture at 55 °C for 10 minutes.

    • Add 20 µM of deacylated fMet-tRNAfMet to the mixture.

    • Incubate at 37 °C for an additional 10 minutes to form the 70S initiation complex.

  • This compound Binding:

    • To the assembled initiation complex, add this compound peptide to a final concentration of 50 µM.

    • Incubate the final mixture at room temperature for at least 15 minutes to ensure complete binding.

    • Briefly centrifuge the sample to remove any aggregates before proceeding to crystallization.

Crystallization and Data Collection
  • Crystallization:

    • Employ the sitting-drop vapor diffusion method at 20 °C.

    • Mix 3 µL of the final ternary complex with 3-4 µL of the reservoir solution.

    • Screen against crystallization conditions suitable for ribosomes, such as those containing polyethylene (B3416737) glycol (PEG) as a precipitant.[8][9]

  • Cryo-protection and Data Collection:

    • Cryo-protect the obtained crystals before flash-cooling in liquid nitrogen.[1]

    • Collect X-ray diffraction data at a synchrotron radiation source, as the large unit cell and weak diffraction of ribosome crystals necessitate a high-brilliance X-ray source.[10][11]

  • Structure Determination:

    • Determine the structure using molecular replacement with a high-resolution model of the 70S ribosome as the search model.[1]

    • Calculate a difference Fourier map (Fobs–Fcalc) to reveal clear, unbiased electron density for this compound within the peptide exit tunnel.[1]

cluster_workflow Experimental Workflow for this compound-Ribosome Crystallography node_purify Purify Components: - T. thermophilus 70S Ribosomes - mRNA & fMet-tRNAfMet node_assemble Assemble Initiation Complex: - Incubate Ribosome + mRNA (55°C) - Add tRNA (37°C) node_purify->node_assemble node_bind Bind Peptide: Add this compound (50 µM) Incubate at RT node_assemble->node_bind node_crystallize Crystallization: Sitting-Drop Vapor Diffusion (20°C) node_bind->node_crystallize node_cryo Cryo-protection & Flash-cooling node_crystallize->node_cryo node_data X-ray Data Collection (Synchrotron Source) node_cryo->node_data node_solve Structure Determination: - Molecular Replacement - Difference Fourier Map node_data->node_solve node_refine Refinement and Analysis node_solve->node_refine

Caption: Workflow for the X-ray crystallography of the this compound-ribosome complex.

Applications in Drug Development

The high-resolution structure of this compound bound to the bacterial ribosome provides an invaluable template for structure-based drug design. Key applications include:

  • Rational Optimization: The detailed interaction map between this compound and the 23S rRNA allows for the rational design of peptide analogues with enhanced binding affinity and improved antimicrobial activity.[1][12]

  • Overcoming Resistance: this compound's mechanism of targeting three functional sites simultaneously makes it difficult for bacteria to develop resistance through single-point mutations.[1][3] This strategy can be exploited to design new classes of antibiotics that are less prone to resistance.

  • Novel Compound Screening: The this compound binding pocket can be used as a target for in silico screening of small-molecule libraries to identify non-peptide inhibitors that mimic its mechanism of action.

  • Understanding Selectivity: Comparing the bacterial ribosome binding site with the eukaryotic ribosome structure can guide the design of compounds with high selectivity for the bacterial target, minimizing potential toxicity.

References

Application Notes and Protocols for Labeling Onc112 for Fluorescence Microscopy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onc112 is a proline-rich antimicrobial peptide (PrAMP) that has shown potent activity against Gram-negative bacteria.[1][2] It functions by inhibiting protein synthesis, a fundamental process for bacterial survival.[3][4][5] Visualizing the localization and dynamics of this compound within bacterial cells is crucial for understanding its mechanism of action and for the development of new antimicrobial agents. Fluorescence microscopy is a powerful technique for such investigations, and effective labeling of this compound with a fluorescent probe is a critical first step.

These application notes provide a detailed protocol for the fluorescent labeling of this compound, enabling researchers to track its uptake, distribution, and interaction with its target, the bacterial ribosome.

Mechanism of Action of this compound

This compound targets the bacterial 70S ribosome, inhibiting translation.[3][6] Its mechanism involves several key steps:

  • Binding to the Ribosomal Exit Tunnel: this compound binds within the nascent peptide exit tunnel of the large ribosomal subunit.[1][3][4]

  • Blocking the Peptidyl Transferase Center (PTC): The peptide extends towards the PTC, where it sterically hinders the binding of aminoacyl-tRNA (aa-tRNA) to the A-site.[1][3][5]

  • Destabilization of the Initiation Complex: This blockage prevents the formation of a peptide bond and leads to the destabilization and dissociation of the translation initiation complex.[1][4][5]

This mode of action ultimately halts protein synthesis, leading to bacterial cell death.

Experimental Protocols

Principle of Labeling

This protocol describes the labeling of this compound with an amine-reactive fluorescent dye. Peptides like this compound contain primary amines at the N-terminus and on the side chains of lysine (B10760008) residues, which can react with N-hydroxysuccinimide (NHS) ester-functionalized dyes to form a stable amide bond.[7][8][9] The choice of fluorescent dye will depend on the specific experimental requirements, such as the available excitation and emission channels on the microscope. Common choices include fluorescein, rhodamine, and cyanine (B1664457) dyes.[][11][12]

Materials
  • This compound peptide

  • Amine-reactive fluorescent dye with an NHS ester functional group (e.g., FITC, Cy3-NHS ester, Cy5-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3-9.0)

  • Purification column (e.g., size-exclusion chromatography or reverse-phase HPLC)

  • Phosphate-buffered saline (PBS)

  • Bovine Serum Albumin (BSA) for blocking (optional)

Protocol for Fluorescent Labeling of this compound
  • Preparation of this compound Solution:

    • Dissolve this compound in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL. The slightly alkaline pH is optimal for the reaction between the NHS ester and primary amines.[]

  • Preparation of Fluorescent Dye Solution:

    • Immediately before use, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Slowly add the dissolved fluorescent dye to the this compound solution while gently vortexing.

    • A typical starting point for the molar ratio of dye to peptide is 1.5:1. This ratio may need to be optimized to achieve the desired degree of labeling without compromising the peptide's activity.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of Labeled this compound:

    • Separate the fluorescently labeled this compound from the unreacted dye using size-exclusion chromatography or reverse-phase HPLC.

    • Monitor the elution profile using a spectrophotometer to detect both the peptide (at ~280 nm, if aromatic residues are present) and the fluorescent dye at its specific excitation wavelength.

    • Collect the fractions containing the labeled peptide.

  • Characterization of Labeled this compound:

    • Determine the concentration of the labeled peptide and the degree of labeling (DOL) by measuring the absorbance at the protein's absorbance maximum and the dye's absorbance maximum.

    • The DOL can be calculated using the following formula: DOL = (A_dye × ε_peptide) / [(A_peptide - A_dye × CF) × ε_dye] Where:

      • A_dye is the absorbance of the dye at its maximum absorption wavelength.

      • A_peptide is the absorbance of the peptide.

      • ε_dye is the molar extinction coefficient of the dye at its maximum absorption wavelength.

      • ε_peptide is the molar extinction coefficient of the peptide.

      • CF is the correction factor for the dye's absorbance at the peptide's absorbance maximum.

  • Storage:

    • Store the purified, labeled this compound in a suitable buffer (e.g., PBS) at -20°C or -80°C, protected from light. Aliquoting the sample is recommended to avoid repeated freeze-thaw cycles.

Protocol for Fluorescence Microscopy of Labeled this compound in Bacteria
  • Bacterial Cell Culture:

    • Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate culture medium.

  • Incubation with Labeled this compound:

    • Harvest the bacterial cells by centrifugation and resuspend them in fresh medium or PBS.

    • Add the fluorescently labeled this compound to the bacterial suspension at a desired concentration (e.g., at or above the minimum inhibitory concentration, MIC).

    • Incubate the cells with the labeled peptide for a specified time course (e.g., 5, 15, 30, 60 minutes).

  • Washing:

    • After incubation, centrifuge the bacterial suspension to pellet the cells.

    • Wash the cells 2-3 times with PBS to remove any unbound labeled this compound.

  • Fixation (Optional):

    • If desired, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15-30 minutes at room temperature.

    • Wash the fixed cells with PBS.

  • Microscopy:

    • Resuspend the bacterial pellet in a small volume of PBS.

    • Mount the bacterial suspension on a microscope slide with a coverslip.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorescent dye.

    • Acquire images in both the fluorescence and brightfield or phase-contrast channels to visualize the localization of this compound in relation to the bacterial cells.

Data Presentation

Table 1: Recommended Starting Conditions for this compound Labeling and Microscopy

ParameterRecommended ValueNotes
Labeling Reaction
This compound Concentration1-5 mg/mL
Dye:this compound Molar Ratio1.5:1Optimize for desired degree of labeling.
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3-9.0Ensures primary amines are deprotonated for reaction.
Reaction Time1-2 hoursAt room temperature, protected from light.
Fluorescence Microscopy
Labeled this compound ConcentrationMIC - 10x MICTitrate to determine optimal concentration for imaging.
Incubation Time5 - 60 minutesPerform a time-course experiment to observe dynamics.
Bacterial Cell DensityOD600 of 0.4-0.6Mid-log phase ensures metabolically active cells.

Visualizations

Onc112_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 50S 50S 30S 30S Exit_Tunnel Peptide Exit Tunnel PTC Peptidyl Transferase Center (A-site) Exit_Tunnel->PTC 2. Extends to & Blocks Initiation_Complex Translation Initiation Complex PTC->Initiation_Complex 3. Destabilizes This compound This compound This compound->Exit_Tunnel 1. Binds aa_tRNA Aminoacyl-tRNA aa_tRNA->PTC Cannot bind Protein_Synthesis_Inhibition Protein Synthesis Inhibition Initiation_Complex->Protein_Synthesis_Inhibition Leads to

Caption: Mechanism of action of this compound on the bacterial ribosome.

Onc112_Labeling_Workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Onc112_Sol 1. Dissolve this compound in Bicarbonate Buffer Mix 3. Mix this compound and Dye Onc112_Sol->Mix Dye_Sol 2. Dissolve NHS-ester Dye in DMF/DMSO Dye_Sol->Mix Incubate 4. Incubate 1-2h at RT (in dark) Mix->Incubate Purify 5. Purify via Chromatography Incubate->Purify Characterize 6. Characterize (DOL) Purify->Characterize Labeled_this compound Fluorescently Labeled this compound Characterize->Labeled_this compound Final Product

References

Application Notes: Onc112 as a Tool to Study Ribosomal Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Onc112 is a proline-rich antimicrobial peptide (PrAMP) that serves as a potent and specific inhibitor of bacterial protein synthesis.[1][2] Unlike many antibiotics that cause cell lysis, this compound and other oncocins penetrate the bacterial cell membrane via the SbmA transporter and act on an intracellular target: the 70S ribosome.[3][4] Its unique mechanism of action, which involves binding to the nascent peptide exit tunnel (NPET), makes it an invaluable tool for researchers, scientists, and drug development professionals studying the intricacies of bacterial ribosomal dynamics, translation initiation, and for developing novel antimicrobial agents.[1][5]

This compound arrests translation at the initiation stage. It binds within the ribosomal exit tunnel and physically obstructs the peptidyl transferase center (PTC), preventing the accommodation of aminoacyl-tRNA (aa-tRNA) in the A-site.[3][6] This leads to the destabilization and dissociation of the translation initiation complex, effectively halting protein synthesis before the elongation phase can begin.[3][6] This specific mode of action allows for detailed investigation of the early stages of translation.

Data Presentation

Table 1: Ribosome Binding Affinity of this compound

The dissociation constant (Kd) is a measure of the binding affinity of this compound to the 70S ribosome. A lower Kd value indicates a stronger binding affinity. Data was obtained using fluorescence polarization assays.

Bacterial SpeciesDissociation Constant (Kd)Reference
Escherichia coli~75 nmol/L[7]
Klebsiella pneumoniae~75 nmol/L[7]
Acinetobacter baumannii~75 nmol/L[7]
Pseudomonas aeruginosa36 nmol/L[7]
Staphylococcus aureus102 nmol/L[7]
Table 2: Inhibitory Concentration of this compound

The IC50 value represents the concentration of this compound required to inhibit 50% of in vitro protein synthesis. This is typically measured using cell-free translation assays.

Assay SystemIC50 ValueReference
E. coli lysate-based coupled transcription-translation>18-fold reduction in activity with key residue mutations[3]
Note: Specific IC50 values for wild-type this compound are often compared relative to other peptides or mutants. The referenced study highlights that mutations in key residues (Lys3, Tyr6, Leu7, Arg11) decrease the binding affinity by more than 30-fold, underscoring the peptide's potent inhibitory activity.[1]

Mandatory Visualization

cluster_cell Bacterial Cell Onc112_ext This compound (extracellular) SbmA SbmA Transporter Onc112_ext->SbmA Uptake Onc112_int This compound (intracellular) SbmA->Onc112_int Ribosome 70S Ribosome (Initiation Complex) Onc112_int->Ribosome Binds to Peptide Exit Tunnel Block A-Site Blocked Ribosome->Block Prevents aa-tRNA accommodation Destabilization Initiation Complex Destabilized Block->Destabilization Inhibition Protein Synthesis Inhibited Destabilization->Inhibition Prevents transition to elongation

Caption: Mechanism of this compound action in a bacterial cell.

cluster_workflow Experimental Workflow cluster_assays Parallel Assays cluster_data Data Analysis start Bacterial Culture treatment Treat with this compound start->treatment polysome Polysome Profiling treatment->polysome ribo_seq Ribosome Profiling (Ribo-Seq) treatment->ribo_seq binding Ribosome Binding Assay (Fluorescence Polarization) treatment->binding translation In Vitro Translation Assay treatment->translation poly_data Assess global translation state polysome->poly_data ribo_data Map ribosome stalling sites ribo_seq->ribo_data binding_data Determine Kd binding->binding_data trans_data Determine IC50 translation->trans_data end Characterize Ribosomal Dynamics poly_data->end ribo_data->end binding_data->end trans_data->end

Caption: Workflow for studying ribosomal dynamics using this compound.

Experimental Protocols

Ribosome Binding Assay (Fluorescence Polarization)

This protocol is used to determine the binding affinity (Kd) of this compound for the 70S ribosome. It measures the change in polarization of a fluorescently labeled peptide upon binding to the large ribosome complex.[8][9]

Materials:

  • 70S ribosomes isolated from the desired bacterial strain.

  • Fluorescently labeled this compound (e.g., with Carboxyfluorescein, Cf-Onc112).

  • Unlabeled this compound and other competitor compounds.

  • Binding Buffer (e.g., 20 mM HEPES/KOH pH 7.6, 100 mM NH₄Cl, 10 mM Mg(OAc)₂, 2 mM DTT).

  • Black, low-volume 384-well plates.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Assay Setup: Prepare a reaction mixture in the wells of a 384-well plate. The final volume is typically 20-50 µL.

  • Binding Reaction:

    • Add a fixed concentration of 70S ribosomes (e.g., 50-100 nM).

    • Add a fixed concentration of fluorescently labeled Cf-Onc112 (e.g., 10 nM).

    • For competition assays, add a serial dilution of unlabeled this compound or other test compounds.

    • Add binding buffer to reach the final volume.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes in the dark to reach binding equilibrium.

  • Measurement: Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation, 535 nm emission for fluorescein).

  • Data Analysis:

    • For direct binding, plot polarization vs. ribosome concentration to calculate Kd.

    • For competition assays, plot polarization vs. the logarithm of the unlabeled competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[10]

In Vitro Translation Inhibition Assay

This assay measures the concentration-dependent inhibition of protein synthesis by this compound in a cell-free system.

Materials:

  • E. coli S30 cell-free extract system for coupled transcription-translation.

  • DNA template encoding a reporter protein (e.g., Firefly Luciferase).

  • This compound stock solution.

  • Amino acid mix and reaction buffer provided with the kit.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Reaction Setup: In a microcentrifuge tube or multi-well plate, combine the S30 extract, reaction buffer, amino acid mix, and the reporter DNA template according to the manufacturer's protocol.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control (positive control for translation) and a no-DNA control (background).

  • Incubation: Incubate the reactions at 30-37°C for 1-2 hours to allow for transcription and translation of the reporter protein.

  • Detection:

    • Add the luciferase assay reagent to each reaction.

    • Measure the luminescence using a luminometer. The light output is directly proportional to the amount of functional luciferase synthesized.

  • Data Analysis:

    • Normalize the luminescence readings to the no-inhibitor control.

    • Plot the percentage of translation inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.[11]

Bacterial Polysome Profiling

This technique separates ribosomal subunits, monosomes, and polysomes by ultracentrifugation through a sucrose (B13894) gradient to provide a snapshot of the global translation status of the cell.[12][13] Treatment with this compound is expected to cause a collapse of polysomes and an accumulation of 70S monosomes (stalled initiation complexes).

Materials:

  • Bacterial culture.

  • Chloramphenicol (B1208) or flash-freezing supplies to arrest translation.

  • Lysis Buffer (e.g., 20 mM Tris-HCl pH 8.0, 140 mM KCl, 40 mM MgCl₂, 1% Triton X-100, 100 µg/ml chloramphenicol).

  • Sucrose solutions (e.g., 10% and 50% w/v) in lysis buffer.

  • Gradient maker or layering supplies.

  • Ultracentrifuge with a swinging bucket rotor (e.g., SW41 Ti).

  • Gradient fractionation system with a UV detector (254 nm).

Procedure:

  • Cell Culture and Treatment: Grow bacterial cells to mid-log phase and treat with this compound for the desired time.

  • Arrest Translation: Rapidly arrest translation by adding chloramphenicol (100 µg/mL) and chilling on ice, or by flash-freezing the entire culture in liquid nitrogen.[14]

  • Cell Lysis: Harvest cells by centrifugation, and lyse them using mechanical methods (e.g., bead beating, freezer mill) in ice-cold lysis buffer to release cytoplasmic contents.[15]

  • Clarify Lysate: Centrifuge the crude lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Sucrose Gradient Preparation: Prepare linear or step sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.

  • Loading and Ultracentrifugation: Carefully layer the clarified lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 36,000 rpm) for 2.5-3 hours at 4°C.[16]

  • Fractionation and Analysis:

    • Place the tube in a gradient fractionator.

    • Pump a dense sucrose solution into the bottom of the tube to push the gradient upwards through a UV detector monitoring absorbance at 254 nm.

    • Collect fractions of a fixed volume. The resulting absorbance profile will show peaks corresponding to ribosomal subunits, 80S monosomes, and polysomes.

    • RNA can be extracted from fractions for downstream analysis (e.g., RT-qPCR, RNA-seq).

Bacterial Ribosome Profiling (Ribo-Seq)

Ribo-seq provides a high-resolution map of ribosome positions on mRNA transcripts genome-wide. It can be used to precisely identify the stalling sites induced by this compound, confirming its action at the translation initiation codon.[17][18]

Materials:

  • Materials for cell culture, treatment, and lysis (as for polysome profiling).

  • Micrococcal Nuclease (MNase).

  • Sucrose cushion or gradient supplies for monosome isolation.

  • RNA purification kits.

  • Reagents for library preparation (e.g., ligases, reverse transcriptase, PCR primers, adaptors).

  • Next-generation sequencing (NGS) platform.

Procedure:

  • Lysate Preparation: Prepare cell lysate as described in the polysome profiling protocol, ensuring rapid translation arrest to preserve ribosome positions.[14]

  • Nuclease Digestion: Treat the lysate with MNase to digest mRNA not protected by ribosomes. The optimal nuclease concentration must be empirically determined.

  • Monosome Isolation: Stop the digestion and isolate the 80S monosome-mRNA complexes by ultracentrifugation through a sucrose cushion or gradient.

  • Footprint Extraction: Extract the ribosome-protected mRNA fragments (RPFs or "footprints," typically 15-40 nt in bacteria) from the purified monosomes.[17]

  • Library Preparation:

    • Deplete contaminating ribosomal RNA (rRNA).

    • Ligate sequencing adapters to the 3' and 5' ends of the RPFs.

    • Perform reverse transcription to convert the RNA footprints into cDNA.

    • Amplify the cDNA library by PCR.

    • Size-select the final library to enrich for the correct fragment lengths.

  • Sequencing: Sequence the prepared library using an NGS platform.

  • Data Analysis:

    • Remove adapter sequences and align the reads to the bacterial genome or transcriptome.

    • Analyze the distribution of footprints. For this compound-treated samples, a significant accumulation of reads is expected at the start codons of most genes, confirming translation initiation arrest.[19]

References

Application Notes: Designing In Vivo Efficacy Studies for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive framework for designing and executing in vivo experiments to evaluate the efficacy of novel therapeutic compounds against cancer. The protocols outlined are applicable to a wide range of agents, including those with novel mechanisms of action.

The compound Onc112 is a proline-rich antimicrobial peptide known to inhibit bacterial protein synthesis by binding to the 70S ribosome, thereby blocking the peptide exit tunnel and the peptidyl transferase center.[1][2][3] Its primary described function is as an antibiotic.[4][5] While the direct application of this compound in oncology is not established in the provided literature, its mechanism of inhibiting protein synthesis is a valid anti-cancer strategy. Therefore, these protocols are presented as a guide for testing a novel compound with a similar hypothetical mechanism against tumor models in vivo.

Hypothetical Signaling Pathway and Experimental Workflow

To test a compound's efficacy, it is crucial to understand its proposed mechanism of action and to follow a structured experimental plan.

Hypothetical Mechanism of Action for a Ribosome-Inhibiting Anti-Cancer Agent

The following diagram illustrates a potential mechanism by which a compound like an this compound-derivative could exert anti-tumor effects by inhibiting protein synthesis, a fundamental process for cancer cell proliferation and survival.

onco_pathway cluster_cell Cancer Cell Compound Therapeutic Compound (e.g., this compound-derivative) Ribosome 80S Ribosome Compound->Ribosome Binds & Inhibits Protein_Synth Protein Synthesis Ribosome->Protein_Synth Proteins Oncogenic & Pro-Survival Proteins (e.g., Cyclins, Bcl-2) Protein_Synth->Proteins Produces Proliferation Cell Proliferation & Growth Protein_Synth->Proliferation Inhibition leads to Cell Cycle Arrest Apoptosis Apoptosis Protein_Synth->Apoptosis Inhibition leads to Induction of Apoptosis Proteins->Proliferation Promotes Proteins->Apoptosis Inhibits

Caption: Hypothetical pathway of a ribosome-inhibiting anti-cancer agent.

General In Vivo Efficacy Experimental Workflow

A typical in vivo study follows a systematic progression from planning and model establishment to data collection and analysis. This workflow ensures reproducibility and generates robust data for efficacy evaluation.

workflow cluster_1 cluster_2 cluster_3 A Phase 1: Planning & Preparation B Animal Model Selection (e.g., Nude Mice) A->B C Tumor Cell Line Culture & Preparation B->C D Subcutaneous Implantation of Tumor Cells C->D E Phase 2: Tumor Growth & Staging D->E F Tumor Growth Monitoring (Calipers, Imaging) E->F G Randomization into Treatment Groups (Vehicle, Compound, Positive Control) F->G H Phase 3: Treatment & Monitoring G->H I Administer Treatment Regimen H->I J Monitor Tumor Volume & Body Weight I->J K Observe Clinical Signs J->K L Phase 4: Endpoint & Analysis K->L M Euthanasia at Predefined Endpoint L->M N Tumor Excision, Measurement & Tissue Collection M->N O Data Analysis (TGI, Statistics, Survival) N->O

Caption: Standard workflow for an in vivo anti-cancer efficacy study.

Experimental Protocols

The following protocols provide detailed methodologies for conducting in vivo efficacy studies. These should be adapted based on the specific compound, tumor model, and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the therapeutic agent that can be administered without causing unacceptable toxicity.[6][7]

Materials:

  • Test compound (this compound-derivative)

  • Vehicle solution (e.g., sterile saline, PBS, DMSO/Cremophor solution)

  • 6-8 week old healthy, non-tumor-bearing mice (same strain as for efficacy study)

  • Syringes and needles for administration

  • Animal scale

Methodology:

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the study begins.

  • Group Assignment: Assign mice to dose cohorts (n=3-5 per group), including a vehicle control group.

  • Dose Selection: Start with a low dose and escalate in subsequent cohorts (e.g., 3+3 dose-escalation design).

  • Administration: Administer the compound via the intended clinical route (e.g., intraperitoneal (IP), intravenous (IV), oral (PO)) following the planned treatment schedule for the efficacy study (e.g., daily for 5 days).

  • Monitoring: Record body weight daily. Observe animals for clinical signs of toxicity, including changes in posture, activity, grooming, and stool consistency.

  • Endpoint: The MTD is defined as the highest dose that does not result in >20% body weight loss or significant clinical signs of toxicity.[7] The study duration is typically 7-14 days.

Protocol 2: Subcutaneous Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of the test compound in a human tumor xenograft model.[6][8][9]

Materials:

  • Human cancer cell line of interest

  • Cell culture media and reagents

  • Matrigel (or similar extracellular matrix)

  • 6-8 week old immunodeficient mice (e.g., Athymic Nude, NOD/SCID)

  • Test compound, vehicle, and positive control drug

  • Digital calipers

  • Animal scale

Methodology:

  • Cell Preparation: Culture cancer cells to ~80% confluency. Harvest, wash, and resuspend cells in a sterile solution (e.g., PBS) at the desired concentration (e.g., 5-10 x 10^6 cells / 100 µL). Mix 1:1 with Matrigel on ice.

  • Tumor Implantation: Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Begin measuring tumor dimensions with digital calipers every 2-3 days once they become palpable.[10] Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .

  • Randomization: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) with similar average tumor volumes. Typical groups include:

    • Group 1: Vehicle Control

    • Group 2: Test Compound (at MTD or other selected dose)

    • Group 3: Positive Control (a standard-of-care agent for the cancer type)

  • Treatment Administration: Begin the dosing regimen as determined in the MTD study.

  • Data Collection: Throughout the study, record the following at least twice weekly:

    • Tumor dimensions (Length and Width)

    • Body weight

    • Clinical observations

  • Efficacy Endpoints: Continue the study until tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or show signs of ulceration, or until a defined study duration (e.g., 21-28 days) is reached.

Protocol 3: Data Analysis and Interpretation

Objective: To quantitatively assess the efficacy of the treatment.

Calculations:

  • Tumor Volume: As described above.

  • Tumor Growth Inhibition (TGI): This is a key metric for efficacy. It is typically calculated at the end of the study.[11]

    • % TGI = [1 - ((T_final - T_initial) / (V_final - V_initial))] x 100

      • T_final: Mean tumor volume of the treated group at the end of the study.

      • T_initial: Mean tumor volume of the treated group at the start of treatment.

      • V_final: Mean tumor volume of the vehicle group at the end of the study.

      • V_initial: Mean tumor volume of the vehicle group at the start of treatment.

  • Body Weight Change: Calculate the percent change from baseline to monitor toxicity.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-test) to compare tumor volumes between groups.[7] Analyze survival data using Kaplan-Meier curves and the log-rank test.[7]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Example Data Summary for MTD Study

Cohort Dose (mg/kg) Administration Route/Schedule Mean Body Weight Change (%) Clinical Signs of Toxicity MTD Assessment
1 Vehicle IP, QD x 5 +2.5% None Observed -
2 10 IP, QD x 5 -1.8% None Observed Tolerated
3 20 IP, QD x 5 -8.5% Mild lethargy Tolerated
4 40 IP, QD x 5 -22.1% Significant lethargy, ruffled fur Not Tolerated

| Result | 20 mg/kg | | | | Determined MTD |

Table 2: Example Data Summary for Efficacy Study

Treatment Group (n=10) Dose (mg/kg) Mean Initial Tumor Volume (mm³) Mean Final Tumor Volume (mm³) TGI (%) Mean Body Weight Change (%) Median Survival (Days)
Vehicle Control - 125.4 ± 10.2 1850.6 ± 210.5 - -2.1% 21
Test Compound 20 124.9 ± 9.8 750.1 ± 155.3 63.7% -5.5% 35

| Positive Control | 15 | 126.1 ± 11.1 | 495.8 ± 120.9 | 78.5% | -8.2% | 42 |

References

Troubleshooting & Optimization

Troubleshooting low solubility of synthetic Onc112 peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the solubility of the synthetic Onc112 peptide.

Troubleshooting Guide: Low Solubility of this compound

This section addresses specific issues you may encounter when handling and preparing this compound solutions.

Q1: My lyophilized this compound peptide will not dissolve in sterile water. Why is this happening and what should I do?

A1: Low solubility in neutral aqueous solutions is not uncommon for synthetic peptides, especially those like this compound which are proline-rich and may contain hydrophobic residues.[1][2] The arrangement of amino acids dictates the peptide's overall polarity and its tendency to form secondary structures or aggregate in solution.[3] Lyophilized peptides may also contain residual trifluoroacetic acid (TFA) from the purification process, which can make the initial solution acidic.[4]

We recommend a systematic approach to solubilization. Before dissolving the entire sample, it is best practice to test the solubility on a small aliquot.[5] Start with deionized water, and if that fails, proceed to the solvents outlined in the protocol below.

Q2: I dissolved this compound in an organic solvent (like DMSO), but it precipitated when I diluted it with my aqueous buffer. How can I prevent this?

A2: This is a common issue when diluting a peptide from a concentrated organic stock into an aqueous buffer.[5] The precipitation occurs because localized high concentrations of the peptide are created at the point of addition, causing it to crash out of solution as the solvent environment rapidly changes from organic to aqueous.[1]

To prevent this, add the concentrated peptide-organic solvent solution dropwise to the vigorously stirring aqueous buffer.[1] This ensures rapid and even dispersion, preventing the peptide concentration from exceeding its solubility limit in the mixed solvent system.

Q3: My this compound solution appears cloudy or contains visible particulates. What does this indicate and is the peptide still usable?

A3: A cloudy solution or the presence of visible particulates is a sign of incomplete dissolution or peptide aggregation.[1][6] Peptide aggregation is the self-association of peptide monomers into larger, often insoluble structures, driven primarily by hydrophobic interactions.[1] Using a solution with aggregated peptide can lead to inaccurate concentration measurements and inconsistent experimental results.

It is not recommended to use a cloudy or precipitated solution. You should first try to resolubilize the peptide using sonication or by adjusting the pH.[5] If the solution does not become clear, it should be discarded. Always centrifuge your peptide solution before use to pellet any minor, undissolved residue.[7]

Q4: Can I heat or sonicate my this compound sample to improve solubility?

A4: Yes, gentle heating and sonication are common techniques to aid in the dissolution of peptides.[5][7]

  • Sonication: A brief sonication in a water bath can help break up aggregates and increase the rate of dissolution.[5] We recommend short bursts of 10-20 seconds to avoid excessive heating.

  • Warming: Gentle warming of the solution (e.g., to 37-40°C) can also improve solubility.[7] However, avoid excessive or prolonged heating, as it may degrade the peptide.

Always inspect the solution after these treatments to ensure it has become clear.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic, 19-residue proline-rich antimicrobial peptide (PrAMP).[8] Unlike many antimicrobial peptides that disrupt the cell membrane, this compound is transported into the bacterial cytoplasm where it inhibits protein synthesis.[9] It binds to the bacterial 70S ribosome, blocking the peptide exit tunnel and interfering with the placement of tRNAs at the peptidyl transferase center.[8][10][11] This action prevents the elongation phase of protein synthesis, ultimately leading to bacterial cell death.[11][12][13]

Q2: What is the best solvent for reconstituting synthetic this compound?

A2: The optimal solvent depends on the peptide's net charge and hydrophobicity.[3] Since this compound is a proline-rich peptide, it may have poor aqueous solubility. A systematic approach is recommended, starting with sterile water. If solubility is poor, the choice of an acidic or basic buffer, or an organic solvent like Dimethyl sulfoxide (B87167) (DMSO), should be tested.[1][3][5] See the tables and protocols below for a guided approach.

Q3: How should I store my this compound peptide before and after reconstitution?

A3:

  • Before Reconstitution (Lyophilized Powder): For long-term storage, keep the lyophilized peptide at -20°C or -80°C in a desiccated environment.[14]

  • After Reconstitution (In Solution): For short-term storage (days to weeks), store the solution at 2-8°C.[6] For long-term storage, it is crucial to aliquot the solution into single-use volumes and freeze them at -20°C or -80°C.[14][15] Avoid repeated freeze-thaw cycles, as this can degrade the peptide.[14]

Q4: My this compound peptide contains Cysteine, Methionine, or Tryptophan residues. Are there special handling considerations?

A4: Peptides containing these amino acids are susceptible to oxidation.[5] It is recommended to dissolve them in oxygen-free buffers. Importantly, avoid using DMSO as a solvent for these peptides, as it is a mild oxidizing agent.[5][7]

Data Presentation

Table 1: Properties of Common Solvents for Peptide Reconstitution

SolventPeptide TypeNotes
Sterile Deionized Water Peptides with >25% charged residuesThe first choice for most peptides. If solubility is low, proceed to other options.[5]
10% Acetic Acid (aq) Basic Peptides (Net Positive Charge)Helps solubilize peptides rich in Lysine (K) or Arginine (R).[3][7]
0.1M Ammonium Bicarbonate Acidic Peptides (Net Negative Charge)Helps solubilize peptides rich in Aspartic Acid (D) or Glutamic Acid (E).
Dimethyl Sulfoxide (DMSO) Neutral or Hydrophobic PeptidesA strong organic solvent for highly hydrophobic peptides. Use a minimal amount to dissolve, then slowly dilute with aqueous buffer.[3][5] Not recommended for peptides with Cys, Met, or Trp.[5]

Table 2: Systematic Solubilization Strategy for this compound

StepActionExpected OutcomeTroubleshooting
1 Add a small amount of sterile, deionized water or a standard buffer (e.g., PBS, pH 7.4).The peptide dissolves completely, resulting in a clear solution.If the solution is cloudy or contains particles, proceed to Step 2.
2 Test pH Adjustment: - If this compound is basic, add 10% acetic acid.- If this compound is acidic, add 0.1M NH4HCO3.The peptide dissolves in the acidic or basic solution.If the peptide remains insoluble, it is likely highly hydrophobic. Proceed to Step 3.
3 Add a minimal volume of 100% DMSO to a fresh, dry aliquot of the peptide.The peptide dissolves completely in the organic solvent.If insoluble even in DMSO, the peptide may have significant purity issues or has irreversibly aggregated.
4 Slowly add the DMSO stock solution dropwise into a vigorously stirring aqueous buffer to the final desired concentration.The peptide remains in solution at the final concentration.If precipitation occurs, the final concentration may be too high, or the buffer composition is incompatible. Try a lower final concentration.

Experimental Protocols

Protocol 1: Standard Reconstitution of Lyophilized this compound

  • Equilibrate: Allow the vial of lyophilized this compound peptide to warm to room temperature before opening to prevent condensation.[5][6]

  • Centrifuge: Briefly centrifuge the vial (e.g., 10,000 x g for 1 minute) to ensure all the powder is at the bottom.[5]

  • Prepare Solvent: Use a sterile, high-purity solvent as determined by your solubility tests (see Table 2).[14]

  • Add Solvent: Using a sterile pipette, slowly add the appropriate amount of solvent down the side of the vial. Do not squirt the solvent directly onto the peptide powder, as this can cause foaming.[6][16]

  • Dissolve: Gently swirl or roll the vial to dissolve the peptide.[17] Avoid vigorous shaking or vortexing, which can cause aggregation or denaturation.[6] If needed, let the vial sit for several minutes to allow for passive dissolution.[16]

  • Verify: Inspect the solution to ensure it is clear and free of particulates. If necessary, use brief sonication.[5][14]

  • Store: Label the vial with the peptide name, concentration, date, and storage conditions. Store appropriately as described in the FAQs.[6]

Visualizations

G start Start: Low this compound Solubility check_water Attempt to dissolve in sterile water/PBS. start->check_water is_soluble Is solution clear? check_water->is_soluble success Success: Solution Prepared Store Appropriately is_soluble->success Yes check_charge Determine peptide's net charge (Acidic vs. Basic) is_soluble->check_charge No use_acid Use acidic buffer (e.g., 10% Acetic Acid) check_charge->use_acid Basic Peptide use_base Use basic buffer (e.g., 0.1M NH4HCO3) check_charge->use_base Acidic Peptide is_soluble2 Is solution clear? use_acid->is_soluble2 use_base->is_soluble2 is_soluble2->success Yes use_organic Dissolve in minimal DMSO is_soluble2->use_organic No dilute Add dropwise to stirring aqueous buffer use_organic->dilute is_soluble3 Is final solution clear? dilute->is_soluble3 is_soluble3->success Yes fail Failure: Peptide may be irreversibly aggregated or has purity issues. Contact supplier. is_soluble3->fail No

Caption: Troubleshooting workflow for this compound peptide solubility.

G center Peptide Solubility amino_acid Amino Acid Composition (Hydrophobicity, Charge) center->amino_acid ph Solvent pH & Ionic Strength center->ph concentration Peptide Concentration center->concentration temp Temperature center->temp length Peptide Length & Sequence center->length modifications Post-translational Modifications center->modifications

Caption: Key factors that influence synthetic peptide solubility.

G cluster_cell Bacterial Cell transporter SbmA Transporter ribosome 70S Ribosome transporter->ribosome Binds to Target inhibition Protein Synthesis Blocked ribosome->inhibition Inhibits Function onc112_ext This compound Peptide (Extracellular) onc112_ext->transporter Enters Cell

Caption: Simplified mechanism of action for the this compound peptide.

References

Optimizing Onc112 Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Onc112 in in vitro assays. The following information is designed to address specific issues that may be encountered during experimentation, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a proline-rich antimicrobial peptide that inhibits protein synthesis in bacteria.[1][2][3][4][5][6] It binds to the bacterial 70S ribosome within the peptide exit tunnel, extending towards the peptidyl transferase center.[3][4][7][8] This binding action blocks and destabilizes the translation initiation complex, preventing the elongation phase of protein synthesis.[2][3][4]

Q2: What is a typical starting concentration range for this compound in in vitro assays?

For antimicrobial assays targeting Gram-negative bacteria, the minimal inhibitory concentration (MIC) of this compound is typically in the low micromolar range.[9] For in vitro translation assays, concentrations ranging from nanomolar to low micromolar have been shown to be effective.[10] When investigating the effects on mammalian cells, much higher concentrations may be necessary, as this compound does not readily penetrate mammalian cell membranes.[9][11] It is recommended to perform a dose-response experiment starting with a broad range of concentrations (e.g., 10 nM to 100 µM) to determine the optimal concentration for your specific cell line and assay.

Q3: I am not observing any effect of this compound in my mammalian cell-based assay. What could be the reason?

Proline-rich antimicrobial peptides like this compound generally exhibit low toxicity towards mammalian cells due to their inability to efficiently cross the cell membrane.[9][11] If your assay requires intracellular activity, the lack of an effect is likely due to poor cell penetration. Consider using a cell-penetrating peptide to facilitate the entry of this compound into the cells.[12][13] Additionally, verify the stability and purity of your this compound stock.

Q4: I am observing high variability in my results. What are the possible causes?

High variability can stem from several factors:

  • Inconsistent cell seeding: Ensure a homogenous cell suspension and consistent cell numbers across all wells.

  • Inhibitor precipitation: this compound, like many small molecules, may precipitate at high concentrations in aqueous solutions. Visually inspect your solutions and consider adjusting the solvent or concentration.

  • Assay technique: Inconsistent incubation times, washing steps, or reagent addition can all contribute to variability.

  • Cell health: Ensure your cells are healthy and in the exponential growth phase before starting the experiment.

Q5: How should I prepare and store my this compound stock solution?

It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, such as sterile water or a buffer solution. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store the aliquots at -20°C or -80°C for long-term stability. Before use, thaw the aliquot and dilute it to the desired final concentration in your assay medium.

Troubleshooting Guides

Issue 1: Determining the Optimal Concentration for a Cell Viability Assay

Problem: You need to determine the cytotoxic effect of this compound on a specific mammalian cell line.

Solution Workflow:

G cluster_0 Concentration Range Finding A 1. Prepare a wide range of this compound concentrations (e.g., 10 nM to 100 µM) in culture medium. B 2. Seed cells in a 96-well plate and allow to attach. A->B C 3. Treat cells with the serial dilutions of this compound. B->C D 4. Include vehicle control (medium + solvent) and untreated control. C->D E 5. Incubate for a standard duration (e.g., 24, 48, or 72 hours). D->E F 6. Perform a cell viability assay (e.g., MTT, XTT). E->F G 7. Measure absorbance/fluorescence. F->G H 8. Plot a dose-response curve and determine the IC50 value. G->H

Caption: Workflow for determining the IC50 of this compound.

Detailed Steps:

  • Prepare Serial Dilutions: Start with a high concentration of this compound and perform serial dilutions (e.g., 1:2 or 1:3) in your complete cell culture medium to cover a broad range of concentrations.

  • Cell Seeding: Plate your cells at an optimal density in a 96-well plate to ensure they are in the logarithmic growth phase at the end of the experiment.

  • Treatment: After the cells have adhered, replace the medium with the prepared this compound dilutions. Include wells with medium and the highest concentration of the solvent used for the stock solution as a vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a standard cell viability assay, such as the MTT assay, following the manufacturer's protocol.[1][2][7][10]

  • Data Analysis: Measure the output (e.g., absorbance) and normalize the results to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Issue 2: No Downstream Effect Observed in a Signaling Pathway Study (Western Blot)

Problem: You are treating your cells with this compound to see its effect on a specific signaling pathway, but the Western blot shows no change in the phosphorylation or expression of your target protein.

Troubleshooting Logic:

G A No change observed in Western Blot B Is the concentration of this compound optimal? A->B C Is the treatment time appropriate? B->C Yes F Perform a dose-response experiment. B->F No D Is the target protein expressed in your cell line? C->D Yes G Perform a time-course experiment. C->G No E Is the antibody working correctly? D->E Yes H Check protein expression with a positive control. D->H No I Validate antibody with a positive control. E->I No J Consider if this compound affects the pathway indirectly. E->J Yes

Caption: Troubleshooting a negative Western blot result.

Possible Solutions:

  • Concentration Optimization: The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment, treating cells with a range of concentrations and probing for your target of interest.

  • Time Course: The effect of this compound on your signaling pathway may be transient. Conduct a time-course experiment, treating cells for various durations (e.g., 15 min, 30 min, 1h, 4h, 24h) before cell lysis.

  • Positive Control: Ensure that your experimental system is responsive. Use a known activator or inhibitor of your pathway of interest as a positive control to validate your assay setup.

  • Antibody Validation: Confirm that your primary antibody is specific and sensitive enough to detect your target protein. Include a positive control lysate from a cell line known to express the protein.

Quantitative Data Summary

The following table summarizes the reported effective concentrations of this compound in various in vitro settings. Note that these values are highly dependent on the specific experimental conditions.

Assay TypeOrganism/Cell LineEffective Concentration RangeNotes
Antimicrobial Activity (MIC)E. coli~1-2 µM[9][10]Minimal inhibitory concentration.
In vitro Translation InhibitionBacterial cell-free system150-240 nM (IC50)Half-maximal inhibitory concentration.
In vivo Efficacy (septicemia model)Mouse2.5 - 5 mg/kgEffective dose in an animal model.
Cytotoxicity (with cell-penetrating peptide)HeLa cellsIC50 ≈ 40 µM[12][13]Requires a shuttle to enter mammalian cells.
CytotoxicityHepG2, HEK293 cells>10-fold higher than MIC[14]High concentrations needed to see an effect.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures.[1][2][7][10]

Objective: To determine the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well tissue culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Workflow:

cluster_protocol MTT Assay Protocol start Seed cells in 96-well plate treat Treat with this compound serial dilutions start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read end Analyze data read->end

Caption: Step-by-step MTT assay workflow.

Procedure:

  • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and replace it with 100 µL of the this compound dilutions. Include vehicle and untreated controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis

This protocol provides a general workflow for analyzing protein expression or phosphorylation following this compound treatment.[15][16][17][18][19]

Objective: To assess the effect of this compound on the expression or post-translational modification of a target protein.

Materials:

  • Cells of interest

  • 6-well or 10 cm culture dishes

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriately sized culture dishes and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative PCR (qPCR) Analysis

This protocol outlines the steps for measuring changes in gene expression in response to this compound treatment.[20][21][22][23][24]

Objective: To determine if this compound alters the mRNA expression level of a target gene.

Materials:

  • Cells of interest

  • This compound stock solution

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and gene-specific primers.

  • Data Acquisition: Run the qPCR reaction in a real-time PCR instrument.

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene.

References

Technical Support Center: Overcoming Challenges in Onc112 Peptide Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Onc112 peptide purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis and purification of the this compound peptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the purification of synthetic peptides like this compound?

The most common challenges in peptide purification, particularly for complex sequences like this compound, include:

  • Peptide Aggregation: This is a significant issue, especially for hydrophobic peptides or those prone to forming secondary structures, which can lead to poor yield and purification difficulties.[1]

  • Poor Solubility: Peptides, delivered as a lyophilized powder after synthesis, can be challenging to dissolve completely, affecting concentration and subsequent experimental results.[2] Factors influencing solubility include amino acid composition, peptide length, pH, and charge.[2][3]

  • Achieving High Purity: Impurities from incomplete coupling reactions, side reactions, or degradation during synthesis can be difficult to remove and can impact the peptide's biological activity.[1]

  • Peptide Degradation: Peptides are susceptible to degradation by proteases and oxidation, especially of methionine residues.[1][4]

  • Low Yield: A combination of the above factors can contribute to a low overall yield of the final purified peptide.

Q2: What are the known properties of the this compound peptide that might influence its purification?

This compound is a proline-rich antimicrobial peptide (PrAMP).[5][6] Its key characteristics relevant to purification are:

  • Proline-Rich Sequence: The presence of multiple proline residues can introduce kinks in the peptide backbone, potentially influencing its secondary structure and interaction with chromatography media.[7]

  • Cationic Nature: As an antimicrobial cationic peptide, this compound possesses a net positive charge, which influences its solubility and interaction with negatively charged surfaces or chromatography resins.[5]

  • Structure in Solution: Circular dichroism studies suggest that in solution, the this compound peptide is predominantly in a random coil conformation with some poly(Pro)II helix and β-sheet content.[6] This conformational flexibility could contribute to aggregation under certain conditions.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during this compound peptide purification.

Section 1: Aggregation and Solubility Issues

Problem: My lyophilized this compound peptide won't dissolve properly.

  • Possible Causes:

    • The amino acid composition of this compound, with its mix of hydrophobic and charged residues, can lead to solubility challenges.[2]

    • The pH of the solvent may be close to the isoelectric point (pI) of the peptide, minimizing its net charge and thus its solubility.[3]

    • The peptide may be forming aggregates, which are difficult to solubilize.[8]

  • Solutions:

    • Solubility Testing: Before dissolving the entire sample, test the solubility of a small amount in different solvents.[2]

    • pH Adjustment:

      • For basic peptides like this compound (containing lysine (B10760008) and arginine), try dissolving in a slightly acidic solution (e.g., 10% acetic acid).[2]

      • For acidic peptides, a basic buffer may be more effective.[2]

    • Use of Organic Solvents: For highly hydrophobic peptides, organic solvents like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) can be used initially, followed by dilution with an aqueous buffer. Note: Peptides containing Cys or Met can be unstable in DMSO.

    • Sonication: Gentle sonication can help break up aggregates and enhance dissolution.

    • Chaotropic Agents: In difficult cases, chaotropic agents like 6 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea (B33335) can be used to disrupt aggregates, but these will need to be removed in subsequent purification steps.

Problem: I'm observing peptide precipitation during the purification process, especially during RP-HPLC.

  • Possible Causes:

    • The peptide is precipitating on the column as the concentration of the organic solvent in the mobile phase increases.

    • The sample is too concentrated, leading to aggregation and precipitation upon injection.

  • Solutions:

    • Optimize Loading Conditions:

      • Dissolve the peptide in a solvent compatible with the initial mobile phase conditions of your RP-HPLC gradient.

      • For hydrophobic peptides, consider using a higher initial percentage of organic solvent in the gradient to prevent precipitation upon loading.

    • Increase Temperature: Raising the column temperature can increase the solubility of hydrophobic peptides and improve peak shape.

    • Change Organic Modifier: Substituting acetonitrile (B52724) with alcohols like isopropanol (B130326) or ethanol, or using mixtures, can improve the solubility of some peptides and disrupt aggregates.

Section 2: Purity and Contamination Issues

Problem: My purified this compound shows extra peaks in the chromatogram, indicating impurities.

  • Possible Causes:

    • Synthesis-Related Impurities: These can include deletion sequences, truncated peptides, or by-products from the removal of protecting groups.[9]

    • Oxidation: Methionine residues are susceptible to oxidation, creating methionine sulfoxide (B87167), which will appear as a separate peak.[4][10]

    • Proteolysis: If the peptide was expressed recombinantly or exposed to proteases, degradation products may be present.[11]

  • Solutions:

    • Optimize Chromatography:

      • Gradient Optimization: A shallower gradient during RP-HPLC can improve the resolution of closely eluting impurities.[12]

      • Alternative Selectivity: Test different stationary phases (e.g., C8, C4, Phenyl) as they can offer different selectivities for peptide separations.[13]

      • Ion-Pairing Agent: Ensure an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%) is used to achieve good peak shape.[14]

    • Prevent Oxidation:

      • During synthesis and cleavage, use scavenger cocktails that include agents to prevent methionine oxidation.[4]

      • If oxidation has occurred, it may be possible to reduce methionine sulfoxide back to methionine, although this can be challenging.[15]

    • Inhibit Proteases: If working with cell lysates, always add a protease inhibitor cocktail to your lysis buffer to prevent degradation of your target peptide.[11][16]

Common Protease Inhibitor Classes and Examples
Serine Protease Inhibitors
AEBSF, Aprotinin, PMSF
Cysteine Protease Inhibitors
E-64, Leupeptin
Aspartic Protease Inhibitors
Pepstatin A
Metalloprotease Inhibitors
EDTA, Bestatin

Note: Data compiled from various sources.[11][16][17]

Section 3: Low Yield

Problem: The final yield of my purified this compound is very low.

  • Possible Causes:

    • Aggregation and Precipitation: Significant loss of peptide due to poor solubility and aggregation.[18]

    • Adsorption to Surfaces: Peptides can non-specifically bind to plasticware and chromatography media.[19]

    • Inefficient Purification Steps: Poor recovery from chromatography columns or other purification steps.

  • Solutions:

    • Address Solubility and Aggregation: Implement the strategies outlined in Section 1 to minimize peptide loss.

    • Use Carrier Proteins (for assays): In some applications, adding a carrier protein can help prevent non-specific binding of your peptide of interest.[19]

    • Optimize Chromatography Recovery:

      • Ensure the elution conditions are strong enough to desorb the peptide from the column.

      • Check for "breakthrough," where the peptide does not bind to the column during loading because the solvent is too strong or the column is overloaded.[20]

    • Minimize Handling Steps: Each transfer and purification step can lead to sample loss. Streamline your workflow where possible.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cleavage and Precipitation
  • Resin Preparation: Following synthesis, wash the peptide-bound resin thoroughly with dichloromethane (B109758) (DCM) and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. For peptides containing methionine, adding scavengers like 1,2-ethanedithiol (B43112) (EDT) can help prevent oxidation.[4]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether (typically 10-fold excess) and incubate at -20°C for at least 1 hour.

  • Pelleting and Washing: Centrifuge the precipitated peptide to form a pellet. Carefully decant the ether. Wash the pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification.

Protocol 2: Reverse-Phase HPLC (RP-HPLC) Purification of this compound
  • Sample Preparation: Dissolve the crude, lyophilized this compound peptide in a minimal amount of a strong solvent (e.g., 50% acetonitrile in water with 0.1% TFA). If solubility is an issue, DMSO can be used, but inject the smallest volume possible. Filter the sample through a 0.22 µm syringe filter before injection.

  • Column and Mobile Phases:

    • Column: A C18 stationary phase is commonly used for peptide purification.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Chromatography Conditions (Example):

    • Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID analytical column).

    • Gradient: A typical starting point is a linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes. This should be optimized based on the retention time of this compound.

    • Detection: Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak of the target peptide.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.

| RP-HPLC Troubleshooting Summary | | :--- | :--- | | Problem | Potential Solution | | Poor Peak Shape (Tailing) | Increase TFA concentration; check column integrity.[14] | | Poor Resolution | Use a shallower gradient; try a different stationary phase.[12][13] | | No Peptide Elution | Use a stronger organic solvent or a steeper gradient. | | Variable Retention Times | Ensure mobile phases are prepared accurately; check for system leaks.[21] |

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin SPPS->Cleavage Precipitation Precipitation & Washing Cleavage->Precipitation Dissolution Crude Peptide Dissolution Precipitation->Dissolution RP_HPLC Preparative RP-HPLC Dissolution->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Purity_Check Purity Analysis (Analytical HPLC, MS) Fraction_Collection->Purity_Check Pooling Pooling of Pure Fractions Purity_Check->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Purified this compound Peptide Lyophilization->Final_Product troubleshooting_logic cluster_problems Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Purification Problem Encountered low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity solubility_issue Solubility/Aggregation start->solubility_issue cause_yield Precipitation? Adsorption? Poor Recovery? low_yield->cause_yield cause_purity Synthesis Impurities? Oxidation? Degradation? low_purity->cause_purity cause_solubility Incorrect Solvent/pH? Aggregation? solubility_issue->cause_solubility solution_yield Optimize Loading Minimize Transfers Change Solvents cause_yield->solution_yield solution_purity Optimize Gradient Add Scavengers Use Protease Inhibitors cause_purity->solution_purity solution_solubility Test Solvents Adjust pH Use Sonication cause_solubility->solution_solubility

References

Technical Support Center: Optimizing Recombinant Onc112 Expression

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to enhance the yield of recombinant Onc112 in Escherichia coli. Given that this compound is a proline-rich antimicrobial peptide that inhibits translation, its expression is inherently toxic to the host, presenting unique challenges.[1][2][3] This document outlines systematic approaches to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is recombinant this compound expression challenging in E. coli?

A1: The primary challenge stems from the inherent nature of this compound. As a proline-rich antimicrobial peptide, it targets the bacterial ribosome and inhibits protein synthesis, a mechanism that can be toxic to the E. coli host.[1][2][3] This toxicity can lead to slow cell growth, plasmid instability, and low protein yields.[4] Additionally, small peptides like this compound are often susceptible to proteolytic degradation by host enzymes.[5][6]

Q2: What is the first step I should take to improve my this compound yield?

A2: The foundational step is codon optimization . The sequence of your this compound gene should be adapted to match the codon usage of E. coli. This prevents translational stalling and increases the efficiency of protein expression.[7] Many online tools are available for this purpose.[8][9][10][11]

Q3: My this compound peptide is forming inclusion bodies. What should I do?

A3: Inclusion body formation is common when expressing foreign proteins at high rates in E. coli.[12][13] To address this, you can either optimize expression conditions to favor soluble expression (e.g., lower temperature, reduced inducer concentration) or express the peptide in inclusion bodies and then solubilize and refold it. Protocols for solubilization with denaturants (like 6M Guanidine-HCl or 8M Urea) followed by refolding are widely established.[12][14][15][16]

Q4: How can I prevent the degradation of my small this compound peptide?

A4: Fusing this compound to a larger, more stable protein partner (a fusion tag) is the most effective strategy.[6] Tags like Maltose-Binding Protein (MBP), Glutathione-S-Transferase (GST), or Thioredoxin (Trx) can protect the peptide from proteases.[6][17] A "sandwiched-fusion" strategy, with tags on both the N- and C-termini, can offer even greater protection for small, labile peptides.[5]

Troubleshooting Guide

Issue 1: No or Very Low this compound Expression

This is often due to the toxicity of this compound causing cell death or growth inhibition upon induction.

Potential Cause Recommended Solution Detailed Explanation
Leaky Basal Expression 1. Use a tightly regulated promoter (e.g., araBAD promoter).2. Use a host strain engineered for toxic proteins (e.g., C41(DE3), Lemo21(DE3), BL21-AI).[18][19][20][21]3. Add glucose (0.2%) to the starter culture to repress the lac promoter.[22]Basal (uninduced) expression of a toxic protein can prevent the culture from reaching an adequate density for induction. Tightly controlled systems minimize this "leaky" expression.[4][23] Strains like C41(DE3) have mutations that tolerate toxic proteins better than standard BL21(DE3).[18][19]
Codon Bias Synthesize a new gene with codons optimized for E. coli.Differences in codon usage between the source organism and E. coli can lead to translational stalling and premature termination, drastically reducing yield.[23]
mRNA Instability Optimize the 5' untranslated region (UTR) of the mRNA to minimize secondary structures.Complex secondary structures in the mRNA can hinder ribosome binding and initiation of translation. Codon optimization tools often include this feature.[8]
Plasmid Instability Use a lower copy number plasmid.High-copy number plasmids can amplify the toxic effect of the gene and impose a significant metabolic burden, leading to plasmid loss.[23]
Issue 2: this compound is Expressed but Insoluble (Inclusion Bodies)

High-level expression, especially of small hydrophobic peptides, often leads to aggregation.

Potential Cause Recommended Solution Detailed Explanation
High Expression Rate 1. Lower the induction temperature to 15-25°C.[24][25][26]2. Reduce the inducer (IPTG) concentration to 0.1-0.5 mM.[27][28]3. Use a weaker promoter or a "tuner" strain (e.g., Lemo21(DE3)) to modulate expression levels.[18][21]Slowing down the rate of protein synthesis gives the polypeptide more time to fold correctly, which can significantly increase the proportion of soluble protein.[26][29]
Lack of Folding Assistance Co-express molecular chaperones (e.g., GroEL/GroES).Chaperones can assist in the proper folding of newly synthesized proteins, preventing aggregation. Strains like ArcticExpress are engineered for this purpose at low temperatures.[18]
Hydrophobic Nature of Peptide Fuse this compound to a highly soluble protein partner like MBP, GST, or SUMO.[17]A soluble fusion partner can often overcome the insolubility of the target peptide, keeping the entire fusion protein in the soluble fraction.[30]
Incorrect Disulfide Bonds (If applicable) Use an expression strain like SHuffle® that promotes disulfide bond formation in the cytoplasm.Although this compound itself does not contain cysteine, this is a key consideration for other peptides.

Experimental Protocols & Data

Protocol 1: Optimization of Induction Conditions

This protocol provides a framework for testing different temperatures and inducer concentrations to find the optimal balance between yield and solubility.

  • Transformation: Transform your this compound expression plasmid into a suitable host strain (e.g., BL21(DE3) pLysS or C41(DE3)).

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Main Culture: Inoculate 50 mL of fresh LB medium (in a 250 mL baffled flask) with the overnight culture to an initial OD₆₀₀ of ~0.05. Grow at 37°C with vigorous shaking (~220 rpm).

  • Induction: When the OD₆₀₀ reaches 0.5-0.6, divide the culture into smaller, labeled flasks. Induce expression under the conditions outlined in the table below.

  • Harvesting: After the induction period, harvest 1 mL of each culture. Centrifuge at 12,000 x g for 1 minute.

  • Analysis: Analyze the total protein expression and the soluble fraction via SDS-PAGE and Western blot.

Table 1: Example Matrix for Induction Optimization

CultureTemperatureIPTG (mM)Induction Time (hours)
A137°C1.04
A237°C0.54
B130°C1.06
B230°C0.56
C120°C0.516 (Overnight)
C220°C0.116 (Overnight)
D116°C0.124
Protocol 2: Purification from Inclusion Bodies

If optimization fails to yield soluble protein, this protocol can be used to recover this compound from inclusion bodies.

  • Cell Lysis: Resuspend the cell pellet from a 1L culture in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse cells by sonication.

  • Inclusion Body Washing: Centrifuge the lysate at 15,000 x g for 20 minutes. Discard the supernatant. Wash the pellet twice with wash buffer (Lysis buffer + 1% Triton X-100) to remove membrane contaminants.

  • Solubilization: Resuspend the washed pellet in 20 mL of solubilization buffer (8 M Urea (B33335), 50 mM Tris-HCl pH 8.0, 10 mM DTT). Stir for 1-2 hours at room temperature.[12]

  • Clarification: Centrifuge at 20,000 x g for 30 minutes to remove any remaining insoluble material.

  • Refolding: Use a method like dialysis or rapid dilution to refold the protein. For dialysis, place the solubilized protein in a dialysis bag and dialyze against a series of buffers with decreasing urea concentration (e.g., 6M, 4M, 2M, 1M, 0M Urea in a suitable refolding buffer).

  • Purification: Purify the refolded protein using appropriate chromatography methods (e.g., Ni-NTA affinity chromatography if using a His-tag).

Visualizations

Expression_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Expression cluster_downstream Phase 3: Downstream Processing Codon_Opt Codon Optimization of this compound Gene Vector_Select Vector Selection (e.g., pET, pBAD) Codon_Opt->Vector_Select Host_Select Host Strain Selection (e.g., C41(DE3)) Vector_Select->Host_Select Transformation Transformation Host_Select->Transformation Culture Cell Culture Growth (to OD600 0.5-0.6) Transformation->Culture Induction Induction (IPTG / Arabinose) Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Solubility_Check Solubility Analysis (SDS-PAGE) Lysis->Solubility_Check Soluble_Path Purification of Soluble Protein Solubility_Check->Soluble_Path Soluble Insoluble_Path Inclusion Body Purification Solubility_Check->Insoluble_Path Insoluble Refolding Solubilization & Refolding Insoluble_Path->Refolding Refolding->Soluble_Path

Caption: General workflow for recombinant this compound expression and purification.

Troubleshooting_Logic Start Expression Attempt Check_Expression Protein Detected? Start->Check_Expression No_Expression No/Low Expression Check_Expression->No_Expression No Check_Solubility Is Protein Soluble? Check_Expression->Check_Solubility Yes Optimize_Codons Optimize Codons No_Expression->Optimize_Codons Change_Host Use Tightly Regulated Host/Vector No_Expression->Change_Host Check_Sequence Verify Plasmid Sequence No_Expression->Check_Sequence Soluble_Protein Soluble Protein Check_Solubility->Soluble_Protein Yes Insoluble_Protein Inclusion Bodies Check_Solubility->Insoluble_Protein No Optimize_Purification Optimize Purification Protocol Soluble_Protein->Optimize_Purification Lower_Temp Lower Induction Temperature & [IPTG] Insoluble_Protein->Lower_Temp Add_Tag Add Solubilizing Fusion Tag (e.g., MBP) Insoluble_Protein->Add_Tag Refold Purify from IBs & Refold Insoluble_Protein->Refold

Caption: Troubleshooting decision tree for this compound expression.

References

Technical Support Center: Addressing Off-Target Effects of Onc112 in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Onc112. The following information will help you identify, understand, and mitigate potential off-target effects in your cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a proline-rich antimicrobial peptide that inhibits bacterial protein synthesis.[1][2][3] It binds to the 70S ribosome, the primary site of protein synthesis in bacteria.[4][5] Specifically, this compound binds within the ribosomal exit tunnel and extends towards the peptidyl transferase center.[1][2][3][4][6] This action blocks the accommodation of aminoacyl-tRNA (aa-tRNA) at the A site and destabilizes the translation initiation complex, ultimately preventing the elongation phase of protein synthesis.[1][2][3][7]

Q2: Are there any known off-targets for this compound?

While the 70S ribosome is the primary and high-affinity target of this compound, the bacterial chaperone protein DnaK has been investigated as a potential off-target.[4] However, studies have shown that this compound binds to the 70S ribosome with approximately 50-fold greater affinity than to DnaK, making the ribosome its preferred target.[4] Off-target binding may also be a contributing factor to why the antibacterial activity of this compound is sometimes lower than what would be predicted from its strong ribosome binding affinity alone.[8]

Q3: Why am I observing effects in my mammalian cell line if this compound targets the bacterial ribosome?

Proline-rich antimicrobial peptides like this compound generally exhibit low toxicity to mammalian cells. This is attributed to their inability to efficiently penetrate mammalian cell membranes or their internalization through endocytotic processes that limit interaction with cytosolic ribosomes.[9] However, at high concentrations, off-target effects or cytotoxicity in mammalian cells can occur. It is also crucial to ensure that the observed effects are not due to contaminants in the peptide preparation or secondary effects of long-term exposure in vitro.

Q4: My results with this compound are inconsistent across different bacterial strains. What could be the reason?

Inconsistent results across different bacterial strains could be due to several factors:

  • Transporter Expression: The uptake of this compound into Gram-negative bacteria is mediated by the SbmA transporter.[1][10] Differences in the expression levels or function of this transporter among bacterial strains can lead to varied intracellular concentrations of this compound and thus different potencies.

  • Ribosome Conservation: Although the this compound binding site is generally conserved among high-priority pathogens, minor variations in the ribosomal structure could influence binding affinity.[8]

  • Off-Target Engagement: The presence and expression levels of potential off-targets could differ between strains, leading to varied phenotypic responses.

Troubleshooting Guide

Issue 1: Observed cellular phenotype does not align with known on-target effects (inhibition of protein synthesis).

If you observe unexpected phenotypes, it is crucial to determine if they are due to off-target effects.

Workflow for Investigating Suspected Off-Target Effects

G cluster_0 Initial Observation cluster_1 Validation & Troubleshooting cluster_2 Analysis cluster_3 Conclusion A Unexpected Phenotype Observed B Dose-Response Curve A->B C Use Structurally Different Inhibitor (e.g., another ribosome inhibitor) A->C D Genetic Knockdown/Out of Putative Off-Target A->D E Target Engagement Assay (e.g., CETSA) A->E F Phenotype persists at high concentrations only? B->F G Different inhibitor shows same phenotype? C->G H Knockdown replicates phenotype? D->H I Target engagement confirmed? E->I J High Likelihood of Off-Target Effect F->J Yes K On-Target Effect Confirmed F->K No G->J No G->K Yes H->J Yes H->K No I->J No I->K Yes

A troubleshooting workflow for investigating suspected off-target effects.
Recommended Actions:

  • Perform a Dose-Response Analysis: Determine the minimal effective concentration of this compound required for the on-target effect (inhibition of protein synthesis) and compare it to the concentration at which the unexpected phenotype is observed. Off-target effects are often more prominent at higher concentrations.

  • Use Control Compounds:

    • Structurally Unrelated Inhibitor: Use a different class of ribosome inhibitor (e.g., chloramphenicol) that targets a distinct site.[1][6] If the phenotype is recapitulated, it is more likely to be an on-target effect related to protein synthesis inhibition.

    • Inactive Analog: If available, use a structurally similar but inactive version of this compound as a negative control. This helps to rule out effects caused by the peptide scaffold itself.[11]

  • Target Engagement Assays: Directly confirm that this compound is binding to its intended target (the ribosome) in your cellular context. A Cellular Thermal Shift Assay (CETSA) can be employed to assess the thermal stabilization of ribosomal proteins upon this compound binding.[12]

Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Assay

Objective: To determine the minimum effective concentration of this compound and the concentration at which off-target cytotoxicity occurs.

Methodology:

  • Cell Seeding: Plate your bacterial or mammalian cells at an appropriate density in a 96-well plate.

  • Compound Dilution: Prepare a serial dilution of this compound in the appropriate culture medium.

  • Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired duration of your primary assay.

  • Phenotypic Readout: In one set of plates, measure the on-target effect (e.g., using a protein synthesis assay like puromycin (B1679871) incorporation for bacteria, or a specific downstream marker).

  • Viability Readout: In a parallel set of plates, measure cell viability using an appropriate assay (e.g., resazurin-based assay for bacteria, or MTS/CellTiter-Glo for mammalian cells).

  • Data Analysis: Plot both the on-target effect and cell viability against the this compound concentration to determine the therapeutic window.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to its target (ribosomal proteins) in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control.

  • Heating: Aliquot the cell lysates into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Analysis: Analyze the soluble fraction by Western blot using antibodies against specific ribosomal proteins.

  • Data Analysis: A shift in the thermal stability of the target protein in the presence of this compound indicates direct binding.

Data Presentation

Table 1: this compound Binding Affinities and Minimum Inhibitory Concentrations (MICs)
OrganismTargetDissociation Constant (Kd)MIC (µg/mL)Reference
Escherichia coli70S Ribosome~75 nM~1[8]
Klebsiella pneumoniae70S Ribosome~75 nMN/A[8]
Acinetobacter baumannii70S Ribosome~75 nMN/A[8]
Pseudomonas aeruginosa70S Ribosome~36 nMN/A[8]
Staphylococcus aureus70S Ribosome~102 nMN/A[8]
E. coliDnaK~50-fold weaker than ribosomeN/A[4]

N/A: Not available in the cited sources.

Signaling Pathways and Workflows

This compound Mechanism of Action

G cluster_0 Cellular Entry cluster_1 Ribosome Interaction cluster_2 Inhibition of Translation A This compound (extracellular) B SbmA Transporter A->B Uptake C This compound (intracellular) B->C E Binds to Ribosomal Exit Tunnel C->E D 70S Ribosome D->E F Blocks aa-tRNA accommodation at A-site E->F G Destabilizes Initiation Complex E->G H Protein Synthesis Inhibited F->H G->H

The mechanism of action of this compound in bacterial cells.

References

Technical Support Center: Onc112 Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Onc112, a proline-rich antimicrobial peptide that inhibits bacterial protein synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible Minimum Inhibitory Concentration (MIC) testing.

Troubleshooting Guide

This guide addresses common issues encountered during this compound MIC assays in a question-and-answer format.

Question/Issue Possible Cause(s) Recommended Solution(s)
No antimicrobial activity observed. 1. Incorrect peptide handling/storage: this compound stability may be compromised. 2. Inappropriate assay conditions: The chosen medium or bacterial strain may not be suitable. 3. Peptide degradation: Proteases in the assay medium could degrade this compound.1. Ensure proper storage of this compound, typically at -20°C or lower, and handle with care to avoid repeated freeze-thaw cycles. 2. Use a low-salt medium, as the activity of many antimicrobial peptides is salt-sensitive. Ensure the bacterial strain used is susceptible to ribosome-inhibiting antibiotics. 3. Work under sterile conditions and consider using protease inhibitors if degradation is suspected.
High variability in MIC values between experiments. 1. Inoculum density variation: The number of bacteria can significantly affect the MIC. 2. Inconsistent incubation conditions: Variations in time and temperature can alter bacterial growth rates. 3. Subjectivity in MIC determination: Visual determination of growth inhibition can vary between individuals.[1]1. Standardize the inoculum preparation to achieve a consistent final concentration of bacteria (e.g., 5 x 10^5 CFU/mL). 2. Use a calibrated incubator and ensure consistent incubation times for all assays. The use of sealing films can prevent evaporation.[1] 3. Employ a quantitative method for determining the MIC, such as measuring optical density (OD) at 600 nm with a plate reader.
Unexpectedly high MIC values. 1. Peptide aggregation: this compound may aggregate in the assay medium, reducing its effective concentration. 2. Binding to plasticware: The peptide may adsorb to the surface of standard polystyrene microtiter plates. 3. Presence of interfering substances: Components of the growth medium may inhibit this compound activity.1. Test the solubility of this compound in the assay buffer. Consider using a different solvent for initial stock preparation, ensuring it is sufficiently diluted to avoid solvent effects.[1] 2. Use low-protein-binding polypropylene (B1209903) plates for the assay. 3. Evaluate the effect of different media components on this compound activity. Cation-adjusted Mueller-Hinton Broth (MHII) is often a suitable choice.
Contamination in assay wells. 1. Non-sterile technique: Introduction of foreign microorganisms during experimental setup. 2. Contaminated reagents or media: Use of non-sterile stock solutions or growth medium.1. Adhere to strict aseptic techniques throughout the entire procedure. 2. Ensure all reagents, media, and equipment are properly sterilized before use.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a proline-rich antimicrobial peptide that inhibits bacterial protein synthesis. It binds within the ribosomal exit tunnel, extending towards the peptidyl transferase center.[2][3][4][5] This binding action blocks and destabilizes the translation initiation complex, preventing the entry of aminoacyl-tRNA into the A-site and thus halting protein elongation.[2][4][5][6]

Q2: How does this compound enter bacterial cells?

A2: Full-length this compound can efficiently penetrate the bacterial cell membrane using the SbmA transporter.[2][6]

Q3: What is a typical MIC range for this compound against E. coli?

A3: The minimal inhibitory concentration (MIC) of this compound against E. coli is typically around 1 µg/mL or 2 µmol/L.[7][8] However, this can vary depending on the specific strain and the assay conditions used.

Q4: Are there any known resistance mechanisms to this compound?

A4: While this compound's unique mechanism of targeting multiple sites on the ribosome is thought to limit the development of resistance, mutations in the SbmA transporter, which is required for uptake, could potentially lead to reduced susceptibility.[3]

Q5: Can I use a standard disk diffusion assay for this compound MIC testing?

A5: A broth microdilution assay is generally more appropriate and quantitative for determining the MIC of peptides like this compound.[1] Disk diffusion may not be suitable due to the peptide's properties, such as its size and potential for aggregation, which can affect its diffusion through the agar.

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is based on standard methods for antimicrobial susceptibility testing.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select 3-5 isolated colonies of the test bacterium (e.g., E. coli ATCC 25922).

    • Inoculate the colonies into a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid with 0.2% BSA).[9]

    • Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well low-protein-binding microtiter plate to achieve a range of desired concentrations.

  • Assay Procedure:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing 50 µL of the this compound dilutions.

    • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only) on each plate.

    • Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

    • Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Quantitative Data Summary

The following table summarizes previously reported MIC values for this compound against various bacterial strains.

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli4[10]
Klebsiella pneumoniae8[10]
Pseudomonas aeruginosa32[10]
Acinetobacter baumannii8[10]

Note: MIC values can vary based on the specific strain and testing methodology.

Visualizations

This compound Mechanism of Action

Onc112_Mechanism cluster_ribosome Bacterial Ribosome (70S) P_site P-site A_site A-site Exit_Tunnel Peptide Exit Tunnel This compound This compound This compound->Exit_Tunnel Binds Initiation_Complex Translation Initiation Complex This compound->Initiation_Complex Destabilizes aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Blocked Entry Protein_Elongation Protein Elongation Initiation_Complex->Protein_Elongation Proceeds MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture 1. Prepare Bacterial Inoculum Inoculation 3. Inoculate Plate with Bacteria and this compound Dilutions Bacterial_Culture->Inoculation Peptide_Dilution 2. Prepare Serial Dilutions of this compound Peptide_Dilution->Inoculation Incubation 4. Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Determination 5. Determine MIC (Visual or OD Reading) Incubation->MIC_Determination

References

Technical Support Center: Onc112-Ribosome Complex Structural Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the stabilization and structural determination of the Onc112-ribosome complex.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a proline-rich antimicrobial peptide (PrAMP) that inhibits bacterial protein synthesis.[1] It binds within the nascent peptide exit tunnel (NPET) of the 70S ribosome.[2][3] Its binding site overlaps with three functional centers: the peptidyl transferase center (PTC), the A-site, and the P-site.[1][4] This extensive interaction blocks the accommodation of aminoacyl-tRNA (aa-tRNA) at the A-site, prevents peptide bond formation, and destabilizes the translation initiation complex, ultimately stalling protein synthesis before the elongation phase.[2][5][6]

Q2: Where is the primary binding site of this compound on the 70S ribosome?

This compound binds within the ribosomal exit tunnel of the large 50S subunit, extending towards the peptidyl transferase center.[2][3] It acts as a 34 Å-long plug, making extensive contact with the 23S rRNA.[4] The N-terminus of this compound binds near the PTC, interfering with A-site and P-site tRNAs, while its C-terminus occupies the upper chamber of the peptide exit tunnel.[1]

Q3: How strong is the interaction between this compound and the ribosome?

The binding affinity is potent, with dissociation constants (Kd) in the nanomolar range for various bacterial species.[4][7] This makes the ribosome the preferred target for this compound, as it binds approximately 50-fold more strongly to the 70S ribosome than to the chaperone protein DnaK.[1][4]

Q4: Can this compound be used to study ribosomes from different bacterial species?

Yes, the binding site for this compound is conserved among the ribosomes of high-priority pathogens.[7] Studies have successfully measured its binding affinity to ribosomes from E. coli, K. pneumoniae, A. baumannii, P. aeruginosa, and S. aureus.[7] This makes this compound a valuable tool for studying a range of bacterial ribosomes and a promising lead for broad-spectrum antibiotic development.[7]

Troubleshooting Guides

Issue 1: Low Yield or Dissociation of the this compound-Ribosome Complex

Q: My this compound-ribosome complex appears to be dissociating during purification or grid preparation. What steps can I take to improve stability?

A: Complex dissociation is a common challenge. Consider the following troubleshooting steps:

  • Optimize Buffer Conditions: Ribosome stability is highly dependent on ionic strength, particularly magnesium (Mg2+) and potassium (K+) concentrations.[8][9]

    • Magnesium: Maintain an adequate Mg2+ concentration (typically 5-10 mM) to keep the 70S monosome intact.[9][10] Lower concentrations (~1 mM) can lead to subunit dissociation.[10]

    • Potassium/Ammonium: While high salt washes (e.g., 0.5 M NH4Cl) are used to remove non-ribosomal proteins, they can also strip some ribosomal proteins, potentially affecting complex stability.[10] For complex stability, a salt concentration around 150 mM KCl is often optimal.[9]

    • Additives: Polyamines like spermidine (B129725) and putrescine can enhance ribosome stability.[8]

  • Use a Covalent Cross-linker: To permanently stabilize the interaction for structural studies, consider using a chemical cross-linker.

    • Choice of Cross-linker: Glutaraldehyde and formaldehyde (B43269) can be used to cross-link proteins and nucleic acids.[11] For more targeted cross-linking between specific residues, bifunctional reagents like dimethyl dithiobispropionimidate (DTBP), which targets lysine (B10760008) residues, can be effective and are cleavable for subsequent analysis.[12]

    • Procedure: Incubate the purified complex with a low concentration of the cross-linker (e.g., 0.05-0.1% glutaraldehyde) for a short duration on ice, followed by quenching the reaction with a Tris buffer. Optimization of concentration and time is critical to avoid excessive cross-linking and aggregation.

  • Assess Sample Purity: Ensure the initial ribosome preparation is of high quality. The integrity of the 16S and 23S rRNA should be confirmed via gel electrophoresis.[10][13] Contaminating nucleases or proteases can degrade the complex.

Issue 2: Poor Sample Homogeneity for Cryo-EM

Q: My cryo-EM micrographs show significant particle heterogeneity and aggregation. How can I improve sample quality?

A: Achieving a homogenous, monodisperse sample is critical for high-resolution cryo-EM.[13][14]

  • Biochemical Purity: The first step is to ensure the complex is biochemically pure and homogeneous.[13]

    • Sucrose (B13894) Gradient Centrifugation: Use a 10-40% linear sucrose gradient to separate intact 70S-Onc112 complexes from dissociated 30S and 50S subunits, polysomes, and other contaminants.[10][15]

    • Gel Electrophoresis: Analyze the purified complex using SDS-PAGE to check for contaminating proteins.[13]

  • Optimize Cryo-EM Grid Preparation: The vitrification process itself is a major source of issues.[16][17]

    • Concentration: The optimal particle concentration is crucial and often requires screening. A typical range is between 10 nM and 10 µM.[16]

    • Glow Discharging: Glow discharge the grids immediately before sample application to make the carbon surface hydrophilic, ensuring even spreading of the sample.[16]

    • Blotting Conditions: Blotting time and force are critical parameters that must be optimized to achieve a thin ice layer without damaging the complexes.[13][16]

    • Additives: In some cases, very low concentrations of non-ionic detergents (e.g., 0.005% Tween-20) can help reduce particle orientation preference and interaction with the air-water interface, but must be used with caution as they can also destabilize the complex.

Issue 3: Inconsistent Results in Binding Assays

Q: My fluorescence polarization (FP) assay results for this compound binding are not reproducible. What factors could be causing this?

A: FP assays are sensitive to buffer composition and reagent quality.

  • Buffer Compatibility: Ensure the assay buffer is optimized for ribosome stability (see Issue 1). Factors like pH, salt, and magnesium concentration must be kept consistent across all experiments.

  • Fluorophore-labeled Peptide:

    • Purity: Ensure the fluorescently labeled this compound (e.g., Cf-Onc112) is pure. Unlabeled peptide or free fluorophore will affect the polarization signal.[18]

    • Concentration: Use a low, non-saturating concentration of the labeled peptide (e.g., 20 nM) in competitive binding assays.[19]

  • Ribosome Quality and Concentration:

    • Activity: Use "tight-coupled" ribosomes that are known to be active in translation assays.[10]

    • Accurate Concentration: Quantify the ribosome concentration accurately (e.g., by A260) and use a consistent concentration in your assays (e.g., 250 nM).[19]

  • Assay Conditions:

    • Equilibration Time: Allow sufficient time for the binding reaction to reach equilibrium before taking measurements.

    • Temperature: Maintain a constant temperature, as viscosity and binding kinetics are temperature-dependent.

Quantitative Data Summary

Table 1: Dissociation Constants (Kd / Ki) of this compound for 70S Ribosomes

Bacterial SpeciesDissociation Constant (Kd or Ki)MethodReference
Escherichia coli~75 nmol/LFluorescence Polarization[7]
Escherichia coli44 ± 4 nmol/LFluorescence Polarization[18]
Klebsiella pneumoniae~75 nmol/LFluorescence Polarization[7]
Klebsiella pneumoniae45 ± 2 nmol/LFluorescence Polarization[18]
Acinetobacter baumannii~75 nmol/LFluorescence Polarization[7]
Acinetobacter baumannii56 ± 2 nmol/LFluorescence Polarization[18]
Pseudomonas aeruginosa36 nmol/LFluorescence Polarization[7]
Pseudomonas aeruginosa17 ± 1 nmol/LFluorescence Polarization[18]
Staphylococcus aureus102 nmol/LFluorescence Polarization[7]
Staphylococcus aureus302 ± 66 nmol/LFluorescence Polarization[18]

Table 2: Structural Studies of this compound-Ribosome Complexes

ComplexOrganismMethodResolutionReference
This compound-70S-mRNA-tRNAfMetThermus thermophilusX-ray Crystallography2.9 Å[4]
This compound-70SThermus thermophilusX-ray Crystallography3.1 Å[2][3]

Experimental Protocols

Protocol 1: Purification of Tight-Coupled 70S Ribosomes

This protocol is adapted from standard ribosome purification methods.[10][20]

  • Cell Lysis: Harvest bacterial cells from an exponentially growing culture and resuspend in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, DNase I, and protease inhibitors).[15][21] Lyse cells using a French press or similar mechanical method.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Crude Ribosome Pelleting: Layer the supernatant over a sucrose cushion (e.g., 1.1 M sucrose in a buffer with 500 mM NH4Cl) and ultracentrifuge at >100,000 x g for 12-16 hours at 4°C.[10] This high-salt wash removes many associated factors.

  • Resuspension: Discard the supernatant and gently resuspend the clear ribosome pellet in a storage buffer (e.g., 20 mM HEPES pH 7.6, 100 mM KCl, 10 mM Mg(OAc)2, 1 mM DTT).[9]

  • Sucrose Gradient Purification: Layer the resuspended ribosomes onto a 10-40% linear sucrose gradient prepared in a buffer containing 10 mM MgCl2.[10][22] Centrifuge (e.g., in an SW40Ti rotor at 25,000 rpm for 12-15 hours at 4°C).

  • Fractionation: Fractionate the gradient while monitoring absorbance at 254/260 nm. Collect the fractions corresponding to the 70S peak.

  • Concentration: Concentrate the 70S fractions and buffer exchange into the final desired buffer using a centrifugal filter device. Snap-freeze in liquid nitrogen and store at -80°C.

Protocol 2: Fluorescence Polarization (FP) Competition Assay

This protocol is for determining the inhibition constant (Ki) of unlabeled this compound.[18][19]

  • Reagents:

    • Purified 70S ribosomes (e.g., 250 nM final concentration).

    • Fluorescently-labeled this compound (Cf-Onc112) (e.g., 20 nM final concentration).

    • Unlabeled this compound competitor (serial dilutions).

    • Assay Buffer: (e.g., 20 mM HEPES pH 7.5, 100 mM NH4Cl, 10 mM Mg(OAc)2, 2 mM DTT).

  • Assay Setup: In a 384-well microplate, combine the 70S ribosomes and Cf-Onc112 in the assay buffer.

  • Competition: Add serial dilutions of the unlabeled this compound to the wells. Include controls for no competitor (maximum polarization) and no ribosome (minimum polarization).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Plot the polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using an appropriate equation (e.g., Cheng-Prusoff).[18]

Protocol 3: Cryo-EM Sample Preparation (Vitrification)

This protocol outlines a general workflow for plunge-freezing the complex.[13][16][17]

  • Complex Formation: Incubate purified 70S ribosomes with a 5-10 fold molar excess of this compound in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2) for 15-30 minutes on ice.

  • Grid Preparation: Glow discharge cryo-EM grids (e.g., C-flat or Quantifoil) for 30-60 seconds to render the surface hydrophilic.

  • Sample Application: Apply 3-4 µL of the this compound-ribosome complex solution to the shiny side of the grid inside a vitrification robot (e.g., Vitrobot) set to 4°C and 100% humidity.

  • Blotting: Blot the grid for a defined time (e.g., 2-5 seconds) with a specific blot force to create a thin film of the sample across the grid holes. This step requires extensive optimization.

  • Plunge-Freezing: Immediately after blotting, rapidly plunge the grid into liquid ethane (B1197151) cooled by liquid nitrogen. This vitrifies the sample, trapping the complexes in a near-native state in amorphous ice.

  • Storage: Transfer the grid under liquid nitrogen to a storage box for subsequent imaging in the transmission electron microscope.

Visualizations

cluster_workflow Experimental Workflow for Structural Studies bact_culture Bacterial Cell Culture lysis Cell Lysis & Clarification bact_culture->lysis purification Ribosome Purification (Sucrose Gradient) lysis->purification quality_control1 Quality Control (rRNA integrity, Purity) purification->quality_control1 complex_formation Complex Formation (70S + this compound) quality_control1->complex_formation Pass grid_prep Cryo-EM Grid Prep (Vitrification) complex_formation->grid_prep data_collection Data Collection (Cryo-TEM) grid_prep->data_collection processing Image Processing & 3D Reconstruction data_collection->processing structure High-Resolution Structure processing->structure

Caption: General workflow for determining the cryo-EM structure of the this compound-ribosome complex.

cluster_pathway This compound Mechanism of Action ribosome 70S Ribosome binding This compound binds in Nascent Peptide Exit Tunnel ribosome->binding This compound This compound Peptide This compound->binding overlap Overlaps with A-site, P-site, and PTC binding->overlap block Blocks aa-tRNA accommodation overlap->block destabilize Destabilizes Initiation Complex overlap->destabilize inhibition Translation Stalled (Inhibition of Elongation) block->inhibition destabilize->inhibition

Caption: Signaling pathway illustrating how this compound inhibits bacterial protein synthesis.

cluster_troubleshooting Troubleshooting: Low Complex Yield start Problem: Low this compound-Ribosome Complex Yield check_ribo Are Ribosomes Intact and Active? start->check_ribo purify_ribo Action: Re-purify Ribosomes (Sucrose Gradient) check_ribo->purify_ribo No check_buffer Are Buffer Conditions Optimal? check_ribo->check_buffer Yes purify_ribo->start Re-evaluate optimize_mg Action: Titrate Mg2+ (5-10 mM range) check_buffer->optimize_mg No check_dissociation Is Complex Dissociating During Purification? check_buffer->check_dissociation Yes optimize_mg->start Re-evaluate crosslink Action: Use Chemical Cross-linker (e.g., Glutaraldehyde) check_dissociation->crosslink Yes success Complex is Stable and Homogeneous check_dissociation->success No crosslink->success

Caption: A logical decision tree for troubleshooting low yields of the this compound-ribosome complex.

References

Technical Support Center: Optimizing Buffer Conditions for Onc112 Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for assessing the activity of Onc112, a proline-rich antimicrobial peptide that inhibits bacterial protein synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound, and how does this inform the choice of activity assay?

A1: this compound inhibits bacterial protein synthesis by binding to the 70S ribosome.[1] It simultaneously blocks the peptidyl transferase center (PTC) and the peptide exit tunnel. This prevents the binding of aminoacyl-tRNA to the A-site and destabilizes the translation initiation complex.[1] Therefore, a suitable activity assay for this compound is an in vitro translation (IVT) assay, which recapitulates the process of protein synthesis in a cell-free system. The inhibition of the synthesis of a reporter protein (e.g., luciferase or green fluorescent protein) can be measured to determine this compound activity.[2][3]

Q2: What are the critical components of a buffer for an this compound activity assay?

A2: A typical buffer for an in vitro translation assay aimed at evaluating this compound activity should contain the following core components: a buffering agent to maintain a stable pH, salts to provide necessary ions for ribosomal function, a magnesium source crucial for ribosome stability and activity, an energy source, and amino acids. Additives such as reducing agents and RNase inhibitors are also recommended.

Q3: How does pH affect the this compound activity assay?

A3: The pH of the assay buffer is critical for ribosome function and, consequently, for the overall translation process. The optimal pH for in vitro translation is typically between 7.0 and 7.6.[4][5] Deviations outside this range can lead to reduced translation efficiency. It is recommended to perform a pH titration to determine the optimal pH for your specific experimental setup.

Q4: Why is the magnesium ion concentration so important, and what is the optimal range?

A4: Magnesium ions (Mg²⁺) are essential for maintaining the structural integrity and catalytic activity of ribosomes.[6][7][8] Both insufficient and excessive Mg²⁺ concentrations can inhibit protein synthesis.[6][9][10] The optimal Mg²⁺ concentration for in vitro translation is generally between 2 mM and 10 mM, but it is highly dependent on the specific system and other buffer components.[4][9][10] It is crucial to empirically determine the optimal Mg²⁺ concentration for your assay.

Q5: What is the role of potassium and other monovalent cations?

A5: Monovalent cations, such as potassium (K⁺) and ammonium (B1175870) (NH₄⁺), are also important for ribosome function and the association of ribosomal subunits. The optimal concentration of K⁺ is typically in the range of 60 mM to 150 mM.[4][10] High concentrations of salts can, however, inhibit translation, so optimizing the ionic strength of the buffer is necessary.[11]

Troubleshooting Guide

This guide addresses common issues encountered during this compound activity assays and provides systematic solutions.

Problem Potential Cause Recommended Solution
Low or No Reporter Protein Signal (Low Translation Yield) Suboptimal buffer components.Systematically optimize the concentrations of Mg²⁺, K⁺, and the buffering agent. Perform titrations of each component to find the optimal conditions.[4][12]
Poor quality or incorrect concentration of DNA/mRNA template.Verify the integrity and purity of your template. Optimize the template concentration in the assay.
Presence of RNases in the reaction.Add a commercial RNase inhibitor to the reaction mix. Ensure all reagents and equipment are RNase-free.
Incorrect incubation temperature or time.Optimize the incubation temperature (typically 30-37°C) and time (typically 1-2 hours) for your specific in vitro translation system.[13]
High Variability Between Replicates Inconsistent pipetting.Use calibrated pipettes and prepare a master mix of reagents to minimize pipetting errors.
Presence of precipitates in the reaction mix.Ensure all buffer components are fully dissolved. Centrifuge the lysate before use to remove any aggregates.
Inconsistent this compound Inhibition This compound degradation.Prepare fresh dilutions of this compound for each experiment. Consider including protease inhibitors in the assay buffer if degradation is suspected.[14][15]
Non-specific binding of this compound.Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to reduce non-specific binding to reaction tubes.
Unexpected Assay Interference Presence of interfering substances in the this compound sample (e.g., detergents, high salt).Be mindful of the components in your this compound stock solution. If necessary, dialyze or desalt the this compound sample into a compatible buffer. Some detergents can interfere with reporter protein assays.[16][17][18][19]
Presence of reducing agents affecting the assay.While reducing agents like DTT or β-mercaptoethanol are often included to maintain a reducing environment, they can sometimes interfere with certain assay readouts.[20][21][22][23] If interference is suspected, test different reducing agents or omit them if possible.

Experimental Protocols

Protocol 1: Basic In Vitro Translation Assay for this compound Activity

This protocol describes a general workflow for assessing the inhibitory activity of this compound using a commercially available E. coli-based in vitro translation kit.

Materials:

  • Commercial E. coli S30 extract kit for in vitro translation (e.g., Promega, NEB)

  • Plasmid DNA encoding a reporter gene (e.g., firefly luciferase) under the control of a T7 promoter

  • This compound stock solution

  • Nuclease-free water

  • Microplate reader for luminescence detection

Methodology:

  • Prepare the Reaction Mix: On ice, prepare a master mix containing the S30 extract, reaction buffer, amino acid mix, and energy source, as per the manufacturer's instructions.

  • Add this compound: Add varying concentrations of this compound to individual reaction tubes. Include a "no inhibitor" control.

  • Add Template DNA: Add the reporter plasmid DNA to each reaction tube.

  • Incubate: Incubate the reactions at 37°C for 1-2 hours.

  • Measure Reporter Activity: After incubation, add the appropriate substrate for the reporter protein (e.g., luciferin (B1168401) for luciferase) and measure the signal using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of translation for each this compound concentration relative to the "no inhibitor" control.

Protocol 2: Buffer Optimization for this compound Activity Assay

This protocol provides a framework for optimizing the key components of the assay buffer.

Methodology:

  • pH Optimization: Prepare a series of reaction buffers with varying pH values (e.g., from 6.5 to 8.0 in 0.2 pH unit increments) using a suitable buffering agent like HEPES. Perform the in vitro translation assay at each pH to determine the optimal value.

  • Magnesium Ion Optimization: Using the optimal pH determined in the previous step, set up a series of reactions with varying concentrations of MgCl₂ or Mg(OAc)₂ (e.g., from 1 mM to 15 mM). Identify the concentration that yields the highest translation activity.

  • Potassium Ion Optimization: With the optimal pH and Mg²⁺ concentration, perform a similar titration for KCl or KOAc (e.g., from 40 mM to 200 mM) to find the optimal ionic strength.

Quantitative Data Summary

The following table summarizes typical concentration ranges for key buffer components in an in vitro translation assay. The optimal concentration for each component should be determined empirically.

Component Typical Concentration Range Function Reference
Buffering Agent 20-50 mMMaintain stable pH[4][24][25]
(e.g., HEPES, Tris)
pH 7.0 - 7.6Optimal for ribosome function[4][5]
Magnesium Ions 2-10 mMRibosome stability and activity[4][9][10]
(Mg²⁺)
Potassium Ions 60-150 mMRibosome function and subunit association[4][10]
(K⁺)
Reducing Agent 1-5 mMMaintain a reducing environment[20][21][22]
(e.g., DTT, β-ME)
Protease Inhibitors VariesPrevent degradation of assay components[14][15]
RNase Inhibitors VariesPrevent degradation of mRNA

Visualizations

Onc112_Signaling_Pathway This compound This compound Ribosome 70S Ribosome This compound->Ribosome Binds to PTC Peptidyl Transferase Center (PTC) Ribosome->PTC ExitTunnel Peptide Exit Tunnel Ribosome->ExitTunnel Protein_Synthesis Protein Synthesis A_Site A-Site PTC->A_Site ExitTunnel->A_Site aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Binding Blocked Inhibition Inhibition Inhibition->Protein_Synthesis Prevents

Caption: this compound inhibitory pathway on the bacterial ribosome.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_detection Detection & Analysis MasterMix Prepare Master Mix (S30, Buffer, AAs, Energy) Combine Combine Master Mix, This compound, and Template MasterMix->Combine Onc112_Dilutions Prepare this compound Dilutions Onc112_Dilutions->Combine Template Prepare Reporter DNA/mRNA Template->Combine Incubate Incubate (e.g., 37°C) Combine->Incubate Add_Substrate Add Reporter Substrate Incubate->Add_Substrate Measure Measure Signal (e.g., Luminescence) Add_Substrate->Measure Analyze Analyze Data (% Inhibition) Measure->Analyze

Caption: General workflow for an this compound in vitro activity assay.

References

Onc112 Experiments: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and overcoming common challenges encountered during experiments with Onc112.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a proline-rich antimicrobial peptide that inhibits bacterial protein synthesis.[1][2][3] Its primary mechanism involves entering the bacterial cell and binding to the 70S ribosome.[2] Specifically, this compound binds within the ribosomal exit tunnel, extending towards the peptidyl transferase center (PTC).[1][3] This binding action blocks the accommodation of aminoacyl-tRNA at the A-site and destabilizes the translation initiation complex, ultimately preventing the elongation phase of protein synthesis.[1][3][4]

Q2: We are observing high variability in our Minimum Inhibitory Concentration (MIC) assays with this compound. What are the potential causes?

Inconsistent MIC values are a common issue in antimicrobial peptide research. Several factors can contribute to this variability:

  • Peptide Quality and Handling: Ensure the peptide has high purity and the correct sequence. Improper storage can lead to degradation, while issues with solubility can cause aggregation, both of which will affect the active concentration.[5][6][7]

  • Inoculum Density: The concentration of bacteria used in the assay is critical. Variations in the starting inoculum can significantly alter the apparent MIC.[5]

  • Assay Media Components: Components in the growth medium can sometimes interact with and sequester the peptide, reducing its effective concentration.[5]

  • Incubation Conditions: Ensure consistent incubation times and temperatures. Use plate sealers to prevent evaporation, which can concentrate the peptide and media components in the wells.[5]

  • Endpoint Determination: Subjectivity in visually determining the endpoint of bacterial growth can introduce variability. Using a plate reader to measure optical density can provide more consistent results.[5]

Q3: Our in vivo studies with this compound are showing inconsistent efficacy. What should we investigate?

Inconsistent in vivo results can stem from a variety of factors beyond the peptide's intrinsic activity:

  • Peptide Stability and Clearance: Antimicrobial peptides can be susceptible to degradation by serum proteases and rapid clearance from circulation.[6] Consider modifications like PEGylation to improve the peptide's half-life.[6]

  • Host Cell Binding: Peptides can bind to host cells, such as erythrocytes, which reduces the bioavailable concentration to act on bacterial cells.[8] This is a significant factor that can lead to a discrepancy between in vitro activity and in vivo efficacy.[8]

  • SbmA Transporter Expression: this compound requires the inner membrane transporter SbmA for efficient uptake into Gram-negative bacteria.[4] The expression level and activity of SbmA can vary between different bacterial strains and even under different growth conditions, leading to inconsistent peptide uptake and, consequently, variable efficacy.[6][9][10]

Troubleshooting Guides

Issue 1: Inconsistent Cell Viability/Cytotoxicity Assay Results

Variability in cell viability assays is a frequent challenge. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Steps
Peptide Aggregation Test this compound solubility in the assay buffer. For stock solutions, consider using sterile water or a small amount of an appropriate solvent like DMSO, ensuring the final solvent concentration in the assay is low and consistent across experiments.[5][6]
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Calibrate your pipettes and use a consistent plating technique. Uneven cell distribution leads to variable results.[11]
Edge Effects in Microplates Evaporation from the outer wells of a 96-well plate can alter concentrations. To mitigate this, avoid using the outermost wells or fill them with sterile media/PBS.[5]
Variable Incubation Times Adhere strictly to the planned incubation period for both drug treatment and the viability reagent (e.g., resazurin (B115843), MTT).[5][12]
Interference with Assay Reagents Some compounds can interfere with the chemical reactions of viability assays (e.g., reducing agents with tetrazolium dyes). Run appropriate controls, including peptide in media without cells, to check for interference.[13]
Issue 2: Unexpected Results in Western Blotting for Ribosome-Targeting Effects

When analyzing the effects of this compound on protein synthesis via Western blotting, inconsistent or unexpected results can occur.

Potential Cause Troubleshooting Steps
Inefficient Cell Lysis Use a lysis buffer appropriate for ribosome extraction. Sonication may be necessary to ensure complete lysis and release of ribosomal complexes.[14]
Suboptimal Ribosome Fractionation For analyzing ribosomal proteins, it is crucial to properly isolate ribosomes. This can be achieved through ultracentrifugation through a sucrose (B13894) cushion.[15] Confirm the purity of your ribosomal fraction using markers for other cellular compartments.[15]
Timing of Treatment and Harvest The effect of this compound on protein synthesis is rapid. Optimize the treatment duration and ensure rapid cell harvesting and lysis on ice to "freeze" the cellular state.
Antibody Issues Validate that your primary antibodies are specific for their targets and work well in your experimental setup. Use appropriate loading controls to ensure equal protein loading across lanes.
Inconsistent Protein Loading Accurately determine protein concentration in your lysates before loading. Use a reliable protein assay and ensure equal amounts of total protein are loaded in each lane.

Experimental Protocols

Detailed Protocol: Cell Viability (Resazurin Reduction Assay)

This protocol is optimized for assessing the effect of this compound on bacterial cell viability.

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the target bacterium into an appropriate broth medium.

    • Incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture in fresh medium to achieve a starting optical density at 600 nm (OD600) corresponding to approximately 5 x 10^5 Colony Forming Units (CFU)/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in sterile, nuclease-free water.

    • Perform serial two-fold dilutions of this compound in the assay medium in a 96-well plate to achieve a range of desired final concentrations.

  • Assay Procedure:

    • Add 50 µL of the bacterial inoculum to each well of the 96-well plate containing 50 µL of the this compound dilutions (final volume 100 µL).

    • Include the following controls:

      • Positive Control: Bacteria in medium without this compound.

      • Negative Control: Medium only.

      • Solvent Control: Bacteria with the highest concentration of the solvent used for the this compound stock solution.

    • Seal the plate and incubate for 18-24 hours at 37°C.

  • Resazurin Addition and Measurement:

    • Add 10 µL of 0.2 mg/mL resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the positive control (untreated cells).

Detailed Protocol: Western Blotting for Ribosomal Protein Analysis

This protocol is designed to analyze changes in ribosomal protein levels or modifications after this compound treatment.

  • Cell Treatment and Lysis:

    • Treat bacterial cultures with the desired concentration of this compound for the optimized duration.

    • Harvest cells by centrifugation at 4°C.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) on ice.[14] Use sonication to ensure complete cell disruption.

  • Ribosome Fractionation (Sucrose Cushion Method):

    • Layer the cell lysate onto a sucrose cushion (e.g., 1M sucrose in a suitable buffer).

    • Perform ultracentrifugation to pellet the ribosomes.[15]

    • Carefully remove the supernatant and wash the ribosomal pellet.

    • Resuspend the ribosomal pellet in a sample buffer.

  • Protein Quantification:

    • Determine the protein concentration of the ribosomal fraction using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of ribosomal protein per lane on an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the ribosomal protein of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensities relative to a loading control (e.g., another ribosomal protein not expected to change).

Visualizations

Onc112_Mechanism_of_Action Outer_Membrane Outer Membrane Periplasm Periplasm Inner_Membrane Inner Membrane SbmA SbmA Transporter Periplasm->SbmA Cytoplasm Cytoplasm Ribosome 70S Ribosome Cytoplasm->Ribosome Binding Onc112_ext This compound Onc112_ext->Periplasm Passive Diffusion SbmA->Cytoplasm Active Transport Inhibition Translation Inhibition Ribosome->Inhibition

Caption: Mechanism of this compound action in a Gram-negative bacterium.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Peptide Verify this compound Quality (Purity, Solubility, Storage) Start->Check_Peptide Check_Protocol Review Experimental Protocol (Reagents, Controls, Timing) Start->Check_Protocol Check_System Evaluate Biological System (Cell line, Bacterial Strain, SbmA expression) Start->Check_System Peptide_OK Peptide OK? Check_Peptide->Peptide_OK Protocol_OK Protocol OK? Check_Protocol->Protocol_OK System_OK System OK? Check_System->System_OK Peptide_OK->Check_Protocol Yes Optimize_Peptide Re-synthesize/purify peptide Optimize handling Peptide_OK->Optimize_Peptide No Protocol_OK->Check_System Yes Optimize_Protocol Standardize protocol steps Run additional controls Protocol_OK->Optimize_Protocol No Optimize_System Validate cell line/strain Assess transporter function System_OK->Optimize_System No End Consistent Results System_OK->End Yes Optimize_Peptide->Start Optimize_Protocol->Start Optimize_System->Start

Caption: A logical workflow for troubleshooting inconsistent results.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Onc112 and Other Proline-Rich Antimicrobial Peptides (PrAMPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Onc112, a promising proline-rich antimicrobial peptide (PrAMP), with other notable members of its class. The focus is on quantitative measures of efficacy, mechanisms of action, and the experimental protocols used for their evaluation. Proline-rich antimicrobial peptides are a distinct class of host defense peptides that, unlike many other antimicrobial peptides, typically do not kill bacteria by lysing their membranes. Instead, they are transported into the cytoplasm to engage with specific intracellular targets, making them a subject of intense research for developing new antibiotics against multidrug-resistant pathogens.[1][2]

Mechanism of Action: A Tale of Two Termini

PrAMPs primarily exert their bactericidal effects by inhibiting protein synthesis at the 70S ribosome.[3][4] However, subtle differences in their binding sites and interactions lead to distinct mechanisms of inhibition. The two most well-characterized mechanisms are exemplified by the Oncocin and Apidaecin (B1169063) families.

  • Oncocin-type (e.g., this compound): These peptides bind within the nascent peptide exit tunnel of the large ribosomal subunit (50S). The binding of this compound extends towards the peptidyl transferase center, physically obstructing the binding of aminoacyl-tRNA to the A-site. This action effectively blocks the transition from the initiation to the elongation phase of protein synthesis, leading to a halt in translation at the very beginning of the process.[5][6][7]

  • Apidaecin-type (e.g., Api137): In contrast, apidaecins also bind in the peptide exit tunnel but act at the final stage of translation. They are poor inhibitors of in vitro translation until the ribosome reaches a stop codon.[7][8] At this point, Api137 binds within the now-vacant exit tunnel and traps the release factors (RF1 or RF2) on the ribosome, preventing the termination of translation and the release of the newly synthesized polypeptide.[8][9]

This fundamental difference in targeting translation initiation versus termination is a key differentiator in the efficacy and potential applications of these peptides.

G cluster_oncocin Oncocin-type Mechanism (e.g., this compound) cluster_apidaecin Apidaecin-type Mechanism (e.g., Api137) O1 This compound enters cytoplasm via SbmA transporter O2 Binds to vacant 70S ribosome initiation complex O1->O2 O3 Occupies nascent peptide exit tunnel O2->O3 O4 Blocks aminoacyl-tRNA from binding to A-site O3->O4 O5 Translation INITIATION is blocked O4->O5 A1 Ribosome completes polypeptide elongation A2 Stop codon enters A-site A1->A2 A3 Release Factor (RF1/2) binds to A-site A2->A3 A4 Api137 binds to vacant exit tunnel A3->A4 A5 Traps Release Factor on the ribosome A4->A5 A6 Translation TERMINATION is blocked A5->A6

Caption: Comparison of Oncocin-type and Apidaecin-type PrAMP mechanisms.

Quantitative Efficacy Comparison

The efficacy of antimicrobial peptides is primarily assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible bacterial growth, and their binding affinity (dissociation constant, Kd) to their molecular target. A lower MIC value indicates higher antibacterial potency, while a lower Kd value signifies a stronger binding interaction with the target.

Table 1: Ribosome Binding Affinity (Kd) of this compound vs. Other PrAMPs

This table summarizes the dissociation constants (Kd) of various PrAMPs for the 70S ribosome from different bacterial species. Data was primarily obtained using fluorescence polarization assays.

PeptideTarget OrganismDissociation Constant (Kd) in nmol/LReference(s)
This compound Escherichia coli~75[10][11]
Klebsiella pneumoniae~77[10][11]
Acinetobacter baumannii~75[10][11]
Pseudomonas aeruginosa36[10][11]
Staphylococcus aureus102[10][11]
Api137 Escherichia coli155 - 560[10][11]
Klebsiella pneumoniae379[11]
Acinetobacter baumannii13,000 (13 µmol/L)[10][11]
Pseudomonas aeruginosa258[11]
Staphylococcus aureus2,700 (2.7 µmol/L)[11]
Api88 Escherichia coli1220 (1.22 µmol/L)[11]

Data indicates that this compound generally exhibits a significantly stronger binding affinity (lower Kd) to the bacterial ribosome across a broad spectrum of high-priority pathogens compared to Api137 and Api88, suggesting it is a very promising lead structure for broad-spectrum antibiotic development.[10][11]

Table 2: Antimicrobial Activity (MIC) of this compound vs. Other PrAMPs

This table presents the Minimum Inhibitory Concentration (MIC) values, which measure the direct antibacterial potency of the peptides.

PeptideTarget OrganismMIC (µg/mL)MIC (µmol/L)Reference(s)
This compound Escherichia coli BW251134 - 8~1.6 - 3.2[11][12]
Klebsiella pneumoniae ATCC 100312~0.8[11]
Acinetobacter baumannii ATCC 1960632~12.7[11]
Pseudomonas aeruginosa PAO164~25.4[11]
Staphylococcus aureus ATCC 25923>128>50.8[11]
Api137 Escherichia coli BW251134~1.7[11][12]
Klebsiella pneumoniae ATCC 100312~0.8[11]
Acinetobacter baumannii ATCC 19606128~53.1[11]
Pyrrhocoricin Escherichia coli C600-5[13]
Bac7(1-23) Escherichia coli ATCC 25922-2.8[14]

Notably, for many bacteria, the potent ribosome binding of this compound does not always translate to low MIC values.[10] This discrepancy suggests that other factors, such as the efficiency of transport into the bacterial cell, play a crucial role in the overall antibacterial activity.[11]

Key Experimental Protocols

The quantitative data presented in this guide are derived from standardized experimental procedures. Below are detailed methodologies for the key assays used to evaluate PrAMP efficacy.

G cluster_workflow General Workflow for PrAMP Efficacy Comparison P1 Peptide Synthesis & Purification P2 Antimicrobial Susceptibility Testing (MIC Assay) P1->P2 P3 Target Engagement Assay (Ribosome Binding - FP) P2->P3 Select potent peptides P4 Mechanism of Action Study (In Vitro Translation Assay) P3->P4 Confirm target interaction P5 Comparative Data Analysis P4->P5

Caption: Experimental workflow for comparing the efficacy of PrAMPs.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism according to Clinical and Laboratory Standards Institute (CLSI) guidelines, with modifications for cationic peptides.[15][16][17]

  • Materials:

    • Test peptides (this compound, etc.)

    • Bacterial strains (e.g., E. coli ATCC 25922)

    • Cation-adjusted Mueller-Hinton Broth (MHB)

    • Sterile 96-well polypropylene (B1209903) microtiter plates (to prevent peptide adsorption)[15][17]

    • Peptide diluent: 0.01% acetic acid with 0.2% bovine serum albumin (BSA)[15][16]

  • Protocol:

    • Bacterial Inoculum Preparation: A bacterial culture is grown to the mid-logarithmic phase (0.5 McFarland standard). This culture is then diluted in MHB to a final concentration of approximately 5 x 105 CFU/mL in the test wells.[15]

    • Peptide Dilution: A stock solution of the peptide is prepared. Serial two-fold dilutions are then performed in the peptide diluent using polypropylene tubes.[15]

    • Assay Setup: 100 µL of the bacterial suspension is added to each well of the 96-well plate. Subsequently, 11 µL of each peptide dilution is added to the appropriate wells.[16] Controls for growth (bacteria only) and sterility (broth only) are included.

    • Incubation: Plates are incubated at 37°C for 18-24 hours.[16]

    • MIC Determination: The MIC is recorded as the lowest peptide concentration at which there is no visible growth, which can be assessed visually or by measuring optical density at 600 nm.[15]

Fluorescence Polarization (FP) Assay for Ribosome Binding

This biophysical technique measures the binding of a small, fluorescently labeled peptide to the large 70S ribosome.[18][19] When the labeled peptide is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to the massive ribosome, its rotation slows dramatically, causing a significant increase in polarization.[18][20]

  • Materials:

    • Fluorescently labeled peptide (e.g., Carboxyfluorescein-Onc112)

    • Unlabeled competitor peptides

    • Purified 70S ribosomes from the target bacterial strain

    • Assay buffer (e.g., HEPES-based buffer)

    • Black, low-volume 384-well plates

    • Plate reader with polarization filters

  • Protocol (Competition Assay):

    • Reagent Preparation: Prepare solutions of the fluorescently labeled peptide (at a constant concentration, typically near its Kd), the purified 70S ribosomes (at a constant concentration), and serial dilutions of the unlabeled competitor peptides (e.g., this compound, Api137).[21]

    • Assay Reaction: In each well, combine the ribosome solution and the serially diluted unlabeled peptide. Allow this to incubate briefly to reach binding equilibrium.

    • Initiate Competition: Add the fluorescently labeled peptide to each well to initiate the competition reaction.

    • Incubation: Incubate the plate in the dark for a set period (e.g., 90 minutes) to allow the binding competition to reach equilibrium.[22]

    • Measurement: Measure the fluorescence polarization in each well using a plate reader.

    • Data Analysis: The decrease in polarization as the concentration of the unlabeled competitor increases is used to calculate the IC50 (the concentration of competitor that displaces 50% of the labeled peptide). The IC50 is then used to calculate the inhibition constant (Ki), which reflects the binding affinity of the unlabeled peptide.[21]

In Vitro Translation Inhibition Assay

This assay quantifies the ability of a peptide to inhibit protein synthesis in a cell-free system.[23] It often uses a reporter system, such as firefly luciferase or Green Fluorescent Protein (GFP), where the amount of light or fluorescence produced is directly proportional to the amount of protein synthesized.[24][25]

  • Materials:

    • Cell-free coupled transcription/translation system (e.g., PURExpress, derived from E. coli)[25]

    • DNA plasmid or mRNA template encoding a reporter protein (e.g., luciferase)

    • Test peptides at various concentrations

    • Substrate for the reporter protein (e.g., luciferin)

    • Luminometer or fluorescence plate reader

  • Protocol:

    • Reaction Setup: The cell-free translation system components are combined in a microplate well.

    • Add Inhibitor: Varying concentrations of the test peptide (e.g., this compound) are added to the reactions. A no-peptide control is included.[24]

    • Initiate Translation: The DNA or mRNA template for the reporter protein is added to start the reaction.

    • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.[24] For real-time assays, measurements are taken continuously.[26]

    • Measure Reporter Activity: The appropriate substrate is added, and the resulting signal (luminescence or fluorescence) is measured.

    • Calculate Inhibition: The reduction in signal in the peptide-treated wells compared to the control is calculated as the percentage of translation inhibition. This data is used to determine the IC50 value of the peptide for inhibiting translation.[24]

References

A Comparative Guide to the Mechanisms of Action: ONC212 vs. Apidaecin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of the mechanisms of action of two distinct therapeutic agents: ONC212, a small molecule anti-cancer imipridone, and apidaecin (B1169063), a proline-rich antimicrobial peptide. While both molecules have demonstrated cytotoxic capabilities, their primary targets, signaling pathways, and therapeutic applications differ significantly. This document aims to objectively present their performance based on available experimental data.

At a Glance: Key Distinctions

FeatureONC212Apidaecin
Molecule Type Small molecule imipridoneProline-rich antimicrobial peptide
Primary Target Cancer cellsGram-negative bacteria
Primary Mechanism Dual agonist of mitochondrial protease ClpP and G protein-coupled receptor GPR132Inhibition of bacterial protein synthesis
Cellular Effect Induces integrated stress response, apoptosis, and alters mitochondrial bioenergetics in cancer cells.Arrests translation at stop codons, leading to a global shutdown of protein synthesis in bacteria.
Anticancer Potency High, with nanomolar to low micromolar efficacy in various cancer cell lines.Very low to non-existent against human cancer cell lines.[1]

ONC212: A Dual-Pronged Attack on Cancer Cells

ONC212 is a clinical-stage small molecule that has shown potent anti-cancer activity across a broad spectrum of solid tumors and hematological malignancies.[1] Its mechanism of action is unique, involving the simultaneous activation of two distinct cellular targets.

Mechanism of Action

ONC212 acts as a dual agonist of the mitochondrial protease ClpP and the G protein-coupled receptor GPR132.[2]

  • ClpP Activation: In the mitochondria, ONC212 binds to and hyperactivates the ClpP protease. This leads to the degradation of various mitochondrial proteins, disruption of mitochondrial function, and impairment of oxidative phosphorylation.

  • GPR132 Activation: ONC212 also activates GPR132, an orphan GPCR, which triggers an integrated stress response (ISR). The ISR is a cellular stress program that can lead to cell cycle arrest and apoptosis.

  • Downstream Effects: The dual engagement of ClpP and GPR132 converges on several downstream pathways, including the inhibition of pro-survival Ras signaling, ultimately leading to cancer cell death.

ONC212_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cell_Membrane Cell Membrane ONC212 ONC212 ClpP ClpP Activation ONC212->ClpP GPR132 GPR132 Activation ONC212->GPR132 Mito_Dysfunction Mitochondrial Dysfunction ClpP->Mito_Dysfunction OXPHOS_Inhibition OXPHOS Inhibition Mito_Dysfunction->OXPHOS_Inhibition ISR Integrated Stress Response (ISR) Mito_Dysfunction->ISR GPR132->ISR Ras_Inhibition Inhibition of Ras Signaling ISR->Ras_Inhibition Apoptosis Apoptosis ISR->Apoptosis Ras_Inhibition->Apoptosis

Fig. 1: ONC212 Signaling Pathway.
Quantitative Efficacy Data

ONC212 has demonstrated significant anti-proliferative effects in a wide range of cancer cell lines.

Table 1: In Vitro Efficacy of ONC212 in Pancreatic Cancer Cell Lines [3]

Cell LineGI50 (µM)
HPAF-II~0.1-0.4
PANC-1~0.1-0.4
BxPC3~0.1-0.4
Capan-2~0.1-0.4
AsPC-1~0.1-0.4
MIA PaCa-2~0.1-0.4
SU.86.86~0.1-0.4

Table 2: In Vitro Efficacy of ONC212 in Other Cancer Cell Lines [4]

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer16
A549Lung Cancer54

Apidaecin: A Potent Inhibitor of Bacterial Protein Synthesis

Apidaecins are a family of proline-rich antimicrobial peptides originally isolated from honeybees. Their primary and well-characterized role is as a potent antibiotic against Gram-negative bacteria.

Mechanism of Action

Apidaecin's antimicrobial activity stems from its ability to specifically inhibit the termination of protein synthesis in bacteria.

  • Cellular Entry: Apidaecin enters the bacterial cytoplasm.

  • Ribosome Targeting: It binds within the nascent peptide exit tunnel of the bacterial 70S ribosome.

  • Trapping Release Factors: Apidaecin traps the release factors (RF1 or RF2) on the ribosome after the release of the newly synthesized polypeptide chain.

  • Translation Termination Inhibition: This trapping prevents the release factors from dissociating, leading to a stalled ribosome at the stop codon. The sequestration of the cellular pool of release factors results in a global shutdown of translation termination, ultimately leading to bacterial cell death.

Apidaecin_Mechanism cluster_Ribosome 70S Ribosome Apidaecin Apidaecin Bacterial_Cell Bacterial Cell Apidaecin->Bacterial_Cell Exit_Tunnel Nascent Peptide Exit Tunnel Apidaecin->Exit_Tunnel Release_Factor Release Factor (RF1/RF2) Apidaecin->Release_Factor traps A_Site A Site (Stop Codon) Stalled_Complex Stalled Ribosome-RF Complex Release_Factor->A_Site Release_Factor->Stalled_Complex Translation_Halt Global Translation Termination Inhibition Stalled_Complex->Translation_Halt Cell_Death Bacterial Cell Death Translation_Halt->Cell_Death

Fig. 2: Apidaecin Antimicrobial Mechanism.
Anticancer Activity of Apidaecin

While some antimicrobial peptides exhibit anticancer properties, often through membrane disruption, this is not the primary mechanism of apidaecin. Studies have shown that apidaecin and its analogs are largely non-toxic to a variety of human cancer cell lines, including HEK293, HepG2, HeLa, and SH-SY5Y, with IC50 values greater than 100 µM.[1] This lack of potent, direct cytotoxicity against cancer cells distinguishes it from ONC212. The proposed anticancer mechanism for some other antimicrobial peptides involves electrostatic interactions with the negatively charged cancer cell membrane, leading to pore formation and cell lysis.

AMP_Anticancer_Mechanism AMP Antimicrobial Peptide (e.g., some AMPs, not Apidaecin) Cancer_Cell_Membrane Cancer Cell Membrane (Negatively Charged) AMP->Cancer_Cell_Membrane Electrostatic Interaction Pore_Formation Pore Formation Cancer_Cell_Membrane->Pore_Formation Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis

Fig. 3: Proposed Anticancer Mechanism for some AMPs.

Experimental Protocols

ONC212: Cell Viability and Cytotoxicity Assays

1. CellTiter-Glo® Luminescent Cell Viability Assay [3]

  • Principle: This assay quantifies ATP, an indicator of metabolically active cells.

  • Protocol:

    • Seed 10,000 cells per well in a 96-well plate and incubate overnight.

    • Treat cells with various concentrations of ONC212.

    • After 72 hours, add CellTiter-Glo® reagent to each well.

    • Measure luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.

2. MTT Assay [4]

  • Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.

  • Protocol:

    • Seed cells in a 96-well plate and treat with ONC212 for the desired duration (e.g., 48 hours).

    • Add MTT solution to each well and incubate for 3 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 590 nm using a microplate reader.

Apidaecin: Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) [2]

  • Principle: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Protocol:

    • Prepare a serial dilution of apidaecin in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (e.g., E. coli).

    • Incubate the plate at 37°C for 16-24 hours.

    • The MIC is the lowest concentration of apidaecin at which no visible bacterial growth is observed.

Conclusion

ONC212 and apidaecin represent two distinct classes of molecules with different primary therapeutic targets and mechanisms of action. ONC212 is a potent anti-cancer agent that induces cell death through a novel dual-targeting mechanism involving ClpP and GPR132. In contrast, apidaecin is a powerful antimicrobial peptide that specifically inhibits bacterial protein synthesis with minimal toxicity to mammalian cells. While the field of antimicrobial peptides as anticancer agents is an active area of research, apidaecin itself does not appear to be a promising candidate for direct cancer therapy due to its lack of significant cytotoxicity against cancer cell lines. This guide highlights the importance of understanding the specific molecular mechanisms of therapeutic agents to guide their development and clinical application.

References

Onc112 vs. Traditional Antibiotics: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms, efficacy, and resistance profiles of the novel antimicrobial peptide Onc112 compared to conventional ribosome-targeting antibiotics.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred the development of novel antimicrobial agents with unique mechanisms of action. One such promising candidate is this compound, a proline-rich antimicrobial peptide (PrAMP). This guide provides a detailed comparative analysis of this compound and traditional antibiotics that target the bacterial ribosome, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performance, supported by experimental data and protocols.

Mechanism of Action: A Tale of Two Strategies

Both this compound and a significant class of traditional antibiotics exert their antimicrobial effects by inhibiting protein synthesis, a fundamental process for bacterial survival. However, their specific modes of action at the ribosomal level differ significantly.

This compound: A Multi-Pronged Ribosomal Attack

This compound, a synthetic derivative of the insect-derived oncocin, employs a unique and multifaceted mechanism to halt bacterial protein synthesis. After entering the bacterial cell, primarily through the SbmA transporter in Gram-negative bacteria, this compound targets the 70S ribosome.[1] Its binding site is extensive, spanning across the peptidyl transferase center (PTC) and deep into the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[2]

This strategic positioning allows this compound to:

  • Block the A- and P-sites: By occupying the PTC, this compound physically obstructs the binding of aminoacyl-tRNA to the A-site and interferes with the peptidyl-tRNA in the P-site.[2]

  • Inhibit Peptide Bond Formation: The interference at the PTC directly inhibits the catalytic step of peptide bond formation.

  • Destabilize the Initiation Complex: this compound's presence in the ribosome destabilizes the translation initiation complex, preventing the transition to the elongation phase of protein synthesis.[3][4]

The binding site of this compound notably overlaps with those of several classes of traditional antibiotics, including macrolides, lincosamides, and phenicols, suggesting a convergent evolutionary target but with a distinct inhibitory mechanism.[5]

dot

Onc112_Mechanism cluster_bacterium Bacterial Cell cluster_ribosome Ribosome Onc112_ext This compound SbmA SbmA Transporter Onc112_ext->SbmA Enters cell via Onc112_int This compound SbmA->Onc112_int Ribosome 70S Ribosome Protein_Synthesis Protein Synthesis Cell_Death Bacterial Cell Death Ribosome->Cell_Death Inhibition leads to PTC Peptidyl Transferase Center (PTC) A_site A-site P_site P-site NPET Nascent Peptide Exit Tunnel (NPET) Onc112_int->Ribosome Binds to Onc112_int->PTC Blocks Onc112_int->NPET Blocks

This compound Mechanism of Action
Traditional Antibiotics: Targeted Disruption of Ribosomal Function

Traditional ribosome-targeting antibiotics can be broadly categorized based on their binding to either the 30S or 50S ribosomal subunit.

  • 50S Subunit Inhibitors: This group, which includes macrolides (e.g., erythromycin), lincosamides (e.g., clindamycin), and phenicols (e.g., chloramphenicol), primarily binds to the 50S subunit. Their mechanisms often involve:

    • Blocking the Peptide Exit Tunnel: Macrolides and lincosamides can obstruct the NPET, leading to premature dissociation of peptidyl-tRNA.

    • Inhibiting Peptidyl Transferase Activity: Chloramphenicol (B1208) binds near the PTC and inhibits peptide bond formation.

  • 30S Subunit Inhibitors: Antibiotics like tetracyclines and aminoglycosides target the 30S subunit. Their inhibitory actions include:

    • Interfering with tRNA Binding: Tetracyclines block the A-site, preventing the attachment of aminoacyl-tRNA.

    • Causing Codon Misreading: Aminoglycosides can induce misreading of the mRNA template, leading to the synthesis of non-functional proteins.

dot

Traditional_Antibiotics_Mechanism cluster_50S 50S Subunit Inhibitors cluster_30S 30S Subunit Inhibitors Macrolides Macrolides (Erythromycin) NPET_Block Block Peptide Exit Tunnel Macrolides->NPET_Block Chloramphenicol Phenicols (Chloramphenicol) PTC_Inhibit Inhibit Peptidyl Transferase Activity Chloramphenicol->PTC_Inhibit Protein_Synthesis_Inhibition Inhibition of Protein Synthesis NPET_Block->Protein_Synthesis_Inhibition PTC_Inhibit->Protein_Synthesis_Inhibition Tetracyclines Tetracyclines tRNA_Block Block A-site for tRNA binding Tetracyclines->tRNA_Block Aminoglycosides Aminoglycosides Codon_Misread Cause Codon Misreading Aminoglycosides->Codon_Misread tRNA_Block->Protein_Synthesis_Inhibition Codon_Misread->Protein_Synthesis_Inhibition

Mechanisms of Traditional Ribosome-Targeting Antibiotics

Quantitative Performance: A Head-to-Head Comparison

The efficacy of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium. The following tables summarize available MIC data for this compound and traditional antibiotics against common Gram-negative and Gram-positive pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) against Escherichia coli

AntibioticStrainMIC (µg/mL)Reference
This compound ATCC 259222[6]
Chloramphenicol Various2 - 8[7]
Erythromycin (B1671065) Various>128[7]
Tetracycline (B611298) Various1 - 16[7]

Table 2: Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus

AntibioticStrainMIC (µg/mL)Reference
This compound DSM 62478[5]
Chloramphenicol Various4 - 16[8]
Erythromycin Various0.25 - >128[9]
Tetracycline Various0.5 - 64[10][9]

Table 3: Ribosome Binding Affinity (Kd)

CompoundBacterial SpeciesKd (nM)Reference
This compound E. coli~75[11]
S. aureus~102[11]
P. aeruginosa~36[11]
K. pneumoniae~77[11]
A. baumannii~73[11]

Resistance Mechanisms: The Arms Race

The development of resistance is a critical challenge for all antibiotics. The mechanisms by which bacteria evade the action of this compound and traditional antibiotics differ, reflecting their distinct modes of action.

This compound Resistance

The primary mechanism of resistance to this compound in Gram-negative bacteria involves mutations in the SbmA transporter , which impairs the peptide's entry into the cell.[1] As this compound targets a highly conserved region of the ribosome, mutations in the ribosomal binding site that confer resistance are less common, as they would likely be detrimental to the bacterium's own protein synthesis machinery.

Traditional Antibiotic Resistance

Bacteria have evolved a diverse array of resistance mechanisms against traditional ribosome-targeting antibiotics, including:

  • Target Site Modification: Mutations or enzymatic modifications (e.g., methylation) of the 23S or 16S rRNA can reduce the binding affinity of the antibiotic.

  • Efflux Pumps: Bacteria can acquire genes encoding for efflux pumps that actively transport the antibiotic out of the cell before it can reach its ribosomal target.

  • Enzymatic Inactivation: Production of enzymes that chemically modify and inactivate the antibiotic molecule.

  • Ribosome Protection Proteins: Certain proteins can bind to the ribosome and dislodge the bound antibiotic.

dot

Resistance_Mechanisms cluster_this compound This compound Resistance cluster_Traditional Traditional Antibiotic Resistance SbmA_mutation SbmA Transporter Mutation Reduced_uptake Reduced Cellular Uptake SbmA_mutation->Reduced_uptake Resistance Antibiotic Resistance Reduced_uptake->Resistance Target_mod Target Site Modification Target_mod->Resistance Efflux Efflux Pumps Efflux->Resistance Enzymatic_inact Enzymatic Inactivation Enzymatic_inact->Resistance Ribosome_prot Ribosome Protection Proteins Ribosome_prot->Resistance

Comparative Resistance Mechanisms

Spectrum of Activity and Toxicity

This compound
  • Spectrum: this compound has demonstrated potent activity against a range of Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[6] It also shows activity against the Gram-positive bacterium Staphylococcus aureus.[5] Studies suggest that the binding site for this compound on the ribosome is highly conserved across various pathogenic bacteria, indicating the potential for a broad spectrum of activity.[12]

  • Toxicity: Proline-rich antimicrobial peptides, including this compound, generally exhibit low toxicity towards mammalian cells.[13][14] This is attributed to their specific uptake mechanism via bacterial transporters like SbmA, which are absent in mammalian cells, and their selective targeting of the bacterial 70S ribosome over the eukaryotic 80S ribosome.[15] In vivo studies in murine models have shown this compound to be highly effective in treating bacterial infections with minimal adverse effects.[13][16]

Traditional Antibiotics
  • Spectrum: The spectrum of activity for traditional antibiotics varies widely depending on the specific drug class. For instance, chloramphenicol has a broad spectrum, while erythromycin is more effective against Gram-positive bacteria.

  • Toxicity and Side Effects: Many traditional antibiotics are associated with potential toxicity and side effects.

    • Chloramphenicol: Can cause serious and sometimes fatal bone marrow suppression.[16] Other side effects include gastrointestinal issues.[14]

    • Erythromycin: Commonly causes gastrointestinal upset. In some formulations, it can lead to cholestatic hepatitis.[16]

    • Tetracyclines: Can cause gastrointestinal distress, photosensitivity, and discoloration of teeth in children.[16]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.

dot

MIC_Workflow start Start prep_bacteria Prepare Bacterial Inoculum (e.g., to 0.5 McFarland standard) start->prep_bacteria inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension prep_bacteria->inoculate prep_antibiotic Prepare Serial Dilutions of Antibiotic in Broth prep_antibiotic->inoculate incubate Incubate Plates (e.g., 18-24h at 37°C) inoculate->incubate read_results Read Results: Determine Lowest Concentration with No Visible Growth (MIC) incubate->read_results end End read_results->end

References

Validating the Ribosomal Binding Site of Onc112: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ribosomal binding affinity of the proline-rich antimicrobial peptide (PrAMP) Onc112 with other relevant compounds. Experimental data is presented to support the validation of its binding site, and detailed methodologies for key experiments are outlined.

Unveiling the Potent Ribosomal Interaction of this compound

This compound, a synthetic derivative of the native oncocin peptide, exhibits potent antimicrobial activity by targeting the bacterial ribosome. Its mechanism of action involves binding deep within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. This strategic positioning allows this compound to physically obstruct the passage of newly synthesized peptides and interfere with the peptidyl transferase center (PTC), ultimately halting protein synthesis. This guide delves into the experimental evidence that validates this critical interaction.

Comparative Analysis of Ribosomal Binding Affinity

The binding affinity of this compound to the 70S ribosome has been quantified and compared with other proline-rich antimicrobial peptides, such as Api137. The dissociation constant (Kd) and inhibition constant (Ki) are key metrics used to evaluate the strength of this binding. A lower Kd or Ki value signifies a stronger binding affinity.

CompoundBacterial SpeciesRibosome TypeDissociation Constant (Kd) (nmol/L)Inhibition Constant (Ki) (nmol/L)
This compound Escherichia coli70S~75[1]44 ± 4[2]
Klebsiella pneumoniae70S~75[1]45 ± 2[2]
Acinetobacter baumannii70S~75[1]56 ± 2[2]
Pseudomonas aeruginosa70S36[1]17 ± 1[2]
Staphylococcus aureus70S102[1]302 ± 66[2]
Api137 Escherichia coli70S155 - 13,000[1]-
Klebsiella pneumoniae70S155 - 13,000[1]-
Acinetobacter baumannii70S155 - 13,000[1]-
Pseudomonas aeruginosa70S155 - 13,000[1]-
Staphylococcus aureus70S155 - 13,000[1]-
ARV-1502 Escherichia coli70S-135 ± 10[2]
Pyrrhocoricin Escherichia coli70S-112 ± 7[2]

Visualizing the Mechanism and Experimental Workflow

To better understand the interaction of this compound with the ribosome and the methods used to study it, the following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for determining binding affinity.

cluster_0 This compound Mechanism of Action This compound This compound Ribosome Ribosome This compound->Ribosome Binds to Peptide_Exit_Tunnel Peptide Exit Tunnel Ribosome->Peptide_Exit_Tunnel Enters PTC Peptidyl Transferase Center Peptide_Exit_Tunnel->PTC Obstructs Protein_Synthesis_Blocked Protein Synthesis Blocked PTC->Protein_Synthesis_Blocked Leads to

This compound's mechanism of action on the bacterial ribosome.

cluster_1 Fluorescence Polarization Assay Workflow Prepare_Reagents Prepare Fluorescently-Labeled this compound and Ribosome Solution Incubate Incubate Labeled this compound with Ribosomes Prepare_Reagents->Incubate Measure_Polarization Excite with Polarized Light and Measure Emitted Light Polarization Incubate->Measure_Polarization Analyze_Data Calculate Binding Affinity (Kd/Ki) Measure_Polarization->Analyze_Data Result Binding Curve and Affinity Constant Analyze_Data->Result

Workflow for determining binding affinity using a fluorescence polarization assay.

Experimental Protocols

The validation of this compound's ribosomal binding site relies on sophisticated experimental techniques. The two primary methods employed are X-ray crystallography for structural determination and fluorescence polarization assays for quantifying binding affinity.

X-ray Crystallography: Visualizing the Interaction at an Atomic Level

This powerful technique provides a high-resolution, three-dimensional structure of the this compound-ribosome complex, revealing the precise atomic interactions.

Methodology:

  • Crystallization: The 70S ribosome from a model organism, such as Thermus thermophilus, is co-crystallized with this compound. This involves carefully screening various conditions (e.g., pH, temperature, precipitants) to obtain well-ordered crystals.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern that is recorded on a detector.

  • Structure Determination: The diffraction data is processed to determine the electron density map of the molecule. By fitting the known atomic components of the ribosome and this compound into this map, a detailed 3D model of the complex is generated. This model reveals the specific amino acid residues of this compound and the ribosomal RNA and protein components involved in the binding.

Fluorescence Polarization Assay: Quantifying Binding Affinity

This in-solution technique measures the binding of a small fluorescently labeled molecule (this compound) to a larger molecule (the ribosome).

Methodology:

  • Labeling: A fluorescent probe is chemically attached to this compound.

  • Binding Reaction: The fluorescently labeled this compound is incubated with varying concentrations of purified 70S ribosomes.

  • Measurement: The solution is excited with polarized light. The degree of polarization of the emitted light is measured. When the small, rapidly tumbling labeled this compound binds to the large, slowly tumbling ribosome, the polarization of the emitted light increases.

  • Data Analysis: By plotting the change in fluorescence polarization against the ribosome concentration, a binding curve is generated. From this curve, the dissociation constant (Kd) can be calculated, providing a quantitative measure of the binding affinity. For competition assays, a labeled probe is displaced by unlabeled compounds, allowing for the determination of the inhibition constant (Ki).

Conclusion

The convergence of structural data from X-ray crystallography and quantitative binding affinity data from fluorescence polarization assays provides a robust validation of the ribosomal binding site of this compound. This detailed understanding of its mechanism of action is crucial for the rational design of new and improved antimicrobial agents that can combat the growing threat of antibiotic resistance. The presented data clearly positions this compound as a high-affinity binder to the bacterial ribosome, outperforming other tested proline-rich peptides in several pathogenic species.

References

Onc112: A Comparative Analysis of Cytotoxicity in Bacterial versus Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the differential cytotoxicity of novel therapeutic agents is paramount. This guide provides an objective comparison of the cytotoxic effects of Onc112, a proline-rich antimicrobial peptide (PrAMP), on bacterial and mammalian cells, supported by experimental data and detailed methodologies.

This compound demonstrates potent antimicrobial activity against a range of bacteria while exhibiting minimal toxicity toward mammalian cells. This selective cytotoxicity is primarily attributed to differences in cellular uptake mechanisms and intracellular targets between prokaryotic and eukaryotic cells.

Comparative Cytotoxicity Data

The following table summarizes the quantitative data on the cytotoxic effects of this compound on various bacterial and mammalian cell lines.

Cell TypeOrganism/Cell LineAssay TypeKey FindingsReference
Bacterial Escherichia coliMinimum Inhibitory Concentration (MIC)MIC ≈ 2 µmol/L[1]
Gram-negative bacteriaMinimum Inhibitory Concentration (MIC)Potent activity[2][3]
Mammalian Human Embryonic Kidney (HEK293)Cell Viability AssayHigh cell viability maintained at concentrations exceeding bacterial MICs[3]
Human Liver Carcinoma (HepG2)Cell Viability AssayHigh cell viability maintained at concentrations exceeding bacterial MICs[3]
Human Cervical Cancer (HeLa)Cell Viability Assay (for native oncocin)No effect on cell viability at 600 µg/ml[4]
Human Neuroblastoma (SH-SY5Y)Cell Viability Assay (for native oncocin)No effect on cell viability at 600 µg/ml[4]

Mechanism of Action: A Tale of Two Cells

The stark contrast in cytotoxicity between bacterial and mammalian cells stems from the distinct mechanisms by which this compound interacts with each cell type.

In Bacterial Cells: A Trojan Horse Strategy

This compound's action against bacteria is a targeted process involving active transport and specific intracellular inhibition.[5] Proline-rich antimicrobial peptides (PrAMPs) like this compound are transported into the bacterial cytoplasm by specialized inner membrane transporters, such as SbmA in Gram-negative bacteria.[3][5][6] Once inside, this compound does not lyse the cell membrane.[7][8] Instead, its primary target is the bacterial 70S ribosome.[7][8]

This compound binds within the ribosomal exit tunnel, extending towards the peptidyl transferase center.[2][7][9] This binding physically obstructs the accommodation of aminoacyl-tRNA at the A-site and destabilizes the initiation complex, thereby halting protein synthesis and leading to bacterial cell death.[1][2][9]

cluster_bacterial Bacterial Cell Bacterial Cell Membrane Bacterial Cell Membrane Onc112_ext This compound (extracellular) SbmA SbmA Transporter Onc112_ext->SbmA Active Transport Onc112_int This compound (intracellular) SbmA->Onc112_int Ribosome 70S Ribosome Onc112_int->Ribosome Binds to exit tunnel Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Fig. 1: Mechanism of this compound in bacterial cells.
In Mammalian Cells: An Impenetrable Fortress

The low toxicity of this compound in mammalian cells is primarily due to its inability to efficiently cross the mammalian cell membrane.[7] Mammalian cells lack the specific transporters, like SbmA, that facilitate the entry of PrAMPs into bacteria.[5] Consequently, this compound remains largely extracellular and cannot reach its potential intracellular targets in significant concentrations. Studies have shown that even when actively shuttled into mammalian cells, PrAMPs exhibit only slight cross-reactivity with mammalian intracellular proteins, providing a secondary layer of safety.[10]

cluster_mammalian Mammalian Cell Mammalian Cell Membrane Mammalian Cell Membrane Low_Uptake Inefficient Penetration Mammalian Cell Membrane->Low_Uptake Onc112_ext_mammalian This compound (extracellular) Onc112_ext_mammalian->Mammalian Cell Membrane No_Transporter No Specific Transporter Cell_Viability High Cell Viability Low_Uptake->Cell_Viability Results in

Fig. 2: Interaction of this compound with mammalian cells.

Experimental Protocols

Bacterial Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: A fresh bacterial colony is inoculated into Mueller-Hinton Broth (MHB) and incubated until it reaches the logarithmic growth phase. The culture is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of this compound Dilutions: A serial two-fold dilution of this compound is prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the this compound dilutions. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Start Start Prep_Inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) Start->Prep_Inoculum Inoculate Inoculate Bacteria into This compound Dilutions Prep_Inoculum->Inoculate Prep_Dilutions Prepare Serial Dilutions of this compound Prep_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Fig. 3: Workflow for MIC determination.
Mammalian Cell Viability (MTT) Assay

The cytotoxicity of this compound against mammalian cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.[4]

  • Cell Seeding: Mammalian cells (e.g., HEK293, HepG2) are seeded into a 96-well plate at a density of 2 x 10^4 cells/well and allowed to adhere overnight.[4]

  • Treatment with this compound: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium without the peptide.

  • Incubation: The cells are incubated with this compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Addition of MTT Reagent: The MTT reagent (typically 0.5 mg/mL) is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation of Cell Viability: Cell viability is expressed as a percentage of the absorbance of the untreated control cells.

Start_MTT Start Seed_Cells Seed Mammalian Cells in 96-well Plate Start_MTT->Seed_Cells Treat_Cells Treat Cells with this compound Seed_Cells->Treat_Cells Incubate_Cells Incubate for 24-72h Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate Cell Viability (%) Measure_Absorbance->Calculate_Viability End_MTT End Calculate_Viability->End_MTT

Fig. 4: Workflow for MTT cell viability assay.

References

Validating the Mechanism of Action of ONC201 Using Genetic Knockout Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of experimental data validating the mechanism of action of ONC201, a first-in-class anti-cancer agent. Initial inquiries for "Onc112" led to information on a distinct antimicrobial peptide. However, the context of this request, focusing on genetic knockout validation for cancer research, strongly indicates an interest in ONC201 (also known as dordaviprone). ONC201 is currently in clinical trials for various cancers, including H3K27M-mutant gliomas.[1][2][3][4][5] This document will proceed under the assumption that the intended subject is ONC201 and will detail the validation of its primary targets, the dopamine (B1211576) receptor D2 (DRD2) and the mitochondrial caseinolytic protease P (ClpP), using genetic knockout and knockdown studies.[6][7][8][9][10][11][12]

ONC201's unique anti-cancer properties stem from its dual mechanism of antagonizing DRD2 and activating ClpP, leading to an integrated stress response and apoptosis in tumor cells.[13][14][15][16][17] The use of genetic tools like CRISPR-Cas9 and siRNA has been pivotal in confirming these targets and understanding the pathways essential for ONC201's efficacy.[6][7][9][10][11][18]

Comparative Analysis of ONC201 Efficacy in Wild-Type vs. Genetic Knockout/Knockdown Cells

Genetic knockout and knockdown studies have been instrumental in validating the molecular targets of ONC201. By observing the diminished effects of the compound in cells lacking its putative targets, researchers have solidified the role of ClpP and DRD2 in its mechanism of action.

Table 1: Effect of ClpP Knockdown on ONC201 and TR-57 Activity in SUM159 Cells

TreatmentCell LineOutcomeResultReference
ONC201Wild-TypeGrowth InhibitionSignificant reduction in cell proliferation[6][7][9]
ONC201ClpP KnockdownGrowth InhibitionSignificantly reduced growth inhibitory effects[6][7][9]
TR-57 (ONC201 analog)Wild-TypeGrowth InhibitionPotent reduction in cell proliferation[6][7][9]
TR-57 (ONC201 analog)ClpP KnockdownGrowth InhibitionSignificantly reduced growth inhibitory effects[6][7][9]
ONC201Wild-TypeCHOP InductionInduction of CHOP protein[6][7][9]
ONC201ClpP KnockdownCHOP InductionReduced CHOP induction[6][7][9]
TR-57 (ONC201 analog)Wild-TypeCHOP InductionPotent induction of CHOP protein[6][7][9]
TR-57 (ONC201 analog)ClpP KnockdownCHOP InductionReduced CHOP induction[6][7][9]
ONC201Wild-TypeMitochondrial Protein Loss (TFAM, TUFM)Loss of mitochondrial proteins[6][7][9]
ONC201ClpP KnockdownMitochondrial Protein Loss (TFAM, TUFM)Reduced loss of mitochondrial proteins[6][7][9]
TR-57 (ONC201 analog)Wild-TypeMitochondrial Protein Loss (TFAM, TUFM)Potent loss of mitochondrial proteins[6][7][9]
TR-57 (ONC201 analog)ClpP KnockdownMitochondrial Protein Loss (TFAM, TUFM)Reduced loss of mitochondrial proteins[6][7][9]

Table 2: Effect of DRD2 Knockout on ONC201 Activity in Cancer Cell Lines

Cell LineGenetic ModificationOutcomeResultReference
HCT116, H460, HT29DRD2 Knockout (CRISPR/Cas9)Anticancer EffectsNot sufficient to abrogate ONC201's anticancer effects[10]
ARK2 (Uterine Serous Carcinoma)DRD2 Knockout (CRISPR/Cas9)Cell Viability (ONC206)Partially abrogated the effect of ONC206 (a more potent analog of ONC201)[12]

It is noteworthy that while ClpP appears to be essential for ONC201's activity, the role of DRD2 is more complex. Knocking out DRD2 alone was not sufficient to completely block the anti-cancer effects of ONC201 in several cell lines, suggesting that other mechanisms, or perhaps the involvement of other dopamine receptors like DRD3, might also play a role.[10][12][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the genetic validation of ONC201's targets.

siRNA-Mediated Knockdown of ClpP
  • Objective: To transiently reduce the expression of the ClpP protein to assess its role in the cellular response to ONC201.

  • Cell Line: SUM159 triple-negative breast cancer cells.

  • Procedure:

    • Cells were transfected with siRNA targeting ClpP or a non-targeting control siRNA using a suitable transfection reagent.

    • After a specific incubation period to allow for protein knockdown (typically 48-72 hours), the cells were treated with ONC201 or its more potent analog, TR-57.

    • The effects of the treatment were then assessed using various assays.

  • Assays:

    • Cell Proliferation Assay: To measure the growth inhibitory effects of the compounds.

    • Western Blotting: To confirm the knockdown of ClpP and to measure the levels of downstream signaling proteins like CHOP, TFAM, and TUFM.[6][7][9]

CRISPR/Cas9-Mediated Knockout of DRD2
  • Objective: To create stable cell lines with a complete loss of DRD2 function to investigate its necessity for ONC201's activity.

  • Cell Lines: HCT116 (colorectal carcinoma), H460 (non-small cell lung carcinoma), HT29 (colorectal adenocarcinoma), and ARK2 (uterine serous carcinoma).[10][12]

  • Procedure:

    • Cells were transfected with a plasmid expressing both the Cas9 nuclease and a guide RNA (gRNA) specifically targeting the DRD2 gene.

    • Single-cell clones were isolated and expanded.

    • Genomic DNA was sequenced to confirm the presence of frameshift mutations in the DRD2 gene.

    • Western blotting or other protein detection methods were used to confirm the absence of the DRD2 protein.

  • Assays:

    • Cell Viability Assays: To determine the sensitivity of the knockout cells to ONC201 or its analogs.

    • Apoptosis Assays (e.g., PARP cleavage): To assess the induction of programmed cell death.[10]

Visualizations: Signaling Pathways and Experimental Workflows

ONC201 Signaling Pathway

ONC201_Pathway ONC201 ONC201 DRD2 DRD2 Antagonism ONC201->DRD2 ClpP ClpP Activation ONC201->ClpP ISR Integrated Stress Response (ISR) DRD2->ISR Mitochondria Mitochondrial Stress ClpP->Mitochondria Mitochondria->ISR ATF4 ATF4/CHOP Induction ISR->ATF4 Apoptosis Apoptosis ATF4->Apoptosis

Caption: Simplified signaling pathway of ONC201.

Experimental Workflow for Target Validation

Target_Validation_Workflow Start Hypothesized Target (e.g., ClpP, DRD2) KO_KD Genetic Perturbation (CRISPR KO or siRNA KD) Start->KO_KD Treatment Treat Wild-Type and Perturbed Cells with ONC201 KO_KD->Treatment Assay Phenotypic & Molecular Assays (Viability, Western Blot, etc.) Treatment->Assay Comparison Compare ONC201 Effects Assay->Comparison Validated Target Validated Comparison->Validated  Reduced Effect in Perturbed Cells NotValidated Target Not Solely Responsible Comparison->NotValidated  No Change in Effect in Perturbed Cells

Caption: Workflow for validating ONC201's targets.

Logical Relationship of Findings

Logical_Relationship cluster_0 ClpP Validation cluster_1 DRD2 Validation ONC201_Efficacy ONC201 Anti-Cancer Efficacy Reduced_Efficacy_ClpP Reduced Efficacy ONC201_Efficacy->Reduced_Efficacy_ClpP Partial_Effect_DRD2 Partial or No Abrogation of Efficacy ONC201_Efficacy->Partial_Effect_DRD2 ClpP_KO ClpP Knockout/Knockdown ClpP_KO->Reduced_Efficacy_ClpP DRD2_KO DRD2 Knockout DRD2_KO->Partial_Effect_DRD2

Caption: Logical summary of genetic validation results.

Conclusion

The use of genetic knockout and knockdown technologies has been indispensable in elucidating the mechanism of action of ONC201. Experimental data robustly supports the mitochondrial protease ClpP as a critical target for ONC201's anti-cancer activity.[6][8][9][11] While the dopamine receptor D2 is also a direct target, its singular role in mediating the drug's effects appears to be more context-dependent, with evidence suggesting potential involvement of other pathways or receptors.[10][13] This guide provides a framework for researchers and drug development professionals to understand the foundational experiments that have validated ONC201's mechanism, offering a clear comparison of its effects in genetically defined preclinical models. Further research, potentially utilizing dual-knockout models, will continue to refine our understanding of this promising therapeutic agent.

References

A Structural Showdown: Onc112 Versus Other Ribosome-Targeting Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Structure and Function of Ribosome-Inhibiting Peptides

The bacterial ribosome, a primary engine of cellular life, has long been a key target for antibiotics. However, with the rise of antibiotic resistance, the scientific community is in a race to discover and develop novel therapeutics that can circumvent existing resistance mechanisms. Proline-rich antimicrobial peptides (PrAMPs) have emerged as a promising class of ribosome-targeting agents, with Onc112, a derivative of the oncocin peptide, being a particularly well-studied example. This guide provides a detailed structural and functional comparison of this compound and other notable ribosome-targeting peptides, supported by experimental data and methodologies, to aid researchers in the development of next-generation antibiotics.

At a Glance: Structural and Functional Comparison

Proline-rich antimicrobial peptides, including this compound, Bac7, Pyrrhocoricin, and Metalnikowin, share a common mechanism of action: they bind to the bacterial ribosome and inhibit protein synthesis.[1] While their overall strategy is similar, subtle differences in their structure and interactions with the ribosome can influence their potency and spectrum of activity.

This compound, a 19-residue peptide, inserts itself into the ribosomal exit tunnel in a reverse orientation compared to a nascent polypeptide chain.[2][3] This strategic positioning allows it to simultaneously block three critical functional sites: the peptidyl transferase center (PTC), the A-site, and the peptide exit tunnel itself.[4][5] This multi-pronged attack effectively stalls the ribosome at the initiation phase of translation, preventing the accommodation of aminoacyl-tRNA and destabilizing the initiation complex.[3][6]

Other PrAMPs, such as Bac7, Pyrrhocoricin, and Metalnikowin, adopt a similar binding mode within the ribosomal exit tunnel, overlapping with the binding sites of several known antibiotics.[1][7] The core regions of these peptides exhibit a conserved pattern of interaction with the 23S rRNA of the large ribosomal subunit.[1] However, variations in their N- and C-terminal regions can lead to distinct interactions with the ribosome, potentially affecting their binding affinity and inhibitory activity.[7] Apidaecin, another well-characterized PrAMP, also targets the ribosome but has a unique mechanism of trapping release factors to inhibit translation termination.[8]

Quantitative Performance Metrics

To provide a clearer picture of the comparative efficacy of these peptides, the following table summarizes key quantitative data from various studies. It is important to note that experimental conditions can vary between studies, potentially influencing the absolute values.

PeptideTarget Organism/RibosomeDissociation Constant (Kd) (nM)IC50 (in vitro translation) (µM)Reference(s)
This compound E. coli~75~1[9][10]
K. pneumoniae~75-[9]
A. baumannii~75-[9]
P. aeruginosa36-[9]
S. aureus102-[9]
Api137 E. coli155 - 560-[9]
K. pneumoniae223-[9]
A. baumannii>13,000-[9]
P. aeruginosa379-[9]
S. aureus>13,000-[9]
Bac7(1-35) E. coli-1[10]
Pyrrhocoricin E. coli-~1[10]
Metalnikowin E. coli-~1[10]

Visualizing the Mechanism and Workflow

To better understand the intricate processes involved, the following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for comparing ribosome-targeting peptides.

cluster_ribosome Bacterial Ribosome (70S) P_site P-site A_site A-site E_site E-site Inhibition Translation Inhibition PTC Peptidyl Transferase Center (PTC) Nascent_Peptide Nascent Peptide PTC->Nascent_Peptide Peptide bond formation blocked Exit_Tunnel Nascent Peptide Exit Tunnel This compound This compound This compound->A_site Obstructs This compound->PTC Blocks This compound->Exit_Tunnel Plugs tRNA Aminoacyl-tRNA tRNA->A_site Binding prevented Nascent_Peptide->Exit_Tunnel Egress blocked

Mechanism of this compound Action

start Start peptide_synthesis Peptide Synthesis (this compound & Comparators) start->peptide_synthesis ribosome_prep Ribosome Isolation & Purification start->ribosome_prep binding_assay Binding Affinity Assay (e.g., Fluorescence Polarization) peptide_synthesis->binding_assay translation_assay In Vitro Translation Inhibition Assay (e.g., Luciferase Reporter) peptide_synthesis->translation_assay structural_studies Structural Analysis (Cryo-EM / X-ray Crystallography) peptide_synthesis->structural_studies ribosome_prep->binding_assay ribosome_prep->translation_assay ribosome_prep->structural_studies data_analysis Data Analysis & Comparison binding_assay->data_analysis translation_assay->data_analysis structural_studies->data_analysis conclusion Conclusion data_analysis->conclusion

Experimental Workflow

Detailed Experimental Protocols

For researchers looking to replicate or build upon existing findings, the following sections provide detailed methodologies for key experiments used in the characterization of ribosome-targeting peptides.

Ribosome Binding Assay (Fluorescence Polarization)

This protocol outlines a fluorescence polarization (FP) competition assay to determine the binding affinity (Kd) of unlabeled peptides to the ribosome.

Materials:

  • Purified 70S ribosomes from the target bacterial species

  • Fluorescently labeled probe peptide (e.g., fluorescein-labeled this compound)

  • Unlabeled competitor peptides (this compound and other peptides of interest)

  • Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH4Cl, 10 mM Mg(OAc)2, 2 mM DTT)

  • 384-well black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescently labeled probe peptide in the binding buffer. The final concentration in the assay should be low (typically in the low nanomolar range) and optimized to give a stable and robust fluorescence signal.

    • Prepare serial dilutions of the unlabeled competitor peptides in the binding buffer.

  • Assay Setup:

    • In each well of the microplate, add a fixed concentration of the fluorescently labeled probe peptide.

    • Add increasing concentrations of the unlabeled competitor peptides to the wells. Include a control with no competitor (maximum polarization) and a control with a high concentration of unlabeled probe peptide to determine the baseline (minimum polarization).

    • Add a fixed concentration of purified 70S ribosomes to each well to initiate the binding reaction. The final ribosome concentration should be optimized to ensure a significant shift in polarization upon probe binding.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes). The optimal incubation time should be determined empirically.

  • Measurement:

    • Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor peptide that displaces 50% of the bound fluorescent probe).

    • Calculate the Ki (and subsequently Kd) of the competitor peptide using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent probe.

In Vitro Translation Inhibition Assay (Luciferase Reporter)

This protocol describes an in vitro coupled transcription-translation assay to determine the half-maximal inhibitory concentration (IC50) of the peptides.

Materials:

  • E. coli S30 extract system for in vitro transcription-translation

  • Plasmid DNA encoding a reporter protein (e.g., firefly luciferase) under the control of a suitable promoter (e.g., T7).

  • Test peptides (this compound and other peptides of interest)

  • Amino acid mixture

  • Luciferase assay reagent

  • 96-well microplates

  • Luminometer

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing the S30 extract, reaction buffer, amino acid mixture, and the luciferase reporter plasmid DNA according to the manufacturer's instructions.

    • Aliquot the master mix into the wells of a 96-well plate.

  • Addition of Inhibitors:

    • Add serial dilutions of the test peptides to the respective wells. Include a no-peptide control (100% activity) and a control with a known translation inhibitor (e.g., chloramphenicol) as a positive control for inhibition.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation to occur.

  • Luciferase Assay:

    • Add the luciferase assay reagent to each well according to the manufacturer's protocol.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the no-peptide control.

    • Plot the percentage of translation inhibition against the logarithm of the peptide concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each peptide.

X-ray Crystallography of Peptide-Ribosome Complex

This protocol provides a general workflow for the structural determination of a peptide-ribosome complex.

Procedure:

  • Complex Formation:

    • Incubate purified 70S ribosomes with a molar excess of the target peptide and a short mRNA fragment to form a stable complex.

  • Crystallization:

    • Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and additives.

    • Optimize the initial crystallization hits by refining the concentrations of the components, pH, and temperature.

  • Data Collection:

    • Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using molecular replacement with a known ribosome structure as a search model.

    • Build the peptide model into the electron density map and refine the entire complex structure.

Cryo-Electron Microscopy (Cryo-EM) of Peptide-Ribosome Complex

This protocol outlines the single-particle analysis workflow for determining the structure of a peptide-ribosome complex.

Procedure:

  • Sample Preparation:

    • Prepare a stable peptide-ribosome complex as described for X-ray crystallography.

  • Grid Preparation and Vitrification:

    • Apply a small volume of the complex solution to a cryo-EM grid.

    • Blot the grid to create a thin film of the solution and rapidly plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.

  • Data Acquisition:

    • Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope.

    • Collect a large dataset of high-resolution images (micrographs) of the frozen particles.

  • Image Processing and 3D Reconstruction:

    • Perform motion correction on the raw movie frames.

    • Estimate the contrast transfer function (CTF) for each micrograph.

    • Pick individual particle images from the micrographs.

    • Classify the 2D particle images to remove noise and select for homogeneous populations.

    • Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the peptide-ribosome complex.

  • Model Building and Analysis:

    • Fit a model of the ribosome and the peptide into the final cryo-EM density map.

Toeprinting Assay

This primer extension inhibition assay can be used to map the precise binding site of a peptide on the mRNA and to determine its effect on the position of the ribosome.

Materials:

  • In vitro transcription/translation system

  • mRNA template with a known sequence

  • DNA primer complementary to a region downstream of the expected ribosome stall site, labeled with a fluorescent dye or radioisotope

  • Reverse transcriptase

  • dNTPs

  • Test peptides

  • Denaturing polyacrylamide gel or capillary electrophoresis system

Procedure:

  • Formation of Ribosome-mRNA Complex:

    • Incubate the mRNA template with the in vitro translation system in the presence or absence of the test peptide to allow ribosome binding and stalling.

  • Primer Annealing:

    • Anneal the labeled DNA primer to the mRNA template.

  • Primer Extension:

    • Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs. The reverse transcriptase will synthesize a cDNA strand until it is blocked by the stalled ribosome.

  • Analysis of cDNA Products:

    • Denature the reaction products and separate the cDNA fragments by size using denaturing polyacrylamide gel electrophoresis or capillary electrophoresis.

  • Data Interpretation:

    • The appearance of a specific truncated cDNA product ("toeprint") in the presence of the peptide indicates the position of the stalled ribosome. The size of the toeprint fragment can be used to map the 3' boundary of the ribosome on the mRNA.

By providing a comprehensive comparison of this compound and other ribosome-targeting peptides, along with detailed experimental protocols, this guide aims to equip researchers with the knowledge and tools necessary to advance the discovery and development of novel antimicrobial agents that can effectively combat the growing threat of antibiotic resistance.

References

In Vivo Validation of Onc112's Antimicrobial Activity: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Onc112, a proline-rich antimicrobial peptide, has shown promise as a potential therapeutic. This guide provides an objective comparison of the in vivo efficacy of this compound with other established antimicrobial agents, supported by experimental data from murine infection models.

Comparative Efficacy of Antimicrobial Agents in a Murine Sepsis Model

The following table summarizes the in vivo efficacy of this compound and other antimicrobial agents against Escherichia coli in a murine sepsis model. This model is a standard for evaluating the potential of new antibiotics in a whole-animal system, providing insights into their therapeutic efficacy beyond in vitro studies.

Antimicrobial AgentClassAnimal ModelBacterial StrainKey Efficacy ParameterResult
This compound Proline-rich Antimicrobial PeptideMurine Sepsis ModelE. coli ATCC 25922Survival Rate 100% survival at 2.5 mg/kg and 5 mg/kg doses
Ciprofloxacin (B1669076) FluoroquinoloneMurine Sepsis ModelE. coli ATCC 25922Survival Rate Treatment with 40 mg/kg showed similar weight loss and gain as 2.5 mg/kg this compound, indicating comparable efficacy.
ACHN-490 AminoglycosideMurine Sepsis ModelE. coli ATCC 25922Effective Dose 50 (ED50) 0.6 mg/kg
Gentamicin (B1671437) AminoglycosideMurine Sepsis ModelE. coli ATCC 25922Effective Dose 50 (ED50) 0.7 mg/kg
Amikacin AminoglycosideMurine Sepsis ModelE. coli ATCC 25922Effective Dose 50 (ED50) 2.5 mg/kg
Ampicillin (B1664943) Beta-lactamMurine Intraperitoneal InfectionE. coli 8Bacterial Count Reduction Demonstrated effectiveness in reducing bacterial counts in the peritoneal cavity and blood.

Experimental Protocols

A standardized murine sepsis model was utilized to evaluate the in vivo efficacy of this compound and comparator drugs. The detailed methodology is as follows:

1. Animal Model:

  • Species: NMRI mice or CD-1 mice (female, 7 weeks old, 20-23 g).

  • Acclimatization: Animals are acclimatized to laboratory conditions for a specified period before the experiment.

2. Bacterial Strain and Inoculum Preparation:

  • Strain: Escherichia coli ATCC 25922, a standard strain for antimicrobial testing.

  • Culture: The bacteria are grown in an appropriate medium (e.g., Mueller-Hinton broth) to the mid-logarithmic phase.

  • Inoculum: The bacterial suspension is diluted in sterile saline to achieve the desired lethal dose (e.g., 1 x 108 CFU/mouse).

3. Infection and Treatment:

  • Infection: A lethal dose of the bacterial suspension is administered to the mice via intraperitoneal injection.

  • Treatment:

    • This compound is administered intraperitoneally at doses of 2.5 mg/kg and 5 mg/kg.

    • Comparator antibiotics (e.g., ciprofloxacin) are administered at their respective therapeutic doses.

    • A control group receives a vehicle (e.g., sterile saline).

    • Treatment is typically initiated shortly after infection.

4. Monitoring and Outcome Assessment:

  • Survival: The survival of the mice in each group is monitored and recorded over a period of 5 to 7 days.

  • Body Weight: Changes in body weight are monitored as an indicator of the animals' health status.

  • Bacteriological Analysis: At the end of the study, blood and organs may be collected to determine the bacterial load and confirm sterility in surviving animals.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo validation study of an antimicrobial agent in a murine sepsis model.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_monitoring Monitoring & Analysis Phase Animal_Acclimatization Animal Acclimatization (NMRI or CD-1 mice) Infection Induction of Sepsis (Intraperitoneal Injection) Animal_Acclimatization->Infection Bacterial_Culture Bacterial Culture (E. coli ATCC 25922) Inoculum_Preparation Inoculum Preparation (Lethal Dose Calculation) Bacterial_Culture->Inoculum_Preparation Inoculum_Preparation->Infection Grouping Animal Grouping (Treatment vs. Control) Infection->Grouping Treatment Antimicrobial Administration (this compound, Comparators, Vehicle) Grouping->Treatment Monitoring Daily Monitoring (Survival, Body Weight) Treatment->Monitoring Endpoint Study Endpoint (e.g., Day 7) Monitoring->Endpoint Analysis Data Analysis (Survival Curves, Statistical Tests) Endpoint->Analysis Bacteriological_Analysis Bacteriological Analysis (Blood & Organ Cultures) Endpoint->Bacteriological_Analysis

Murine Sepsis Model Experimental Workflow

Comparative Analysis of In Vivo Performance

The in vivo data demonstrates the potent antimicrobial activity of this compound in a lethal murine sepsis model. At doses of 2.5 mg/kg and 5 mg/kg, this compound resulted in 100% survival of the infected mice.[1] This high level of efficacy is comparable to that of the fluoroquinolone antibiotic ciprofloxacin, a widely used clinical therapeutic.[1]

When compared to aminoglycosides, this compound also shows a favorable profile. The novel aminoglycoside ACHN-490, which itself demonstrates improved efficacy over older aminoglycosides like gentamicin and amikacin, has an ED50 of 0.6 mg/kg in the same animal model. While a direct ED50 for this compound was not reported in the reviewed study, the 100% survival at a low dose of 2.5 mg/kg suggests a high degree of potency.

Data for a direct comparison with beta-lactam antibiotics in the same E. coli ATCC 25922 sepsis model is limited. However, studies on ampicillin in a murine intraperitoneal infection model with a different E. coli strain have shown its effectiveness in reducing bacterial load. It is important to note that differences in the bacterial strain and the specific experimental model can influence the outcome, making direct cross-study comparisons challenging. Further head-to-head in vivo studies of this compound against beta-lactams in a standardized sepsis model would be beneficial for a more definitive comparison.

Mechanism of Action Overview

The antimicrobial agents discussed in this guide employ different mechanisms to inhibit bacterial growth:

  • This compound (Proline-rich Antimicrobial Peptide): this compound inhibits bacterial protein synthesis by binding to the 70S ribosome and blocking the transition from the initiation to the elongation phase of translation.

  • Ciprofloxacin (Fluoroquinolone): This class of antibiotics inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.

  • Aminoglycosides (e.g., Gentamicin, Amikacin): These antibiotics bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and inhibition of protein synthesis.

  • Beta-lactams (e.g., Ampicillin): Beta-lactam antibiotics inhibit the synthesis of the peptidoglycan layer of bacterial cell walls.

Conclusion

The in vivo data from the murine sepsis model strongly supports the potential of this compound as a potent antimicrobial agent for the treatment of Gram-negative bacterial infections. Its high survival rates at low doses are comparable to or exceed those of established antibiotics like ciprofloxacin and show promise when evaluated alongside aminoglycosides. While further direct comparative studies, particularly against beta-lactams, are warranted to fully delineate its therapeutic potential, the current evidence positions this compound as a promising candidate for further drug development in the fight against antibiotic-resistant pathogens.

References

Comparative Proteomic Analysis of Onc112-Treated Bacteria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the proline-rich antimicrobial peptide (PrAMP) Onc112, focusing on its mechanism of action and expected proteomic impact on bacteria. While direct comparative proteomic studies on this compound are not yet publicly available, this document synthesizes existing knowledge on its mode of action with known proteomic effects of other ribosome-targeting antibiotics to offer a valuable resource for researchers in the field.

Mechanism of Action of this compound

This compound is a potent antimicrobial peptide that primarily targets and inhibits bacterial protein synthesis. Its mechanism is highly specific to the bacterial ribosome, making it an attractive candidate for antimicrobial drug development.

Primary Target: The 70S Ribosome

The primary mechanism of action of this compound involves binding to the bacterial 70S ribosome.[1][2][3][4] Specifically, it obstructs the peptide exit tunnel and interferes with the peptidyl transferase center (PTC).[1] This dual action effectively stalls the ribosome, preventing the transition from the initiation to the elongation phase of protein synthesis.[2][4] By blocking the accommodation of aminoacyl-tRNA at the A-site of the PTC, this compound destabilizes the initiation complex, leading to a global shutdown of protein production.[1]

Secondary Target: Chaperone Protein DnaK

This compound has also been shown to interact with the bacterial chaperone protein DnaK.[1] However, this interaction is considered a secondary mechanism and is significantly weaker than its binding to the ribosome.

Comparative Proteomic Analysis: this compound vs. Other Ribosome-Targeting Antibiotics

Direct quantitative proteomic data for this compound-treated bacteria is not yet available. However, based on its well-characterized mechanism of action, we can predict its proteomic signature and compare it to that of other well-studied ribosome-targeting antibiotics.

Table 1: Predicted Proteomic Signature of this compound Compared to Other Ribosome-Targeting Antibiotics

FeatureThis compound (Predicted)Aminoglycosides (e.g., Gentamicin, Kanamycin)Macrolides (e.g., Erythromycin, Azithromycin)
Primary Effect on Proteome Global downregulation of protein synthesis.Induction of heat shock proteins (e.g., DnaK, GroEL) and chaperones due to mistranslated and misfolded proteins.[5][6]Selective inhibition of the translation of a subset of cellular proteins.[7]
Key Upregulated Proteins Minimal to no upregulation expected due to the immediate and global halt of translation.Heat shock proteins, chaperones, and potentially proteins involved in the stringent response.[6]May see upregulation of specific stress response proteins depending on the selectively inhibited proteins.
Key Downregulated Proteins Widespread, global downregulation of nearly all proteins.General downregulation of many proteins due to translation inhibition, but less uniform than this compound.Downregulation of a specific subset of proteins whose translation is stalled by the antibiotic.[7]
Cellular Processes Affected All cellular processes reliant on de novo protein synthesis.Protein folding and quality control, stress response pathways.[5]Specific pathways may be affected depending on the function of the inhibited proteins.

Experimental Protocols for Comparative Proteomics

To facilitate further research, this section outlines a comprehensive workflow for a comparative proteomic analysis of this compound-treated bacteria.

Bacterial Culture and Treatment
  • Bacterial Strain: Escherichia coli is a commonly used model organism.

  • Culture Conditions: Grow bacterial cultures in a suitable medium (e.g., Luria-Bertani broth) at 37°C with shaking to the mid-logarithmic phase of growth.

  • Treatment: Divide the culture into three groups:

    • Control (untreated)

    • This compound-treated (at a predetermined minimal inhibitory concentration, MIC)

    • Comparative antibiotic-treated (e.g., an aminoglycoside or macrolide at its MIC)

  • Incubation: Incubate the treated cultures for a defined period (e.g., 1-2 hours) to allow for changes in the proteome to occur.

Protein Extraction and Digestion
  • Cell Lysis: Harvest bacterial cells by centrifugation and lyse them using a suitable method (e.g., sonication or bead beating) in a lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.

  • Reduction and Alkylation: Reduce disulfide bonds in the proteins with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide (B48618) to prevent re-formation.

  • Tryptic Digestion: Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.

LC-MS/MS Analysis
  • Peptide Cleanup: Desalt the peptide samples using a C18 solid-phase extraction column.

  • Liquid Chromatography (LC): Separate the peptides using a nano-flow high-performance liquid chromatography (HPLC) system with a reversed-phase column and a gradient of increasing organic solvent.

  • Mass Spectrometry (MS): Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

Data Analysis
  • Peptide and Protein Identification: Search the raw MS/MS data against a relevant bacterial protein database using a search engine like MaxQuant, Sequest, or Mascot.

  • Protein Quantification: Perform label-free quantification (LFQ) or use isotopic labeling methods (e.g., TMT or SILAC) to determine the relative abundance of proteins between the different treatment groups.

  • Statistical Analysis: Identify differentially expressed proteins using statistical tests (e.g., t-test or ANOVA) with a defined significance threshold (e.g., p-value < 0.05 and fold change > 2).

  • Bioinformatics Analysis: Perform functional enrichment analysis (e.g., Gene Ontology and KEGG pathway analysis) on the differentially expressed proteins to identify the cellular pathways affected by the treatments.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Onc112_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) 50S_Subunit->PTC Exit_Tunnel Peptide Exit Tunnel 50S_Subunit->Exit_Tunnel 30S_Subunit 30S Subunit This compound This compound This compound->50S_Subunit Binds to Protein_Synthesis_Elongation Translation Elongation This compound->Protein_Synthesis_Elongation Inhibits Transition Protein_Synthesis_Initiation Translation Initiation Protein_Synthesis_Initiation->Protein_Synthesis_Elongation Normal Progression Protein_Synthesis_Blocked Protein Synthesis Blocked Protein_Synthesis_Elongation->Protein_Synthesis_Blocked

Caption: Mechanism of action of this compound on the bacterial ribosome.

Proteomics_Workflow Bacterial_Culture 1. Bacterial Culture & Treatment (Control, this compound, Other Antibiotic) Protein_Extraction 2. Protein Extraction & Digestion Bacterial_Culture->Protein_Extraction LC_MSMS 3. LC-MS/MS Analysis Protein_Extraction->LC_MSMS Data_Analysis 4. Data Analysis (Identification, Quantification, Statistics) LC_MSMS->Data_Analysis Bioinformatics 5. Bioinformatics (Functional Enrichment Analysis) Data_Analysis->Bioinformatics Comparison 6. Comparative Proteomic Profile Bioinformatics->Comparison

Caption: Experimental workflow for comparative proteomics of this compound-treated bacteria.

References

Safety Operating Guide

Navigating the Safe Disposal of Onc112: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As specific disposal protocols for Onc112 are not publicly available, this document provides a comprehensive guide based on best practices for the handling and disposal of synthetic research-grade peptides. It is imperative to consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines and all local, state, and federal regulations.

The proper disposal of synthetic peptides like this compound is a critical component of laboratory safety and environmental responsibility. Given that the toxicological properties of many research peptides are not fully characterized, a precautionary approach to waste management is essential. This guide provides step-by-step procedures for the safe handling and disposal of this compound, ensuring a compliant and safe laboratory environment.

Core Principles of Peptide Waste Management

Synthetic peptides should be treated as potentially hazardous materials.[1] This principle dictates that all waste contaminated with this compound, including solids, liquids, and consumables, must be segregated and disposed of according to hazardous chemical waste protocols.[1][2] Never dispose of peptides in regular trash or down the drain.[2][3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, the use of appropriate Personal Protective Equipment (PPE) is mandatory.[2][4] All handling of this compound, particularly in its lyophilized powder form, should be conducted in a designated area, such as a chemical fume hood or biosafety cabinet, to prevent inhalation and cross-contamination.[2]

Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)Protects against skin contact. Change immediately if contaminated.[2][4]
Eye Protection Safety glasses or gogglesProtects against accidental splashes of solutions or airborne powder.[2][4]
Lab Coat Standard laboratory coat or protective gownProtects skin and personal clothing from contamination.[2][4]
Respiratory Protection Use of a fume hood or biosafety cabinetRequired when handling lyophilized powder to prevent inhalation.[2]

Step-by-Step Disposal Procedures for this compound

The appropriate disposal method for this compound depends on the form of the waste (solid or liquid) and must align with your institution's specific protocols.

Protocol 1: Disposal of Solid this compound Waste

This category includes unused or expired lyophilized this compound powder, as well as contaminated consumables such as pipette tips, microfuge tubes, gloves, and absorbent paper.

Methodology:

  • Segregation: Collect all solid waste contaminated with this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][4] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[1]

  • Labeling: The container must be clearly labeled as "Hazardous Chemical Waste" and include the full compound name ("this compound"), the solvent (if any), concentration, and the accumulation start date.

  • Storage: Keep the waste container sealed except when adding waste.[1] Store the container in a designated satellite accumulation area, away from general lab traffic and in secondary containment to prevent spills.[1]

  • Final Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[2]

Protocol 2: Disposal of Liquid this compound Waste

This category includes this compound solutions (e.g., in DMSO, buffers, or cell culture media) and any rinsate from cleaning contaminated labware.

Methodology:

  • Chemical Inactivation (Recommended): To render the peptide biologically inactive, a chemical decontamination step is recommended before collection. This should be performed in a chemical fume hood.

    • Select an Inactivation Reagent: A fresh 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) is a common and effective choice for peptide degradation.[4][5] Alternatively, 1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl) can be used.[4]

    • Inactivate the Peptide Waste: Carefully add the inactivation reagent to the liquid this compound waste. A common ratio is 10 parts inactivation solution to 1 part peptide waste.[4]

    • Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.[4][5]

  • Neutralization (If Applicable): If using a strong acid or base for inactivation, neutralize the solution to a pH between 5.5 and 9.0 before collection.[4]

  • Collection: Collect the inactivated (and neutralized, if applicable) liquid waste in a designated, leak-proof, and clearly labeled hazardous chemical waste container.

  • Labeling and Storage: Label and store the liquid waste container following the same procedures outlined for solid waste.

  • Final Disposal: Arrange for pickup by your institution's EHS department. Do not pour any peptide solutions, even after inactivation, down the sanitary sewer unless explicitly authorized by your EHS office.[5]

Chemical Inactivation Parameters for Liquid Peptide Waste

Decontamination ReagentRecommended ConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite (Bleach) 0.5 - 1.0% final concentration30 - 60 minutesEffective for many peptides but can be corrosive.[4][5][6]
Sodium Hydroxide (NaOH) 1 MMinimum 30 minutesHighly effective but requires neutralization before disposal.[4]
Hydrochloric Acid (HCl) 1 MMinimum 30 minutesHighly effective but requires neutralization before disposal.[4]
Enzymatic Detergent Typically a 1% (m/v) solutionVaries by productGood for cleaning labware; may require subsequent disinfection.[4][7]

Experimental Workflow and Logic Diagrams

To ensure clarity and procedural adherence, the following diagrams illustrate the logical flow for the proper disposal of this compound.

Onc112_Disposal_Workflow cluster_start Waste Generation cluster_ppe Safety First cluster_waste_type Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_end Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Collect in Labeled Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Chemically Inactivate (e.g., 10% Bleach, 30-60 min) waste_type->liquid_waste Liquid store_solid Store in Secondary Containment in Satellite Accumulation Area solid_waste->store_solid ehs_pickup Arrange for Pickup by EHS or Licensed Contractor store_solid->ehs_pickup neutralize Neutralize if Necessary (pH 5.5 - 9.0) liquid_waste->neutralize collect_liquid Collect in Labeled Hazardous Waste Container neutralize->collect_liquid Yes/Not Applicable store_liquid Store in Secondary Containment in Satellite Accumulation Area collect_liquid->store_liquid store_liquid->ehs_pickup

Caption: Logical workflow for the safe disposal of this compound waste.

Signaling_Pathway_Disposal_Logic Start Start: this compound Waste PPE Wear Full PPE Start->PPE Segregate Segregate Waste PPE->Segregate Solid Solid Waste (Powder, Tips, Gloves) Segregate->Solid Liquid Liquid Waste (Solutions, Rinsate) Segregate->Liquid SolidContainer Seal in Labeled Solid Chemical Waste Container Solid->SolidContainer Deactivate Deactivate in Fume Hood (e.g., 10% Bleach) Liquid->Deactivate Store Store in Designated Satellite Accumulation Area SolidContainer->Store LiquidContainer Collect in Labeled Liquid Chemical Waste Container Deactivate->LiquidContainer LiquidContainer->Store EHS Contact EHS for Disposal Store->EHS

References

Personal protective equipment for handling Onc112

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This guide provides essential safety, handling, and disposal information for the proline-rich antimicrobial peptide, Onc112. This information is intended for researchers, scientists, and drug development professionals. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are based on the known properties of proline-rich antimicrobial peptides (PrAMPs) and general best practices for handling synthetic peptides in a laboratory setting.[1] A cautious and proactive approach to safety is strongly advised.

Immediate Safety and Handling Precautions

This compound is a synthetic peptide that acts as a protein synthesis inhibitor in bacteria.[2][3] While PrAMPs are noted for their selective activity against bacterial cells and lower toxicity to mammalian cells, all research chemicals should be handled with care.[4][5]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE required for the procedures being performed.[6] However, the following standard PPE is mandatory when handling this compound in its lyophilized powder form and in solution:

PPE CategoryItemSpecification
Eye Protection Safety glasses or gogglesMust include side shields to protect against splashes.[6]
Hand Protection Disposable nitrile glovesLatex gloves are also acceptable, but nitrile is preferred to avoid latex allergies.[6]
Body Protection Laboratory coatShould be fully buttoned to protect skin and personal clothing.[6]
Respiratory Protection Not generally requiredWork should be conducted in a well-ventilated area. If there is a risk of aerosolization of the powder, handling should occur within a chemical fume hood or a biosafety cabinet.[7]
Engineering Controls
  • Ventilation: Always handle the lyophilized powder form of this compound in a well-ventilated area. For procedures with a higher risk of aerosol generation, such as weighing or reconstitution, a chemical fume hood or a Class II biosafety cabinet is recommended.

  • Eyewash Station and Safety Shower: Ensure that a calibrated and unobstructed eyewash station and safety shower are readily accessible in the laboratory.

Hygiene Measures
  • Avoid inhalation of the lyophilized powder.

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

FormStorage TemperatureDurationAdditional Recommendations
Lyophilized Powder -20°C or colderLong-term (several years)Store in a desiccator to prevent moisture contamination.[1][8] Keep away from bright light.[1]
Stock Solutions -20°C or colderShort-termPrepare single-use aliquots to avoid repeated freeze-thaw cycles.[1][8] For peptides containing cysteine, methionine, or tryptophan, use oxygen-free solvents.[8]

Experimental Protocols

Reconstitution of Lyophilized this compound

The solubility of a peptide is highly dependent on its amino acid sequence. It is always best to test the solubility of a small amount of the peptide before dissolving the entire sample.[9][10]

Recommended Solvents:

  • Sterile, distilled water: This should be the first solvent to try.[9]

  • Aqueous solutions of acetic acid (e.g., 10%) or TFA (0.1%): For basic peptides.[10]

  • Dimethyl sulfoxide (B87167) (DMSO), then dilute with aqueous buffer: For very hydrophobic peptides.[9][11] Note that the final concentration of DMSO should be kept low in cell-based assays, typically below 0.5%, as it can be toxic to cells.[11]

Step-by-Step Reconstitution Protocol:

  • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature (preferably in a desiccator) to prevent condensation of moisture.[1][8]

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.[10]

  • Add the desired volume of the appropriate sterile solvent to the vial.

  • Gently vortex or sonicate the vial to aid dissolution.[6][10] Sonication should be done in short bursts with cooling on ice in between to prevent heating the peptide.[10]

  • Once dissolved, the solution should be clear. If it is cloudy, the peptide may not be fully dissolved or may have reached its solubility limit.[10]

  • Prepare single-use aliquots and store them at -20°C or colder.[8]

Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound in a research setting.

G Experimental Workflow for Handling this compound cluster_0 Preparation cluster_1 Experimentation cluster_2 Disposal Receive_and_Log Receive and Log This compound Shipment Store_Lyophilized Store Lyophilized Peptide at -20°C or colder Receive_and_Log->Store_Lyophilized Immediate Storage Equilibrate_and_Centrifuge Equilibrate Vial to Room Temp and Centrifuge Store_Lyophilized->Equilibrate_and_Centrifuge Prior to Use Reconstitute Reconstitute in Appropriate Solvent Equilibrate_and_Centrifuge->Reconstitute Aliquot_and_Store Prepare Single-Use Aliquots and Store at -20°C or colder Reconstitute->Aliquot_and_Store Thaw_Aliquot Thaw Aliquot for Experiment Aliquot_and_Store->Thaw_Aliquot For each experiment Perform_Assay Perform In Vitro/ In Cellulo Assay Thaw_Aliquot->Perform_Assay Collect_Waste Collect All Contaminated Waste in Labeled Containers Perform_Assay->Collect_Waste Liquid_Waste Segregate Liquid Waste (Unused solutions, media) Collect_Waste->Liquid_Waste Solid_Waste Segregate Solid Waste (Tips, tubes, gloves) Collect_Waste->Solid_Waste Dispose_Hazardous Dispose as Hazardous Waste via Institutional EHS Liquid_Waste->Dispose_Hazardous Solid_Waste->Dispose_Hazardous

A typical experimental workflow for handling this compound.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antimicrobial activity by inhibiting protein synthesis in bacteria. It binds within the ribosomal exit tunnel of the 70S ribosome.[2][3] This binding event physically blocks the progression of the nascent polypeptide chain and interferes with the binding of aminoacyl-tRNA to the A-site of the peptidyl transferase center.[2][3] This ultimately leads to the destabilization of the translation initiation complex and prevents the transition to the elongation phase of protein synthesis.[2][3]

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

G Mechanism of Action of this compound This compound This compound Binding This compound Binds to Ribosomal Exit Tunnel This compound->Binding Ribosome 70S Ribosome (Initiation Complex) Ribosome->Binding Blockage Steric Blockage of Aminoacyl-tRNA Binding at A-site Binding->Blockage Destabilization Destabilization of Initiation Complex Blockage->Destabilization Inhibition Inhibition of Transition to Elongation Phase Destabilization->Inhibition Death Bacterial Cell Death Inhibition->Death

This compound inhibits bacterial protein synthesis.

Disposal Plan

All materials contaminated with this compound, including unused solutions, pipette tips, tubes, and gloves, should be treated as potentially hazardous chemical waste.[7][12]

Waste Segregation and Disposal:

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, leak-proof container for chemical waste.Collect all contaminated solid waste (e.g., pipette tips, microfuge tubes, gloves, paper towels) in a dedicated, clearly labeled waste container.[7][12]
Liquid Waste Labeled, leak-proof container for chemical waste.Collect all unused this compound solutions and contaminated buffers in a dedicated, clearly labeled waste container.[7][12] Do not pour down the drain.

All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Spill and Exposure Procedures

Spill Response
  • Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.

  • Contain: If it is safe to do so, contain the spill using appropriate absorbent materials. For a powder spill, gently cover it with a damp paper towel to avoid creating dust.

  • Clean: Clean the spill area according to your institution's EHS guidelines for chemical spills.

  • Report: Report the spill to your laboratory supervisor and institutional EHS office.

Exposure Response
  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • If ingested: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Always consult the generic SDS for synthetic peptides and your institution's safety protocols for more detailed information. When in doubt, err on the side of caution and treat this compound with the respect due to any novel research chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.